molecular formula C60H65Cl3N4O4 B15548172 Tween 65

Tween 65

Cat. No.: B15548172
M. Wt: 1012.5 g/mol
InChI Key: MTUNHHDLLVEYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tween 65 is a useful research compound. Its molecular formula is C60H65Cl3N4O4 and its molecular weight is 1012.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H65Cl3N4O4

Molecular Weight

1012.5 g/mol

IUPAC Name

bis(6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide);6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

InChI

InChI=1S/3C15H16ClNO.C15H17NO/c2*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17/h2*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17)

InChI Key

MTUNHHDLLVEYBS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Tween 65 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physicochemical properties of Polysorbate 65 (Tween 65), a nonionic surfactant indispensable in various laboratory settings, particularly in pharmaceutical and biotechnological research. This document outlines its key characteristics, experimental protocols for their determination, and workflows for its application, presented in a clear and accessible format for the scientific community.

Core Physicochemical Properties

This compound, chemically known as polyoxyethylene (20) sorbitan (B8754009) tristearate, is a versatile emulsifier, stabilizer, and solubilizing agent.[1][2] Its utility in the lab stems from its amphipathic nature, possessing both hydrophilic (water-loving) and lipophilic (oil-loving) moieties. This dual characteristic allows it to reduce interfacial tension between immiscible liquids, facilitating the formation of stable emulsions and enhancing the solubility of poorly water-soluble compounds.[3][4]

The general chemical structure of this compound consists of a sorbitan esterified with three stearic acid molecules and polyoxyethylene chains. The presence of multiple stearic acid groups makes it more lipophilic compared to other polysorbates like Tween 20 or 40.[5]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms Polysorbate 65, Polyoxyethylene (20) sorbitan tristearate, Emulsifier T-65[1][6]
CAS Number 9005-71-4[1][7]
Molecular Formula C₁₀₀H₁₉₄O₂₈[1]
Appearance Amber to light yellow oily liquid or waxy solid at 25°C[1][2][8]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.[1][3][5][8]
HLB Value 10.5[1][2][3]

Table 2: Technical Specifications of this compound for Laboratory Use

ParameterSpecificationReference(s)
Acid Value ≤ 2.0 mg KOH/g[1][2]
Saponification Value 45 - 55 mg KOH/g[1]
Hydroxyl Value 65 - 80 mg KOH/g[1]
Water Content (w/w) ≤ 3.0%[1][2]
Flash Point 149 °C (closed cup)[7]

Key Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its effective application in research and development. The following sections detail the methodologies for measuring key parameters.

Determination of Hydrophilic-Lipophilic Balance (HLB) by Saponification

The HLB value is a critical parameter that indicates the emulsifying properties of a surfactant.[2] For ester-containing non-ionic surfactants like this compound, the saponification method provides an experimental means to determine this value.[3][8]

Principle: The ester linkages in this compound are hydrolyzed (saponified) using an alkali. The amount of alkali consumed in this reaction is quantified and used in Griffin's formula to calculate the HLB value.[3][5]

Equation: HLB = 20 * (1 - S / A) Where:

  • S is the saponification number of the ester.

  • A is the acid number of the fatty acid (stearic acid in this case).[6]

Procedure:

  • Determination of Saponification Value (S):

    • Accurately weigh approximately 2 g of this compound into a 250 mL flask.

    • Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH) solution.

    • Connect the flask to a reflux condenser and heat on a water bath for 30 minutes.

    • Cool the solution and add 1 mL of phenolphthalein (B1677637) indicator.

    • Titrate the excess KOH with 0.5 N hydrochloric acid (HCl) until the pink color disappears.

    • Perform a blank titration without the this compound sample.

    • Calculate the saponification value using the formula: S (mg KOH/g) = [(Blank Titer - Sample Titer) * Normality of HCl * 56.1] / Weight of Sample (g)

  • Determination of Acid Value of Stearic Acid (A):

    • The acid value of the stearic acid used in the synthesis of this compound is typically provided by the manufacturer or can be determined by titrating a known weight of the fatty acid with a standardized KOH solution.

  • Calculation of HLB:

    • Substitute the determined values of S and A into the HLB equation.

HLB_Determination_Workflow cluster_A_value Acid Value (A) of Stearic Acid cluster_HLB_calc HLB Calculation get_A Obtain Acid Value (A) (from supplier or titration) calculate_HLB Calculate HLB HLB = 20 * (1 - S / A) get_A->calculate_HLB calculate_S calculate_S calculate_S->calculate_HLB

Viscosity Measurement using a Rotational Viscometer

The viscosity of this compound is an important parameter, especially in the formulation of emulsions and suspensions where it influences the stability and flow properties of the final product.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.[3]

Procedure:

  • Instrument and Sample Preparation:

    • Ensure the rotational viscometer is calibrated and level.[9][10]

    • Select an appropriate spindle and rotational speed based on the expected viscosity of this compound. For a viscous liquid, a lower speed and a larger spindle might be suitable.[4]

    • Bring the this compound sample to the desired temperature using a water bath, as viscosity is temperature-dependent.

  • Measurement:

    • Pour the temperature-equilibrated sample into a suitable container, ensuring the sample volume is sufficient to immerse the spindle to the marked level.[4]

    • Carefully lower the spindle into the sample, avoiding the introduction of air bubbles.

    • Start the viscometer at the selected speed and allow the reading to stabilize.

    • Record the viscosity reading, typically in centipoise (cP) or milliPascal-seconds (mPa·s).[3]

Viscosity_Measurement_Workflow prep Instrument & Sample Preparation calibrate Calibrate & Level Viscometer prep->calibrate select_spindle Select Spindle & Speed prep->select_spindle temp_equilibrate Equilibrate Sample Temperature prep->temp_equilibrate immerse_spindle Immerse Spindle in Sample temp_equilibrate->immerse_spindle measure Measurement start_viscometer Start Viscometer & Stabilize immerse_spindle->start_viscometer record_reading Record Viscosity Reading start_viscometer->record_reading

Determination of Critical Micelle Concentration (CMC) by Fluorescence Probe Method

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. This is a crucial parameter for understanding the solubilization capacity of this compound. The fluorescence probe method using pyrene (B120774) is a highly sensitive technique for determining the CMC.[1][2]

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In aqueous solution (polar), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio. The inflection point in a plot of I₁/I₃ versus the logarithm of the surfactant concentration corresponds to the CMC.[1][11][12]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.

    • Prepare a stock solution of this compound in deionized water at a concentration well above its expected CMC.

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

    • To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is constant and very low (e.g., 10⁻⁶ M) to avoid excimer formation. The final solvent concentration should also be kept low and constant across all samples.[1]

  • Fluorescence Measurement:

    • Excite the pyrene in each sample at approximately 335 nm.

    • Record the fluorescence emission spectrum from 350 nm to 450 nm.

    • Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.[2]

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.[11]

CMC_Determination_Workflow prep_solutions Prepare Stock Solutions (Pyrene & this compound) prep_samples Prepare Sample Series (Varying [this compound], constant [Pyrene]) prep_solutions->prep_samples measure_fluorescence Measure Fluorescence Spectra (Ex: 335 nm, Em: 350-450 nm) prep_samples->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data calculate_ratio Calculate I₁/I₃ Ratio analyze_data->calculate_ratio plot_data Plot I₁/I₃ vs. log[this compound] calculate_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Stability and Storage

Proper storage of this compound is essential to maintain its integrity and performance in laboratory applications. It should be stored in a cool, dry, and well-ventilated place, away from light and in a tightly sealed container.[1][12] this compound is generally stable to electrolytes and weak acids and bases. However, it can undergo gradual saponification in the presence of strong acids and bases.[12] Like other polyoxyethylene surfactants, it is susceptible to auto-oxidation over time, which can lead to the formation of peroxides. Therefore, it is advisable to use fresh stock and monitor for signs of degradation.[12]

Applications in Experimental Workflows

This compound is a key excipient in a wide range of laboratory applications, particularly in the formulation of emulsions and nanocarriers for drug delivery.

Preparation of a Stable Oil-in-Water (O/W) Emulsion

Principle: this compound, with its HLB of 10.5, is an effective emulsifier for creating stable oil-in-water emulsions.[3] It works by adsorbing at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.[13] For enhanced stability, it is often used in combination with a low-HLB surfactant.

General Protocol:

  • Phase Preparation:

    • Oil Phase: Dissolve any oil-soluble components and the required amount of a low-HLB surfactant (e.g., Span 80) in the oil.

    • Aqueous Phase: Dissolve this compound and any water-soluble components in water.

  • Emulsification:

    • Heat both the oil and aqueous phases separately to the same temperature (typically 60-70 °C).

    • Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear homogenizer.[14]

    • Continue homogenization for a specified period to achieve the desired droplet size.

  • Cooling:

    • Cool the emulsion to room temperature with gentle stirring.

Emulsion_Preparation_Workflow prep_phases Phase Preparation oil_phase Prepare Oil Phase (Oil + Low-HLB Surfactant) prep_phases->oil_phase aq_phase Prepare Aqueous Phase (Water + this compound) prep_phases->aq_phase heat_phases Heat Both Phases oil_phase->heat_phases aq_phase->heat_phases emulsification Emulsification mix_phases Combine & Homogenize heat_phases->mix_phases cooling Cooling mix_phases->cooling cool_emulsion Cool to Room Temperature with Gentle Stirring cooling->cool_emulsion

Role in Cellular Uptake and Drug Delivery

While this compound is not known to directly activate specific signaling pathways, its role in drug delivery is significant. Polysorbates, including this compound, can enhance the cellular uptake of nanoparticles and drug formulations.[5][15] This is often attributed to the ability of polysorbate-coated nanoparticles to interact with cell membranes, potentially through endocytotic pathways.[15][16] For instance, polysorbate-coated nanoparticles have been shown to be taken up by brain endothelial cells, suggesting a mechanism for crossing the blood-brain barrier.[15] The exact signaling mechanisms governing this enhanced uptake are a subject of ongoing research, but it is believed that the surfactant coating modifies the surface properties of the nanocarriers, facilitating their interaction with cellular machinery.[5]

Conclusion

This compound is a well-characterized and versatile nonionic surfactant with a wide range of applications in the modern laboratory. A thorough understanding of its physicochemical properties and the experimental methods for their determination is essential for its effective use in formulating stable emulsions, enhancing the solubility of active pharmaceutical ingredients, and developing novel drug delivery systems. The protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in these fields.

References

The Core Mechanism of Tween 65: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Tween 65 as a Nonionic Surfactant for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as Polysorbate 65, is a nonionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries for its emulsifying, solubilizing, and stabilizing properties.[1][2][3] Chemically, it is polyoxyethylene (20) sorbitan (B8754009) tristearate, a derivative of sorbitol esterified with stearic acid and subsequently ethoxylated.[2][4] Its amphipathic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, underpins its functionality at interfaces, making it a critical excipient in a variety of formulations. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its physicochemical properties, its role in drug delivery, and detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

The efficacy of this compound as a surfactant is dictated by its distinct physicochemical properties. A summary of these key parameters is presented in the table below.

PropertyValueReferences
Chemical Name Polyoxyethylene (20) sorbitan tristearate[2][4]
Synonyms Polysorbate 65, Emulsifier T-65[2][3]
CAS Number 9005-71-4[5]
Molecular Formula C₁₀₀H₁₉₄O₂₈[6]
Approximate Molecular Weight 1844.55 g/mol [6]
Appearance Yellow to amber waxy solid[2]
Hydrophilic-Lipophilic Balance (HLB) 10.5[2][4]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.[2]
Critical Micelle Concentration (CMC) Estimated to be in the micromolar range, similar to other high molecular weight polysorbates.[4][7]

Core Mechanism of Action as a Nonionic Surfactant

The primary mechanism of action of this compound as a nonionic surfactant revolves around its ability to reduce the surface and interfacial tension between immiscible phases, such as oil and water.[2] This is achieved through the adsorption of this compound molecules at the interface, orienting their hydrophilic heads towards the aqueous phase and their lipophilic tails towards the oil phase.

Emulsification

With an HLB value of 10.5, this compound is particularly effective at forming oil-in-water (O/W) emulsions.[2][4] It stabilizes the dispersed oil droplets within the continuous aqueous phase by forming a protective interfacial film. This film prevents the coalescence of the oil droplets, thereby ensuring the stability of the emulsion. The mechanism of emulsification can be visualized as follows:

Emulsification cluster_0 Oil and Water Separation cluster_1 Addition of this compound cluster_2 Formation of Oil-in-Water Emulsion Oil Phase Oil Phase Tween65 This compound Water Phase Water Phase Oil Droplet Oil Droplet Interfacial Film This compound Interfacial Film Oil Droplet->Interfacial Film Aqueous Phase Aqueous Phase

Caption: Emulsification mechanism of this compound.

Micellization and Solubilization

Above a certain concentration, known as the Critical Micelle Concentration (CMC), this compound molecules self-assemble in aqueous solutions to form spherical aggregates called micelles.[8] In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form the outer corona, which is in contact with the surrounding water. This micellar core provides a microenvironment capable of entrapping poorly water-soluble (lipophilic) drugs, thereby increasing their apparent solubility in the aqueous medium.[2] This process is crucial for the formulation of clear, aqueous solutions of hydrophobic active pharmaceutical ingredients (APIs).

Micellization cluster_0 Below CMC cluster_1 Above CMC Aqueous Solution Aqueous Solution Monomers Micelle Micelle Monomers->Micelle Self-Assembly Hydrophobic Drug Drug Hydrophobic Drug->Micelle Encapsulation

Caption: Micelle formation and drug solubilization by this compound.

Role in Drug Delivery and Bioavailability Enhancement

This compound plays a significant role in overcoming physiological barriers to drug absorption, thereby enhancing the bioavailability of various therapeutic agents.

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein (P-gp) is an ATP-dependent efflux transporter present in the cell membranes of various tissues, including the intestinal epithelium, where it actively pumps a wide range of drugs out of the cells, limiting their absorption. Nonionic surfactants, including polysorbates, have been shown to inhibit the function of P-gp.[9] Studies on Polysorbate 20 suggest that it directly binds to the drug-binding domain of P-gp, competitively inhibiting the efflux of substrate drugs.[10] This inhibition leads to increased intracellular drug concentration and enhanced absorption.

PgpInhibition cluster_0 Cell Membrane Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Drug Drug Drug->Pgp Efflux Intracellular Intracellular Space Drug->Intracellular Increased Absorption Tween65 This compound Tween65->Pgp Inhibition

Caption: Inhibition of P-glycoprotein by this compound.

Modulation of Tight Junctions and Membrane Permeability

The intestinal epithelium is sealed by tight junctions, which regulate the paracellular transport of molecules. Some studies on polysorbates, such as Polysorbate 80, have indicated that they can modulate the integrity of these tight junctions, leading to a transient increase in paracellular permeability.[11] This effect can facilitate the absorption of hydrophilic drugs that are typically poorly absorbed. Furthermore, as a surfactant, this compound can interact with the lipid bilayer of cell membranes, potentially increasing membrane fluidity and facilitating the transcellular transport of drugs.[12]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of this compound using a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core.[4]

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • Deionized water

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1x10⁻³ M.

  • Prepare a series of aqueous solutions of this compound with varying concentrations (e.g., from 1x10⁻⁶ M to 1x10⁻³ M).

  • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.

  • Allow the solutions to equilibrate for at least 24 hours in the dark to ensure complete dissolution and micelle formation.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, with an excitation wavelength of 334 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar environment.

CMC_Workflow Start Start Prep_Tween Prepare this compound Solutions (Varying Concentrations) Start->Prep_Tween Add_Pyrene Add Pyrene Probe Prep_Tween->Add_Pyrene Equilibrate Equilibrate for 24h Add_Pyrene->Equilibrate Measure_Fluorescence Measure Fluorescence Spectra (Excitation at 334 nm) Equilibrate->Measure_Fluorescence Record_Intensities Record I1 and I3 Intensities Measure_Fluorescence->Record_Intensities Plot_Data Plot I1/I3 vs. log[this compound] Record_Intensities->Plot_Data Determine_CMC Determine CMC from Plot Inflection Plot_Data->Determine_CMC End End Determine_CMC->End

Caption: Experimental workflow for CMC determination.

Evaluation of Emulsification Efficiency

This protocol provides a general method for assessing the ability of this compound to form and stabilize an oil-in-water emulsion.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (deionized water or buffer)

  • Homogenizer (e.g., high-speed blender, sonicator)

  • Graduated cylinders or test tubes

  • Microscope

Procedure:

  • Prepare a solution of this compound in the aqueous phase at the desired concentration (e.g., 1-5% w/w).

  • Prepare a specific oil-to-water ratio (e.g., 20:80 v/v).

  • Gradually add the oil phase to the aqueous phase containing this compound while continuously homogenizing at a high speed for a set period (e.g., 5-10 minutes).

  • Transfer the resulting emulsion to a graduated cylinder and allow it to stand undisturbed.

  • Measure the volume of the separated aqueous and oil phases at different time intervals (e.g., 1, 6, 24 hours) to assess emulsion stability. The emulsification index (EI) can be calculated as: EI (%) = (Volume of emulsified layer / Total volume of liquid) x 100.

  • For droplet size analysis, a small sample of the freshly prepared emulsion can be observed under a microscope to assess the uniformity and size of the oil droplets.

Conclusion

This compound is a versatile nonionic surfactant with a well-defined mechanism of action centered on its amphiphilic nature. Its ability to reduce interfacial tension, form stable emulsions, and create micelles for the solubilization of hydrophobic compounds makes it an invaluable tool in pharmaceutical formulation and drug delivery. Furthermore, its capacity to interact with biological barriers, such as inhibiting P-glycoprotein and potentially modulating tight junctions, contributes to its role in enhancing the bioavailability of a wide range of drugs. The experimental protocols provided in this guide offer a foundation for the characterization and evaluation of this compound in various research and development settings. A thorough understanding of its core mechanisms is essential for the rational design and optimization of advanced drug delivery systems.

References

Tween 65 Hydrophilic-Lipophilic Balance (HLB): A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Applications of Tween 65 for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of pharmaceutical, cosmetic, and food product formulation, the precise control over emulsion stability is paramount. Nonionic surfactants, such as the polysorbates or Tweens, are instrumental in achieving this control. This technical guide delves into the specifics of this compound, with a primary focus on its Hydrophilic-Lipophilic Balance (HLB) value and the profound significance of this parameter in formulation science. Understanding the HLB of this compound is critical for developing stable and effective emulsion-based products, from topical creams and lotions to parenteral drug delivery systems.

Core Quantitative Data of this compound

This compound, chemically known as Polyoxyethylene (20) Sorbitan Tristearate, is a synthetic nonionic surfactant.[1][2] Its properties are summarized in the table below, providing a clear reference for formulation scientists.

PropertyValueReference
Chemical Name Polyoxyethylene (20) Sorbitan Tristearate[2][3]
Synonyms Polysorbate 65, Emulsifier T-65[2][4]
CAS Number 9005-71-4[4]
Molecular Formula C100H194O28[2]
Appearance Amber to light yellow oily liquid or yellow-waxy solid[2][4]
HLB Value 10.5 [1][2][4]
Saponification Value 45-55 mgKOH/g[2][4]
Acid Value ≤ 2 mgKOH/g[2][4]
Hydroxyl Value 65-80 mgKOH/g[2]
Water Content ≤ 3.0%[2]
Solubility Soluble in ethanol, isopropanol, and mineral oil.[2][4]

The Significance of the HLB Value of 10.5

The Hydrophilic-Lipophilic Balance (HLB) system, introduced by William C. Griffin in 1949, provides a semi-empirical scale to measure the degree of hydrophilicity or lipophilicity of a surfactant.[5] The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-loving) nature and higher values signify a more hydrophilic (water-loving) character.

With an HLB value of 10.5, this compound is classified as a hydrophilic surfactant.[1][2][4] This specific value is highly significant for several reasons:

  • Formation of Oil-in-Water (O/W) Emulsions : Surfactants with HLB values in the range of 8-16 are effective as oil-in-water emulsifiers.[5] this compound, with its HLB of 10.5, is particularly well-suited for creating stable O/W emulsions, where fine droplets of oil are dispersed within a continuous aqueous phase.[1] This is the basis for a vast array of products, including lotions, creams, and many oral and injectable pharmaceutical formulations.[5][6]

  • Emulsion Stability : The stability of an emulsion is critically dependent on the appropriate choice of emulsifier.[7] For a given oil phase, there is a specific "required HLB" (rHLB) that will result in the most stable emulsion. By using this compound alone or, more commonly, in combination with a low-HLB surfactant like Span 65, formulators can precisely match the rHLB of their oil phase, thereby minimizing droplet coalescence and phase separation.[1][7]

  • Drug Delivery and Bioavailability : In pharmaceutical formulations, the HLB value of a surfactant can influence drug release and bioavailability.[6] For poorly water-soluble drugs, O/W emulsions formulated with surfactants like this compound can enhance solubilization and improve absorption.[5]

  • Wetting and Dispersing Agent : Beyond emulsification, this compound's HLB value makes it an effective wetting and dispersing agent for solids in aqueous media.[4]

Logical Workflow for Surfactant Selection using the HLB System

The selection of an appropriate emulsifier system is a logical, stepwise process. The following diagram illustrates a typical workflow for utilizing the HLB system in formulation development.

HLB_Workflow cluster_0 Formulation Goal Definition cluster_1 Oil Phase Characterization cluster_2 Surfactant System Selection cluster_3 Emulsion Preparation and Evaluation Define_Emulsion_Type Define Emulsion Type (e.g., O/W, W/O) Identify_Oil_Phase Identify Oil Phase Components and their proportions Define_Emulsion_Type->Identify_Oil_Phase Input Determine_rHLB Determine Required HLB (rHLB) of the Oil Phase Identify_Oil_Phase->Determine_rHLB Calculate or Experimentally Determine Select_Surfactants Select High and Low HLB Surfactant Pair (e.g., this compound & Span 65) Determine_rHLB->Select_Surfactants Guides Selection Calculate_Blend_Ratio Calculate Blend Ratio to Match rHLB Select_Surfactants->Calculate_Blend_Ratio Prepare_Emulsions Prepare a Series of Test Emulsions Calculate_Blend_Ratio->Prepare_Emulsions Evaluate_Stability Evaluate Emulsion Stability (e.g., creaming, coalescence) Prepare_Emulsions->Evaluate_Stability Optimize_Formulation Optimize Formulation (concentration, ratio) Evaluate_Stability->Optimize_Formulation Feedback Loop Optimize_Formulation->Prepare_Emulsions Iterate

Caption: Workflow for selecting an emulsifier system based on the HLB value.

Experimental Protocols

A key experimental procedure in emulsion formulation is the determination of the required HLB (rHLB) of the oil phase. This value represents the HLB of the surfactant system that will provide the most stable emulsion for that specific oil or blend of oils.

Experimental Determination of the Required HLB of an Oil Phase

Objective: To determine the optimal HLB value for emulsifying a specific oil phase into a stable oil-in-water (O/W) emulsion.

Principle: This method involves preparing a series of emulsions with the same oil and water phases but with emulsifier blends of varying, known HLB values. The stability of these emulsions is then observed to identify the HLB value that yields the most stable formulation. This is considered the required HLB of the oil phase. A common practice is to use a pair of surfactants from the same chemical family but with different HLB values, such as this compound (high HLB) and Span 60 (low HLB).

Materials and Equipment:

  • Oil phase to be tested

  • Distilled or deionized water

  • High HLB surfactant (e.g., this compound, HLB = 10.5)

  • Low HLB surfactant (e.g., Span 60, HLB = 4.7)

  • Beakers or other suitable containers

  • Homogenizer or high-shear mixer

  • Graduated cylinders or pipettes

  • Analytical balance

  • Heating plate and magnetic stirrer (if solids are present in the oil phase)

  • Test tubes and rack

Procedure:

  • Prepare Surfactant Blends:

    • Prepare a series of surfactant blends with varying HLB values (e.g., in increments of 1 HLB unit, from 6 to 12).

    • The percentage of each surfactant in the blend can be calculated using the following formula: %High HLB Surfactant = (rHLB - HLB_low) / (HLB_high - HLB_low) * 100 %Low HLB Surfactant = 100 - %High HLB Surfactant

    • For example, to create a blend with an HLB of 9 using this compound (HLB 10.5) and Span 60 (HLB 4.7): %this compound = (9 - 4.7) / (10.5 - 4.7) * 100 = 74.1% %Span 60 = 100 - 74.1 = 25.9%

    • Accurately weigh and mix the surfactants to create each blend.

  • Prepare Test Emulsions:

    • For each surfactant blend, prepare a test emulsion. A typical formulation might consist of 5% surfactant blend, 30% oil phase, and 65% aqueous phase.

    • Heat the oil phase (containing the dissolved surfactant blend) and the aqueous phase separately to approximately 70-75°C. This is especially important if any components are solid at room temperature.

    • Slowly add the aqueous phase to the oil phase while mixing with a homogenizer at a consistent speed for a set duration (e.g., 5 minutes).

    • Allow the emulsions to cool to room temperature.

  • Evaluate Emulsion Stability:

    • Transfer an equal volume of each emulsion into separate, labeled test tubes.

    • Observe the emulsions immediately after preparation and then at regular intervals (e.g., 1 hour, 24 hours, 1 week) for signs of instability, such as:

      • Creaming or Sedimentation: The migration of the dispersed phase under the influence of gravity.

      • Flocculation: The aggregation of droplets into loose clusters.

      • Coalescence: The merging of droplets to form larger ones, which is an irreversible process.

      • Phase Separation: The complete separation of the oil and water phases.

    • Record the observations for each emulsion. The emulsion that shows the least amount of creaming, coalescence, and phase separation over time is considered the most stable.

  • Determine the Required HLB:

    • The HLB value of the surfactant blend that produced the most stable emulsion is the required HLB of the oil phase for an O/W emulsion.

The following diagram illustrates the relationship between the HLB of the emulsifier system and the resulting emulsion stability, guiding the experimental process.

HLB_Stability_Relationship cluster_0 Experimental Variable cluster_1 Observed Outcome cluster_2 Resulting Emulsion Stability HLB_Blend HLB of Surfactant Blend (e.g., this compound/Span 60) Low_HLB Low HLB Blend (<< rHLB) HLB_Blend->Low_HLB Low Value Optimal_HLB Optimal HLB Blend (≈ rHLB) HLB_Blend->Optimal_HLB Matched Value High_HLB High HLB Blend (>> rHLB) HLB_Blend->High_HLB High Value Unstable_1 Unstable Emulsion (Rapid Coalescence, Phase Separation) Low_HLB->Unstable_1 Stable Stable Emulsion (Minimal Creaming, No Coalescence) Optimal_HLB->Stable Unstable_2 Unstable Emulsion (Phase Inversion or Rapid Creaming) High_HLB->Unstable_2

Caption: Relationship between emulsifier HLB and emulsion stability.

Conclusion

This compound, with its HLB value of 10.5, is a versatile and highly effective oil-in-water emulsifier, indispensable in the formulation of a wide range of products for the pharmaceutical, cosmetic, and food industries. A thorough understanding of its HLB value and the application of the HLB system allows researchers and drug development professionals to systematically approach the formulation of stable and efficacious emulsions. By employing the experimental protocols outlined in this guide, scientists can determine the required HLB of their specific oil phases and select the optimal surfactant system, leveraging the unique properties of this compound to achieve their formulation goals.

References

Critical Micelle Concentration of Tween 65 in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Tween 65 (Polysorbate 65) in aqueous solutions. Due to a lack of directly published experimental data for this compound, this guide synthesizes information from related polysorbates to estimate its CMC and provides detailed experimental protocols for its determination.

Introduction to this compound and its Critical Micelle Concentration

This compound, also known as Polyoxyethylene (20) sorbitan (B8754009) tristearate, is a nonionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries.[1][2] Its amphiphilic nature, possessing both a hydrophilic polyoxyethylene head group and a lipophilic fatty acid tail, allows it to reduce surface tension at interfaces and form micelles in aqueous solutions.

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and arrange themselves at the surface of the liquid. Above the CMC, any additional surfactant molecules added to the solution will preferentially form micelles. This phenomenon leads to a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.

Quantitative Data on the CMC of Polysorbates

This compound is the tristearate ester of polyoxyethylated sorbitan, while the more commonly studied Tween 60 is the monostearate. Having three stearic acid chains makes this compound significantly more hydrophobic than Tween 60. This increased hydrophobicity would lead to a lower CMC.

The following table summarizes the experimentally determined CMC values for various Tween surfactants at 298 K (25 °C) in aqueous solutions, as determined by fluorescence intensity. This data illustrates the trend of decreasing CMC with increasing alkyl chain length.

SurfactantChemical NameAlkyl ChainCMC (mM) at 298 K
Tween 20Polyoxyethylene (20) sorbitan monolaurateC120.0499
Tween 40Polyoxyethylene (20) sorbitan monopalmitateC160.0333
Tween 60Polyoxyethylene (20) sorbitan monostearateC180.0167
This compound Polyoxyethylene (20) sorbitan tristearate 3 x C18 Estimated < 0.015
Tween 80Polyoxyethylene (20) sorbitan monooleateC18 (unsaturated)0.015

Data for Tween 20, 40, 60, and 80 from Mahmood et al. (2013).[3] The CMC for this compound is an estimate based on the trend of increasing hydrophobicity.

The significantly larger hydrophobic portion of this compound due to the three stearic acid chains suggests that its CMC will be lower than that of Tween 60 and Tween 80.

Factors Influencing the CMC of this compound

Several factors can affect the CMC of this compound in aqueous solutions:

  • Temperature: For many nonionic surfactants, the CMC generally decreases with an increase in temperature up to a certain point, after which it may slightly increase.[3]

  • pH: The pH of the aqueous solution is not expected to have a significant effect on the CMC of nonionic surfactants like this compound, as they do not possess ionizable groups.

  • Additives: The presence of electrolytes or organic molecules can influence the CMC. For nonionic surfactants, the effect of electrolytes is generally less pronounced than for ionic surfactants.[4]

Experimental Protocols for CMC Determination

The CMC of this compound can be determined using various experimental techniques that monitor a change in a physicochemical property of the solution as a function of surfactant concentration. The most common methods are surface tensiometry and fluorescence spectroscopy.

Surface Tensiometry

Principle: This method is based on the principle that surfactants lower the surface tension of a liquid. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution.

Detailed Methodology (Wilhelmy Plate Method):

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. A series of solutions with varying concentrations of this compound are then prepared by serial dilution of the stock solution.

  • Instrumentation: A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly with a solvent (e.g., ethanol) and then flamed to remove any organic contaminants.

  • Measurement:

    • The Wilhelmy plate is suspended from a balance and partially immersed in the surfactant solution.

    • The force exerted on the plate by the surface tension of the liquid is measured.

    • The surface tension is calculated from this force.

    • Measurements are taken for each concentration of the this compound solution, starting from the lowest concentration.

    • Between each measurement, the plate and the sample vessel should be thoroughly cleaned.

  • Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined as the concentration at which a sharp break in the curve occurs. This is the point where the surface tension starts to plateau.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles are formed, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a change in the fluorescence emission spectrum of pyrene, which can be used to determine the CMC.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone (B3395972) or methanol).

    • Prepare a series of this compound solutions of varying concentrations. To each of these solutions, add a small, constant amount of the pyrene stock solution, ensuring the final concentration of the probe is very low to avoid self-quenching.

  • Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

  • Measurement:

    • The excitation wavelength for pyrene is typically set around 335 nm.

    • The emission spectrum is recorded, usually in the range of 350-500 nm.

    • The intensities of specific vibronic bands in the pyrene emission spectrum are monitored. A common method is to measure the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio. This ratio is sensitive to the polarity of the pyrene's environment.

  • Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the this compound concentration. A sigmoidal curve is typically obtained. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to be incorporated into the micelles.

Visualizations

Micelle Formation Process

Micelle_Formation cluster_below_cmc Below CMC cluster_at_cmc At CMC cluster_above_cmc Above CMC m1 m2 m3 m4 m5 m6 Micelle Micelle Formation cluster_above_cmc cluster_above_cmc Micelle1 Micelle Micelle2 Micelle Monomers Surfactant Monomers cluster_below_cmc cluster_below_cmc Monomers->cluster_below_cmc Increasing Concentration

Caption: The process of micelle formation as surfactant concentration increases past the CMC.

Experimental Workflow for CMC Determination by Surface Tensiometry

Surface_Tensiometry_Workflow A Prepare this compound Solutions (Serial Dilution) B Calibrate Tensiometer A->B C Measure Surface Tension of Each Concentration B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Breakpoint in Plot D->E F Determine CMC E->F

Caption: Workflow for determining the CMC of this compound using surface tensiometry.

Experimental Workflow for CMC Determination by Fluorescence Spectroscopy

Fluorescence_Spectroscopy_Workflow A Prepare this compound Solutions with Fluorescent Probe (Pyrene) B Set up Spectrofluorometer (Excitation/Emission Wavelengths) A->B C Measure Fluorescence Spectra of Each Solution B->C D Calculate I₁/I₃ Ratio C->D E Plot I₁/I₃ Ratio vs. log(Concentration) D->E F Determine Inflection Point E->F G Determine CMC F->G

Caption: Workflow for determining the CMC of this compound using fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a crucial parameter for understanding and optimizing the performance of this compound in various applications. While direct experimental data for this compound's CMC is scarce, a reliable estimation can be made based on the trends observed for other polysorbates. For precise determination, the detailed experimental protocols for surface tensiometry and fluorescence spectroscopy provided in this guide offer robust methods for researchers and scientists. The provided workflows and diagrams serve as a clear visual aid for understanding the principles and practical steps involved in the characterization of this important surfactant.

References

The Safety and Toxicity Profile of Tween 65: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 65, also known as Polysorbate 65, is a polyoxyethylene sorbitan (B8754009) tristearate that belongs to the polysorbate family of nonionic surfactants. It is widely utilized as an emulsifier, stabilizer, and dispersing agent in the pharmaceutical, cosmetic, and food industries.[1][2] Its function is critical in the formulation of various products, ensuring the uniform dispersion of ingredients and enhancing the bioavailability of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the safety and toxicity of this compound, drawing from available in vitro and in vivo studies. Due to the limited availability of data specific to this compound, this report also incorporates findings from studies on closely related polysorbates to provide a broader context for its toxicological profile.

In Vivo Safety and Toxicity

The safety of polysorbates, including this compound, has been evaluated by various regulatory bodies, and they are generally considered safe for their intended uses in cosmetics and as food additives.[3] Extensive toxicological studies have been conducted to assess potential adverse effects such as acute toxicity, irritation, sensitization, and genotoxicity.[1]

Acute Toxicity
Repeated Dose Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

Chronic toxicity studies are crucial for determining the long-term safety of a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed. For polysorbates, repeated dose toxicity studies have been conducted. For instance, a reproductive and developmental toxicity study on polysorbate 60 in rats established a NOAEL of 7693 mg/kg/day.[5] While this is not specific to this compound, it provides an indication of the low chronic toxicity potential of this class of compounds.

Table 1: Summary of In Vivo Toxicity Data for Polysorbates

Test TypeSpeciesRoute of AdministrationCompoundResultReference
Acute Oral LD50RatOralPolysorbate 81>20,000 mg/kg[5]
Acute Dermal LD50RatDermalSorbitan monostearate, ethoxylated>2000 mg/kg[5]
Reproductive & Developmental Toxicity (NOAEL)RatOralPolysorbate 607693 mg/kg/day[5]

Note: Data specific to this compound is limited; this table includes data from closely related polysorbates to provide a general toxicological context.

Skin Irritation and Sensitization

The potential for a substance to cause skin irritation or elicit an allergic contact sensitization response is a critical safety consideration. Studies on various polysorbates have generally shown them to have little potential for skin irritation in acute studies.[4] However, some studies on polysorbate 60 showed moderate irritation at 5% and skin necrosis at 10% in a 30-day skin-painting study in rabbits.[3] It is important to note that polysorbates, including this compound, have been shown to enhance the dermal penetration of other substances.[5]

Genotoxicity and Carcinogenicity

Available data for the polysorbate class of compounds indicate that they are not mutagenic or carcinogenic.[1]

Reproductive and Developmental Toxicity

Studies on polysorbates have not shown definitive adverse effects on growth, viability, or morphological development of the conceptus.[6] For example, a study on polysorbate 60 in pregnant rats found no effects on the number, sex ratio, and body weights of live fetuses.[5]

In Vitro Safety and Toxicity

In vitro studies provide valuable information on the potential of a substance to cause toxicity at the cellular level.

Cytotoxicity

Studies have shown that polysorbates can induce cytotoxicity in a concentration-dependent manner. For instance, polysorbate 80 has been shown to induce cell death in intestinal epithelial cells.[7] While specific IC50 values for this compound are not widely reported, it is expected to exhibit similar cytotoxic potential at higher concentrations. The mechanism of cytotoxicity for some polysorbates has been linked to the induction of apoptosis and disruption of cell membrane integrity.[8]

Table 2: Summary of In Vitro Toxicity Data for Polysorbates

Cell LineAssayCompoundEndpointResultReference
Human Intestinal OrganoidsCytotoxicity, Barrier FunctionPolysorbate 20, Polysorbate 80Cell Lysis, Decreased TEERCell lysis starting at 0.1% (v/v)[8]
HT29, C2Bbe1, DLD1 cellsCytotoxicityPolysorbate 80Cell Death90% cell death at 1% within 6 hours[7]
Rat ThymocytesCytotoxicityPolysorbate 80Increased H2O2 cytotoxicityPotentiation of oxidative stress[9]

Note: This table highlights the cytotoxic potential of polysorbates in general, as specific IC50 data for this compound is limited.

Experimental Protocols

In Vivo Acute Oral Toxicity (Following OECD Guideline 423)

A standardized protocol for assessing acute oral toxicity is crucial for regulatory submissions. The following is a general workflow based on OECD Test Guideline 423.

G cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Data Analysis A Test Substance Preparation (this compound in vehicle) D Oral Gavage Administration A->D B Animal Selection and Acclimatization (e.g., Sprague-Dawley rats) B->D C Dose Selection (Based on preliminary data) C->D E Clinical Observation (Mortality, clinical signs, body weight) D->E F Observation Period (Typically 14 days) E->F G Gross Necropsy F->G H Determination of LD50 (If applicable) G->H I Toxicity Classification H->I

Workflow for an in vivo acute oral toxicity study.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for an in vitro MTT cytotoxicity assay.

Potential Signaling Pathways in this compound-Induced Toxicity

While specific signaling pathways for this compound toxicity are not extensively documented, studies on related polysorbates suggest the involvement of oxidative stress, apoptosis, and inflammatory pathways.

Oxidative Stress and Apoptosis

Polysorbates have been shown to increase the susceptibility of cells to oxidative stress.[9] An imbalance in the cellular redox state can lead to the overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death).

G Tween65 This compound ROS Increased Reactive Oxygen Species (ROS) Tween65->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized oxidative stress and apoptosis pathway.
Inflammatory Response (NF-κB Pathway)

Some studies suggest that polysorbates can induce a pro-inflammatory response in intestinal epithelial cells, potentially involving the activation of signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[8] The NF-κB pathway is a key regulator of inflammation.

G Tween65 This compound IKK IKK Activation Tween65->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Hypothesized NF-κB inflammatory pathway.

Conclusion

Based on the available data, this compound, as part of the broader polysorbate family, demonstrates a low order of acute and chronic toxicity in in vivo studies. It is generally considered non-mutagenic and non-carcinogenic. While it has a low potential for skin irritation and sensitization in acute exposures, prolonged or high-concentration exposure may cause irritation. A key consideration is its ability to enhance the dermal absorption of other substances.

In vitro studies indicate that polysorbates can induce cytotoxicity at higher concentrations, potentially through the induction of oxidative stress, apoptosis, and inflammatory responses. The provided experimental workflows and hypothesized signaling pathways offer a framework for further investigation into the specific toxicological mechanisms of this compound.

It is important to underscore that much of the available data is for the polysorbate class of compounds, and there is a relative scarcity of studies focused specifically on this compound. Therefore, a case-by-case evaluation of safety is recommended, particularly for novel formulations or applications. Further research is warranted to delineate the precise quantitative toxicity values and molecular mechanisms of action for this compound to provide a more complete safety profile.

References

Tween 65: An In-depth Technical Guide for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant and a member of the polysorbate family of ethoxylated sorbitan (B8754009) esters. Its unique amphipathic nature, characterized by a hydrophilic polyoxyethylene head and a lipophilic tristearate tail, makes it a versatile and valuable reagent in a multitude of life science research applications. This technical guide provides a comprehensive overview of the core properties of this compound, its applications in biochemical research, and detailed experimental protocols. Particular emphasis is placed on its role as an emulsifier, stabilizer, and solubilizing agent in drug delivery systems, biochemical assays, and protein chemistry.

Core Properties of this compound

This compound is a synthetic polymer produced by the ethoxylation of sorbitan tristearate.[1] Its chemical and physical properties are crucial for its function in various experimental settings.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in research.

PropertyValueReferences
Synonyms Polysorbate 65, Polyoxyethylene (20) sorbitan tristearate, Emulsifier T-65[1][2]
CAS Number 9005-71-4[1]
Molecular Formula C₁₀₀H₁₉₄O₂₈[3]
Molecular Weight ~1844.55 g/mol [3]
Appearance Tan to yellow-colored waxy solid at 25°C[1][4]
Hydrophilic-Lipophilic Balance (HLB) 10.5[1][5]
Solubility Dispersible in water; Soluble in ethanol, isopropanol, mineral oil, ethyl acetate, acetone, ether, dioxane, and methanol.[1][4][6]
Acid Value ≤ 2.0 mg KOH/g[7]
Saponification Value 88 - 98 mg KOH/g[7]
Hydroxyl Value 44 - 60 mg KOH/g[7]
Moisture (w/%) ≤ 3.0

Applications in Life Science Research

This compound's properties as a non-ionic surfactant make it a versatile tool in various research areas.

Drug Delivery Systems

This compound is extensively used as an emulsifier and stabilizer in the formulation of drug delivery systems, particularly for poorly water-soluble drugs.[2] Its ability to form stable oil-in-water (O/W) emulsions is critical for the development of nanoparticles, microemulsions, and liposomes. These formulations can enhance the bioavailability and targeted delivery of therapeutic agents.[10]

Biochemical Assays

In biochemical assays such as the Enzyme-Linked Immunosorbent Assay (ELISA), Tween surfactants are a common component of washing buffers. They help to prevent non-specific binding of antibodies and other proteins to the microplate wells, thereby reducing background noise and improving the signal-to-noise ratio. A typical concentration in wash buffers is 0.05% (v/v).

Protein Stabilization and Solubilization

This compound can be used to stabilize protein solutions and prevent aggregation.[11] As a non-ionic detergent, it can also be employed in the solubilization of membrane proteins by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein.[12][13] This is a critical step in the purification and structural analysis of membrane proteins.

Cell Culture

While high concentrations of any surfactant can be cytotoxic, non-ionic surfactants like the Tweens are generally considered milder than their ionic counterparts.[14] this compound can be used in cell culture applications to aid in the dispersion of substances in the media and in some cases, to facilitate the lysis of cells for the extraction of intracellular components.[2]

Vaccine Adjuvants

Oil-in-water emulsions containing surfactants like polysorbates are used as adjuvants in vaccines to enhance the immune response.[15] this compound can contribute to the stability of these emulsions, which serve to present the antigen to the immune system over a prolonged period.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments involving this compound.

Formulation of Drug-Loaded Nanoparticles via Emulsion-Solvent Evaporation

This protocol describes a common method for preparing polymer-based nanoparticles for drug delivery, where this compound acts as an emulsifier.

Materials:

  • Drug of interest (poorly water-soluble)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • This compound

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the drug and PLGA in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound (e.g., 1-5% w/v) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously on a magnetic stirrer.

  • Sonication/Homogenization: Subject the mixture to high-energy emulsification using a probe sonicator or homogenizer to form a fine oil-in-water (O/W) emulsion. This step is critical for controlling the size of the resulting nanoparticles.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure. This causes the polymer to precipitate, encapsulating the drug within the nanoparticles.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.

  • Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess this compound and unencapsulated drug. Repeat the centrifugation and washing steps 2-3 times.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_process Nanoparticle Formulation Process Drug Drug Emulsification Emulsification Drug->Emulsification PLGA PLGA PLGA->Emulsification Solvent Organic Solvent (DCM) Solvent->Emulsification Tween65 This compound Tween65->Emulsification Water Deionized Water Water->Emulsification Sonication Sonication/Homogenization Emulsification->Sonication Forms O/W Emulsion SolventEvaporation Solvent Evaporation Sonication->SolventEvaporation Reduces Droplet Size Centrifugation Centrifugation & Washing SolventEvaporation->Centrifugation Precipitates Nanoparticles FinalProduct Drug-Loaded Nanoparticles Centrifugation->FinalProduct Purifies Nanoparticles

Workflow for drug-loaded nanoparticle formulation using this compound.
ELISA Washing Buffer Preparation and Use

This protocol outlines the preparation and use of a standard ELISA washing buffer containing this compound.

Materials:

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), 10X concentrate

  • This compound

  • Deionized water

  • Graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Prepare 1X Buffer: Dilute the 10X PBS or TBS concentrate to 1X with deionized water. For example, to make 1 liter of 1X buffer, add 100 mL of 10X concentrate to 900 mL of deionized water.

  • Add this compound: To the 1 liter of 1X buffer, add 0.5 mL of this compound to achieve a final concentration of 0.05% (v/v).

  • Mix Thoroughly: Place the solution on a stir plate with a stir bar and mix until the this compound is completely dissolved. The solution should be clear.

  • Storage: Store the washing buffer at room temperature.

  • Use in ELISA: During the ELISA procedure, after each incubation step (e.g., antigen coating, primary antibody, secondary antibody), aspirate the contents of the wells and wash the plate 3-5 times with the prepared washing buffer. This is typically done by filling the wells with the wash buffer and then aspirating or inverting the plate to empty the wells.

G start Start ELISA Protocol coating Antigen Coating start->coating wash1 Wash with This compound Buffer coating->wash1 blocking Blocking wash1->blocking wash2 Wash with This compound Buffer blocking->wash2 primaryAb Primary Antibody Incubation wash2->primaryAb wash3 Wash with This compound Buffer primaryAb->wash3 secondaryAb Secondary Antibody Incubation wash3->secondaryAb wash4 Wash with This compound Buffer secondaryAb->wash4 detection Substrate Addition & Detection wash4->detection end End of Protocol detection->end

Role of this compound washing steps in a typical ELISA workflow.
Solubilization of Membrane Proteins

This protocol provides a general framework for the solubilization of membrane proteins using this compound. The optimal concentration of this compound will need to be determined empirically for each specific protein.

Materials:

  • Cell pellet or tissue sample containing the membrane protein of interest

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • This compound (stock solution, e.g., 10% w/v)

  • Homogenizer or sonicator

  • Ultracentrifuge

  • Microcentrifuge

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the cell pellet or homogenized tissue in ice-cold lysis buffer.

    • Disrupt the cells using a homogenizer or sonicator.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with lysis buffer.

  • Solubilization:

    • Resuspend the membrane pellet in a small volume of lysis buffer.

    • Add this compound from the stock solution to achieve the desired final concentration (typically starting with a range from 0.1% to 2% w/v).

    • Incubate the mixture on ice or at 4°C with gentle agitation for 30 minutes to 1 hour to allow the detergent to solubilize the membrane proteins.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material.

    • The supernatant now contains the solubilized membrane proteins, which can be further purified.

G cluster_input Input Material cluster_process Membrane Protein Solubilization cluster_output Output Fractions Cells Cells/Tissue Lysis Cell Lysis Cells->Lysis MembraneIsolation Membrane Isolation (Ultracentrifugation) Lysis->MembraneIsolation Solubilization Solubilization with this compound MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification SolubleProteins Solubilized Membrane Proteins Clarification->SolubleProteins InsolubleDebris Insoluble Debris Clarification->InsolubleDebris Tween65_input This compound Tween65_input->Solubilization

Workflow for the solubilization of membrane proteins using this compound.

Safety and Handling

This compound is generally considered safe for use in research laboratories and is an approved food and cosmetic ingredient.[4][7] However, as with all chemical reagents, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It should be stored in a cool, dry place away from direct light.[3]

Conclusion

This compound is a highly effective and versatile non-ionic surfactant with a broad range of applications in life science research. Its well-characterized physicochemical properties, particularly its HLB value and emulsifying capabilities, make it an invaluable tool in the formulation of drug delivery systems, the execution of sensitive biochemical assays, and the challenging task of membrane protein research. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in various laboratory settings. As with any reagent, empirical optimization of concentrations and conditions is recommended to achieve the best results for specific applications.

References

An In-Depth Technical Guide to the Applications of Tween 65 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysorbate 65, commercially known as Tween 65, is a synthetic non-ionic surfactant widely employed in the pharmaceutical industry for its versatile properties as an emulsifier, solubilizer, and stabilizer.[1] Chemically, it is Polyoxyethylene (20) sorbitan (B8754009) tristearate, derived from the reaction of sorbitol with ethylene (B1197577) oxide and stearic acid.[2][3] Its unique structure, featuring a hydrophilic polyoxyethylene head and a lipophilic fatty acid tail, allows it to effectively reduce interfacial tension between immiscible liquids, primarily to form stable oil-in-water (O/W) emulsions.[1][2] With a Hydrophilic-Lipophilic Balance (HLB) value of 10.5, this compound is particularly suited for creating O/W emulsions and is often used in combination with low-HLB surfactants like Span 65 to enhance stability.[1][4][5][6]

This technical guide provides a comprehensive overview of the core applications of this compound in pharmaceutical formulations, presenting quantitative data, detailed experimental protocols, and visualizations to support researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulation development.

PropertyValueReferences
Chemical Name Polyoxyethylene (20) sorbitan tristearate[4]
Synonyms Polysorbate 65, Emulsifier T-65[4][7]
CAS Number 9005-71-4[8]
Molecular Formula C100H194O28[9]
Appearance Yellow-waxy solid[2][4]
HLB Value 10.5[2][4][10]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.[2][4][11]
Saponification Value 45-55 mgKOH/g[4][7]
Acid Value ≤ 2 mgKOH/g[4][7]
Hydroxyl Value 65-80 mgKOH/g[4][7]

Core Applications in Pharmaceutical Formulations

This compound's primary functions in pharmaceutical dosage forms are as an emulsifying agent, a solubilizing agent, and a stabilizer.

Emulsifier

This compound is highly effective at forming and stabilizing oil-in-water (O/W) emulsions.[5] This is a critical function in the formulation of various dosage forms:

  • Topical Formulations: In creams, lotions, and ointments, this compound creates stable emulsions, ensuring a homogenous distribution of the active pharmaceutical ingredient (API) and providing a desirable consistency and spreadability.[2][12] The maximum reported concentration in a marketed topical cream is 6.00%.[9][11]

  • Parenteral Formulations: It is utilized in the preparation of injectable emulsions to deliver water-insoluble drugs intravenously.

  • Oral Formulations: For oral liquid formulations, it helps to create palatable emulsions from oily or poorly soluble drugs.

Solubilizer

For drugs with poor aqueous solubility, this compound can significantly enhance their dissolution and subsequent bioavailability. It achieves this by forming micelles that encapsulate the hydrophobic drug molecules, allowing them to be dispersed in an aqueous medium.[2] This application is crucial for:

  • Oral Solutions and Suspensions: Improving the solubility of APIs to ensure uniform dosage and enhanced absorption.

  • Injectable Formulations: Enabling the administration of hydrophobic drugs that would otherwise be difficult to deliver parenterally.[2]

Stabilizer

This compound contributes to the overall stability and shelf-life of pharmaceutical products by preventing the separation of different phases within the formulation.[2] It is also used to stabilize nanoparticles and other drug delivery systems.

Typical Concentration in Formulations

The concentration of this compound used in a formulation depends on the specific application and the other excipients present.

Formulation TypeTypical Concentration Range (%)References
Topical Creams & Lotions Up to 6.00%[9][11]
Oral Suspensions 0.1% - 1.0%[13]
Parenteral Formulations 0.1% - 0.5%
Self-Emulsifying Drug Delivery Systems (SEDDS) 30% - 60% (as part of the surfactant/co-surfactant system)[14][15]

Note: The concentrations for oral and parenteral formulations are general ranges and can vary significantly based on the specific drug and formulation requirements.

Comparative Emulsifying Performance

The choice of emulsifier can significantly impact the characteristics of a formulation. The following table provides a qualitative comparison of this compound with other common polysorbates.

SurfactantHLB ValueKey Characteristics & PerformanceReferences
Tween 20 16.7Highly hydrophilic. Good for solubilizing proteins.[11]
Tween 40 15.6Good O/W emulsifier.[11]
Tween 60 14.9Good O/W emulsifier, often used in combination with Span 60.[11]
This compound 10.5More lipophilic than other Tweens. Effective for W/O emulsions and as a co-emulsifier in O/W systems to improve stability.[11]
Tween 80 15.0Very common O/W emulsifier, widely used for its excellent emulsifying and solubilizing properties.[11]

Experimental Protocols

Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol describes the "Beaker Method," a common laboratory-scale technique for preparing O/W emulsions.

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve all oil-soluble components, including the active pharmaceutical ingredient (if oil-soluble) and any lipophilic excipients (e.g., Span 65), in the oil phase. Heat the mixture to 70-75°C.

    • Aqueous Phase: Dissolve all water-soluble components, including this compound and any other hydrophilic excipients, in purified water. Heat this aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to reduce the droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization:

    • Droplet Size Analysis: Determine the mean droplet size and size distribution using techniques like dynamic light scattering (DLS).

    • Zeta Potential: Measure the surface charge of the droplets to predict stability.

    • Viscosity: Measure the viscosity using a viscometer.

    • Stability Studies: Assess the physical stability by observing for creaming, coalescence, or phase separation over time at various storage conditions.

Preparation of a Nanoemulsion using High-Pressure Homogenization

This method is used to produce nanoemulsions with very small droplet sizes, which can enhance drug delivery.[15][16][17]

Methodology:

  • Preparation of Phases:

    • Prepare the oil and aqueous phases as described in the standard O/W emulsion protocol.

  • Pre-emulsion Formation:

    • Combine the oil and aqueous phases and mix using a high-shear mixer to form a coarse pre-emulsion.[18]

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 500 to 5000 psi) for a set number of cycles.[15][16] This process forces the emulsion through a narrow orifice, creating intense shear and cavitation forces that break down the droplets to the nanometer scale.[15]

  • Characterization:

    • Perform comprehensive characterization as detailed for the O/W emulsion, with a focus on achieving a narrow particle size distribution in the desired nano-range (typically below 200 nm).

Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a fine oil-in-water emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Methodology:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils, surfactants (including this compound), and co-surfactants.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Visually observe the self-emulsification process and the appearance of the resulting emulsion after dilution with water to identify the efficient self-emulsification region.

  • Preparation of the Optimized SEDDS Formulation:

    • Dissolve the drug in the selected mixture of oil, this compound, and co-surfactant.

    • The mixture should be a clear, isotropic liquid.

  • Characterization:

    • Self-Emulsification Time: Measure the time taken for the SEDDS to form a homogenous emulsion upon dilution.

    • Droplet Size and Zeta Potential: Analyze the droplet size and surface charge of the emulsion formed after dilution.[8]

    • In Vitro Dissolution: Perform dissolution studies to assess the drug release profile from the SEDDS formulation.

    • Thermodynamic Stability: Subject the formulation to stress tests such as centrifugation and freeze-thaw cycles to evaluate its physical stability.[3]

Visualizations

Emulsification Mechanism of this compound

Emulsification cluster_oil Oil Droplet cluster_water Water (Continuous Phase) p1 p2 Tween65 This compound Molecule HydrophilicHead Polyoxyethylene Head (Hydrophilic) Tween65->HydrophilicHead has LipophilicTail Stearate Tail (Lipophilic) Tween65->LipophilicTail has HydrophilicHead->p2 Extends into LipophilicTail->p1 Anchors in

Caption: this compound at the oil-water interface.

Experimental Workflow for O/W Emulsion Preparation

EmulsionWorkflow start Start oil_phase Prepare Oil Phase (Oil + Lipophilic Excipients) Heat to 70-75°C start->oil_phase water_phase Prepare Aqueous Phase (Water + this compound + Hydrophilic Excipients) Heat to 70-75°C start->water_phase homogenize Combine Phases High-Shear Homogenization oil_phase->homogenize water_phase->homogenize cool Cool to Room Temperature (Gentle Stirring) homogenize->cool characterize Characterize Emulsion (Droplet Size, Stability, etc.) cool->characterize end End characterize->end SEDDS_Logic cluster_SEDDS SEDDS Formulation (Isotropic Mixture) cluster_GI Gastrointestinal Tract Oil Oil Phase Surfactant Surfactant (e.g., this compound) Cosurfactant Co-surfactant Drug Lipophilic Drug GI_Fluid Aqueous GI Fluids + Gentle Agitation Nanoemulsion Spontaneous Formation of O/W Nanoemulsion (Droplet Size < 200nm) GI_Fluid->Nanoemulsion Absorption Enhanced Drug Solubilization & Absorption Nanoemulsion->Absorption cluster_SEDDS cluster_SEDDS cluster_SEDDS->GI_Fluid Oral Administration

References

An In-depth Technical Guide on the Role of Polysorbates in Stabilizing Protein-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysorbates, a class of non-ionic surfactants, are indispensable excipients in the formulation of protein-based therapeutics.[1] Their primary function is to protect proteins from aggregation and surface adsorption, which can occur during manufacturing, storage, and administration.[2] The most commonly used polysorbates in the biopharmaceutical industry are polysorbate 20 (PS20) and polysorbate 80 (PS80).[1] These compounds are amphipathic, consisting of a hydrophilic polyoxyethylene sorbitan (B8754009) head and a hydrophobic fatty acid ester tail. This structure allows them to effectively stabilize proteins at interfaces and in solution. However, the chemical stability of polysorbates themselves is a critical consideration, as their degradation can impact the quality, efficacy, and safety of the therapeutic product. This guide provides a comprehensive overview of the role of polysorbates in protein stabilization, their degradation pathways, and the analytical methodologies used for their characterization.

Mechanism of Protein Stabilization

Polysorbates employ a dual mechanism to stabilize protein therapeutics. Firstly, they act as sacrificial agents at interfaces (e.g., air-water, solid-water). By preferentially adsorbing to these interfaces, they prevent proteins from unfolding and aggregating, a common issue during manufacturing processes like filling, filtration, and shipping, as well as during administration. Secondly, polysorbates can directly interact with the protein, forming complexes that can shield hydrophobic patches on the protein surface, thereby reducing the propensity for self-association and aggregation.

cluster_0 Stabilization Mechanisms cluster_1 Outcome mech1 Interfacial Stabilization outcome Stable Protein Therapeutic mech1->outcome Prevents Protein Adsorption and Unfolding mech2 Direct Protein Interaction mech2->outcome Masks Hydrophobic Regions protein Protein Molecule interface Air-Water or Solid-Water Interface protein->interface Unfolding & Aggregation Prone polysorbate Polysorbate Molecule polysorbate->protein Forms Protein-Polysorbate Complex polysorbate->interface Preferential Adsorption

Figure 1: Mechanisms of protein stabilization by polysorbates.

Polysorbate Degradation Pathways

The stability of polysorbates is a critical quality attribute for biopharmaceutical formulations. Degradation can lead to a loss of their protective function and the formation of particles, which can affect the safety and efficacy of the drug product. The two primary degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis of the ester bond in polysorbates results in the release of free fatty acids (FFAs). This can be chemically mediated, though it is relatively slow at typical formulation pH values. More commonly, hydrolysis is catalyzed by residual host cell proteins (HCPs) with enzymatic activity, such as lipases and esterases, that may be present in the drug substance.[3] The accumulation of liberated FFAs, which have low aqueous solubility, can lead to the formation of subvisible and visible particles.[3]

Oxidative Degradation

Oxidation can occur at multiple sites on the polysorbate molecule, including the polyoxyethylene (POE) chains and the fatty acid side chain. This process can be initiated by exposure to light, elevated temperatures, or the presence of transition metal ions.[4] Auto-oxidation of the POE chains can generate hydroperoxides, which can in turn oxidize sensitive amino acid residues in the protein therapeutic.[4] The unsaturated oleic acid moiety of polysorbate 80 is particularly susceptible to oxidation. Degradation products can include aldehydes, ketones, and shorter-chain fatty acids, which may also react with the protein.[4]

cluster_degradation Polysorbate Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation polysorbate Intact Polysorbate hydrolysis Ester Bond Cleavage polysorbate->hydrolysis Enzymatic (HCPs) Chemical oxidation POE Chain & Fatty Acid Oxidation polysorbate->oxidation Light, Heat, Metal Ions ffa Free Fatty Acids (FFAs) hydrolysis->ffa particles Particle Formation ffa->particles peroxides Hydroperoxides oxidation->peroxides aldehydes Aldehydes & Ketones oxidation->aldehydes protein_damage Protein Oxidation peroxides->protein_damage aldehydes->protein_damage

Figure 2: Major degradation pathways of polysorbates.

Quantitative Data on Polysorbate Performance

The concentration of polysorbate is a critical parameter in formulation development. Insufficient levels can lead to protein aggregation, while excessive amounts can have a detrimental effect on stability due to the presence of degradants like peroxides.

Table 1: Effect of Polysorbate 80 Concentration on the Thermal Stability of a Monoclonal Antibody (MAb1)

Polysorbate 80 Concentration (% w/v)Incubation Condition% Monomer by SEC-HPLC
0.00Initial99.5
4 weeks at 25°C99.4
4 weeks at 40°C95.2
4 weeks at 50°C78.6
0.01Initial99.5
4 weeks at 25°C99.4
4 weeks at 40°C95.3
4 weeks at 50°C78.9
0.10Initial99.5
4 weeks at 25°C99.3
4 weeks at 40°C95.1
4 weeks at 50°C78.5
1.00Initial99.5
4 weeks at 25°C96.7
4 weeks at 40°C89.1
4 weeks at 50°C65.4
(Data synthesized from a study on a monoclonal antibody of the IgG1 subclass.)[4]

Table 2: Effect of Polysorbate 20 and 80 on Agitation-Induced Aggregation of a Monoclonal Antibody

Polysorbate TypeConcentration (% w/v)Agitation StressNumber of Particles (>1µm)
None0.00Agitated> 200,000
PS200.02Agitated~2,000
PS800.02Agitated< 500
None0.00Quiescent< 30
PS200.02Quiescent< 30
PS800.02Quiescent< 30
(Illustrative data based on typical findings in agitation studies.)[5]

Experimental Protocols

A robust analytical toolbox is essential for characterizing polysorbates and their impact on protein stability.

Quantification of Intact Polysorbate by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates the heterogeneous mixture of polysorbate species, allowing for their quantification.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A mixed-mode or C18 reversed-phase column suitable for polymer analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Procedure:

    • Prepare a series of polysorbate standards in the formulation buffer.

    • For protein-containing samples, perform a protein precipitation step (e.g., with an organic solvent like isopropanol (B130326) or acetonitrile) followed by centrifugation.

    • Inject the supernatant or the diluted standards onto the HPLC system.

    • Elute the polysorbate species using a gradient of Mobile Phase B.

    • Quantify the total polysorbate content by integrating the area of the eluted peaks and comparing it to the standard curve.

Analysis of Protein Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying protein monomers, aggregates, and fragments.

  • Instrumentation: HPLC or UHPLC system with a UV detector (monitoring at 280 nm).

  • Column: A silica-based SEC column with a pore size appropriate for the protein of interest (e.g., 300 Å for monoclonal antibodies).

  • Mobile Phase: A buffered saline solution at a physiological pH (e.g., 150 mM sodium phosphate (B84403), pH 7.0).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample (typically 10-100 µL).

    • Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).

    • Identify and integrate the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).

    • Calculate the percentage of each species relative to the total peak area.

Characterization of Subvisible Particles by Micro-Flow Imaging (MFI)

MFI provides quantitative data on the size, concentration, and morphology of subvisible particles.

  • Instrumentation: A micro-flow imaging system (e.g., MFI 5000 series).

  • Procedure:

    • Prime the instrument with particle-free water or buffer.

    • Perform a background check to ensure the system is clean.

    • Gently mix the sample to ensure a homogeneous particle suspension.

    • Draw a defined volume of the sample through the flow cell.

    • The instrument captures images of the particles as they pass through the flow cell.

    • The software analyzes the images to determine particle count, size distribution (equivalent circular diameter), and morphological parameters (e.g., aspect ratio, transparency).

    • This data can be used to differentiate between protein aggregates, silicone oil droplets, and other particles.

cluster_workflow Analytical Workflow for Stability Assessment cluster_analytics Key Analytical Techniques start Protein Formulation with Polysorbate stress Apply Stress (Thermal, Mechanical, etc.) start->stress analysis Analytical Testing stress->analysis data Data Analysis & Interpretation analysis->data sec SEC-HPLC (Aggregates) analysis->sec mfi MFI (Subvisible Particles) analysis->mfi rphplc RP-HPLC (Polysorbate Content) analysis->rphplc ffa_assay FFA Assay (Hydrolysis) analysis->ffa_assay end Stability Profile data->end

Figure 3: General experimental workflow for assessing the stability of polysorbate-containing protein formulations.
Lipase (B570770) Activity Assay

This assay can be used to detect the presence of residual HCPs with lipase activity that can degrade polysorbates.

  • Principle: A fluorogenic or colorimetric lipase substrate is used. In the presence of lipase, the substrate is hydrolyzed, releasing a product that can be detected by fluorescence or absorbance.

  • Reagents:

    • Assay buffer (e.g., Tris or phosphate buffer at a specific pH).

    • Lipase substrate (e.g., 4-methylumbelliferyl oleate).

    • Lipase standard (for creating a standard curve).

  • Procedure:

    • Add the protein sample to a microplate well.

    • Add the lipase substrate to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence or absorbance at regular intervals.

    • The rate of increase in signal is proportional to the lipase activity in the sample.

Conclusion

Polysorbates are critical for ensuring the stability and quality of protein-based therapeutics. Their ability to prevent protein aggregation at interfaces and in solution is unparalleled. However, the inherent instability of polysorbates, particularly their susceptibility to hydrolytic and oxidative degradation, necessitates a thorough understanding and a robust control strategy. This includes careful selection of high-purity raw materials, optimization of formulation parameters, and the implementation of a comprehensive suite of analytical methods to monitor both polysorbate integrity and protein stability throughout the product's lifecycle. By leveraging the methodologies and knowledge outlined in this guide, researchers and drug development professionals can better ensure the development of safe and effective biopharmaceutical products.

References

The Versatility of Tween 65: An In-depth Technical Guide for Food and Cosmetic Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tween 65, also known as Polysorbate 65, is a nonionic surfactant widely utilized across the food, cosmetic, and pharmaceutical industries for its exceptional emulsifying, stabilizing, and solubilizing properties. This technical guide provides a comprehensive overview of the core applications of this compound in food and cosmetic science research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key mechanisms.

Core Properties and Functionality

This compound is a polyoxyethylene derivative of sorbitan (B8754009) tristearate. It is a hydrophilic surfactant with a Hydrophile-Lipophile Balance (HLB) of 10.5, making it particularly effective for producing oil-in-water (O/W) emulsions.[1] Its primary functions are to reduce the interfacial tension between oil and water phases, allowing for the formation of stable emulsions, and to act as a solubilizing agent for lipophilic substances in aqueous systems.[2][3]

Data Presentation: Quantitative Usage Levels

The concentration of this compound is a critical parameter in formulation development. The following tables summarize the typical and maximum usage levels in various food and cosmetic applications.

Table 1: this compound Usage Levels in Food Products (as per FDA Regulations)

Food Product CategoryMaximum Usage Level (%)Combination with other EmulsifiersReference
Ice cream, frozen custard, ice milk, fruit sherbet0.1 (alone or with Polysorbate 80)Polysorbate 80[4]
Cakes and cake mixes (dry-weight basis)0.32Sorbitan monostearate, Polysorbate 60[4]
Whipped edible oil topping0.4 (total emulsifiers)Sorbitan monostearate, Polysorbate 60, Polysorbate 80[4]
Solid-state, edible vegetable fat-water emulsions0.4 (total emulsifiers)Sorbitan monostearate, Polysorbate 60[4]
Cake icings and cake fillings0.32Sorbitan monostearate, Polysorbate 60[4]

Table 2: this compound Usage Levels in Cosmetic and Topical Products

Product CategoryTypical Usage Level (%)Maximum Reported Usage Level (%)Reference
Creams and Lotions1 - 56.00[4]
Shampoos and Conditioners1 - 5Not Specified[5]
Makeup (Foundations, Mascaras)0.5 - 3Not Specified[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the application of this compound in creating stable emulsions.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion for Food Applications (Beaker Method)

Objective: To prepare a stable 20% oil-in-water emulsion using this compound.

Materials:

  • Vegetable Oil (e.g., Soybean oil): 20g

  • This compound: 2g (10% of the oil phase)

  • Distilled Water: 78g

  • Beakers (250 mL)

  • Homogenizer (e.g., high-shear mixer)

  • Hot plate with magnetic stirrer

Methodology:

  • Prepare the Aqueous Phase: In a 250 mL beaker, heat the distilled water to 75°C.

  • Prepare the Oil Phase: In a separate 250 mL beaker, combine the vegetable oil and this compound. Heat the mixture to 75°C while stirring with a magnetic stirrer until the this compound is completely dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously homogenizing at high speed.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine and uniform droplet size.

  • Cooling: Remove the emulsion from the heat and continue to stir gently as it cools to room temperature to prevent phase separation.

  • Characterization: Analyze the emulsion for droplet size, stability (e.g., by observing creaming or coalescence over time), and viscosity.

Protocol 2: Formulation of a Cosmetic Cream with this compound

Objective: To formulate a stable and aesthetically pleasing cosmetic cream using this compound as an emulsifier.

Materials:

  • Oil Phase:

    • Cetyl Alcohol: 3.0g

    • Stearic Acid: 2.0g

    • Almond Oil: 10.0g

    • This compound: 2.5g

    • Span 60 (co-emulsifier): 2.5g

  • Aqueous Phase:

    • Distilled Water: 78.0g

    • Glycerin: 2.0g

  • Preservative: As required (e.g., Phenoxyethanol)

Methodology:

  • Phase Preparation: In separate beakers, heat both the oil phase and aqueous phase ingredients to 75-80°C.

  • Mixing: Once both phases have reached the target temperature and all components are dissolved, slowly add the aqueous phase to the oil phase with constant stirring.

  • Homogenization: Immediately homogenize the mixture using a high-shear mixer for 3-5 minutes until a uniform, white cream is formed.

  • Cooling: Begin cooling the cream while stirring gently.

  • Addition of Additives: When the temperature of the cream is below 40°C, add the preservative and any other temperature-sensitive ingredients (e.g., fragrances, active ingredients).

  • Final Mixing: Stir gently until the cream is uniform and has reached room temperature.

  • Evaluation: Assess the cream for its physical stability (e.g., phase separation, creaming), pH, viscosity, and sensory characteristics.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Emulsification_Process cluster_phases Initial State: Immiscible Phases cluster_process Emulsification cluster_final Final State: Stable Emulsion Oil Oil Homogenization High-Shear Homogenization Oil->Homogenization Water Water Water->Homogenization Tween65 This compound (Surfactant) Tween65->Homogenization Emulsion Oil-in-Water Emulsion Homogenization->Emulsion Formation of stabilized droplets

Caption: Workflow for the creation of an oil-in-water emulsion using this compound.

Micelle_Formation cluster_monomers Below Critical Micelle Concentration (CMC) cluster_micelle Above Critical Micelle Concentration (CMC) m1 m2 m3 m4 label_monomers This compound monomers dispersed in solution label_micelle Hydrophobic tails inward, hydrophilic heads outward label_monomers->label_micelle Increased Concentration center n1 center->n1 n2 center->n2 n3 center->n3 n4 center->n4 n5 center->n5 n6 center->n6 n7 center->n7 n8 center->n8

Caption: Spontaneous formation of a micelle by this compound molecules above the CMC.

Drug_Delivery_Workflow cluster_formulation Nanoemulsion Formulation cluster_delivery Drug Delivery and Cellular Uptake API Active Pharmaceutical Ingredient (Lipophilic) Homogenization High-Energy Homogenization API->Homogenization Oil Oil Phase Oil->Homogenization Water Aqueous Phase Water->Homogenization Tween65 This compound Tween65->Homogenization Nanoemulsion API-Loaded Nanoemulsion Homogenization->Nanoemulsion Encapsulation Cell Target Cell Nanoemulsion->Cell Transport Uptake Endocytosis Cell->Uptake Internalization Release Intracellular API Release Uptake->Release Vesicular Escape Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect Biological Action

Caption: Role of this compound in a nanoemulsion-based drug delivery system.

References

Methodological & Application

Application Notes and Protocols for Tween 65 in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tween® 65 (Polysorbate 65) in the formulation of various nanoparticles for drug delivery applications. This document outlines the physicochemical properties of Tween 65, presents detailed experimental protocols for nanoparticle preparation, and offers guidance on characterization techniques.

Introduction to this compound

This compound, also known as Polysorbate 65, is a nonionic surfactant widely employed as an emulsifying and stabilizing agent in the pharmaceutical, cosmetic, and food industries.[1][2] Its balanced hydrophilic-lipophilic properties make it a suitable candidate for the formulation of stable oil-in-water (O/W) emulsions, a fundamental component of many nanoparticle synthesis methods.[1] In the context of nanoparticle formulation, this compound plays a crucial role in reducing interfacial tension, controlling particle size, and preventing aggregation of the formulated nanoparticles.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the successful design and optimization of nanoparticle formulations. Key parameters are summarized in the table below.

PropertyValueReferences
Chemical Name Polyoxyethylene (20) sorbitan (B8754009) tristearate[4]
HLB Value 10.5 - 11[1][4]
Physical Form at 25°C Waxy Solid[1]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Easily soluble in water.[1]
Function O/W emulsifier, wetting agent, stabilizer[1][4]

Experimental Protocols for Nanoparticle Formulation using this compound

This compound can be utilized in various methods for nanoparticle preparation, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The following protocols are generalized procedures that can be adapted and optimized for specific drug candidates and applications.

Protocol for Solid Lipid Nanoparticles (SLNs) using Hot Homogenization

This method involves the emulsification of a melted lipid phase in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form solid nanoparticles.

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • This compound

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve this compound in purified water and heat it to the same temperature as the lipid phase. A typical surfactant concentration ranges from 0.5% to 5% (w/w).[6]

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.[7][8]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.[7] The homogenization temperature should be maintained above the melting point of the lipid.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol for Nanostructured Lipid Carriers (NLCs) using Solvent Emulsification-Evaporation

This method is suitable for thermolabile drugs as it avoids high temperatures. It involves dissolving the lipids and the drug in an organic solvent, emulsifying this solution in an aqueous surfactant solution, and then removing the solvent.

Materials:

  • Solid Lipid (e.g., stearic acid)

  • Liquid Lipid (e.g., oleic acid, Miglyol® 812)

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Organic Solvent (e.g., chloroform, dichloromethane, ethyl acetate)[9]

  • Purified Water

Equipment:

  • High-shear homogenizer or sonicator

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase: Dissolve the solid lipid, liquid lipid, and the API in a suitable water-immiscible organic solvent.[9]

  • Preparation of the Aqueous Phase: Dissolve this compound in purified water. Typical concentrations range from 0.5% to 5% (w/w).[6]

  • Emulsification: Add the organic phase to the aqueous phase under high-shear homogenization or sonication to form an oil-in-water emulsion.[9][10]

  • Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.[9] As the solvent evaporates, the lipids precipitate, forming the NLCs.

  • Purification (Optional): The NLC dispersion can be centrifuged and washed to remove any unencapsulated drug or excess surfactant.

  • Characterization: Characterize the NLCs for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.

Characterization of this compound-based Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.[11][12]
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge of the nanoparticles, which is an indicator of their physical stability.[11][12]
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.[13]
Encapsulation Efficiency (EE) and Drug Loading (DL) HPLC, UV-Vis Spectrophotometry (after separation of free drug)To quantify the amount of drug successfully encapsulated within the nanoparticles.[13]
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To investigate the physical state of the lipid matrix and the encapsulated drug.[9]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Hot Homogenization

Hot_Homogenization_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps lp1 Melt Solid Lipid lp2 Dissolve API in Molten Lipid lp1->lp2 em1 Mix Lipid and Aqueous Phases lp2->em1 ap1 Dissolve this compound in Water ap2 Heat to Same Temperature as Lipid Phase ap1->ap2 ap2->em1 em2 High-Shear Homogenization (Pre-emulsion) em1->em2 em3 High-Pressure Homogenization em2->em3 fs1 Cool Nanoemulsion em3->fs1 fs2 SLN Formation fs1->fs2 fs3 Characterization fs2->fs3

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using the hot homogenization method.

Logical Relationship in Nanoparticle Stabilization by this compound

Nanoparticle_Stabilization cluster_formulation Nanoparticle Formulation cluster_stabilizer Stabilization Mechanism cluster_outcome Outcome np Nanoparticle Core (Lipid/Polymer + API) tween This compound Adsorption on Nanoparticle Surface np->tween Surface Interaction hydrophilic Hydrophilic Head (Polyoxyethylene Chains) tween->hydrophilic Extends into Aqueous Phase hydrophobic Hydrophobic Tail (Stearic Acid) tween->hydrophobic Anchors in Lipid Core stability Enhanced Physical Stability hydrophilic->stability Provides Steric Hindrance aggregation Prevention of Aggregation stability->aggregation

Caption: Role of this compound in the steric stabilization of nanoparticles.

Conclusion

This compound is a versatile and effective surfactant for the formulation of various types of nanoparticles. Its favorable HLB value and emulsifying properties contribute to the formation of stable and well-defined nanocarriers for drug delivery. The protocols provided herein serve as a starting point for researchers, and optimization of formulation parameters such as lipid composition, drug-to-lipid ratio, and this compound concentration is crucial for developing nanoparticles with desired characteristics for specific therapeutic applications. Careful characterization of the resulting nanoparticles is paramount to ensure their quality and performance.

References

Optimizing Oil-in-Water Emulsions: A Guide to Tween 65 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Tween 65 (Polysorbate 65) to create stable oil-in-water (O/W) emulsions. This compound, a hydrophilic nonionic surfactant, is a widely used emulsifying agent in the pharmaceutical, cosmetic, and food industries. Its efficacy in stabilizing O/W emulsions is well-documented, and this guide offers a comprehensive overview of its application, including optimal concentration ranges and detailed experimental procedures.

Introduction to this compound and Emulsion Stability

This compound, with a Hydrophile-Lipophile Balance (HLB) value of approximately 10.5, is particularly effective at forming oil-in-water emulsions. Emulsion stability is a critical factor in product formulation, influencing shelf-life, bioavailability, and overall performance. The concentration of the emulsifier plays a pivotal role in achieving a stable emulsion by reducing the interfacial tension between the oil and water phases, thereby preventing droplet coalescence and phase separation.

Often, this compound is used in combination with a low-HLB emulsifier, such as its non-ethoxylated counterpart Span 65 (Sorbitan Tristearate), to achieve a required HLB for a specific oil phase. This combination of a high and low HLB emulsifier is often more effective than using a single emulsifier.

Determining Optimal this compound Concentration: Key Considerations

The optimal concentration of this compound is not a single value but rather a range that depends on several factors:

  • Oil Type and Concentration: Different oils have varying required HLB values. The concentration of the oil phase will also dictate the amount of emulsifier needed to adequately coat the oil droplets.

  • Presence of a Co-emulsifier: When used in conjunction with a low-HLB emulsifier like Span 65, the ratio of the two surfactants is adjusted to achieve the desired HLB, and the total emulsifier concentration is optimized.

  • Desired Emulsion Properties: The desired droplet size, viscosity, and long-term stability of the final product will influence the required emulsifier concentration.

As a general starting point, an emulsifier concentration of 10% of the oil phase weight is often recommended.[1] For instance, to create a 30% oil-in-water emulsion, a starting total emulsifier concentration of 3% would be a reasonable starting point for optimization.[1]

Experimental Protocols

This section outlines detailed protocols for preparing and characterizing O/W emulsions using this compound.

Protocol for Preparing an Oil-in-Water Emulsion

This protocol describes a general method for preparing an O/W emulsion. The concentrations of this compound and other components should be optimized based on the specific oil and desired emulsion characteristics.

Materials:

  • This compound (Polysorbate 65)

  • Span 65 (Sorbitan Tristearate) - Optional, as a co-emulsifier

  • Oil Phase (e.g., mineral oil, vegetable oil, or a specific active pharmaceutical ingredient in an oil carrier)

  • Aqueous Phase (e.g., deionized water, buffer solution)

  • High-shear homogenizer (e.g., rotor-stator or high-pressure homogenizer)

  • Beakers and graduated cylinders

  • Heating plate and magnetic stirrer

Procedure:

  • Preparation of the Aqueous Phase:

    • Measure the required amount of the aqueous phase into a beaker.

    • If using this compound as the sole emulsifier, dissolve it directly into the aqueous phase.

    • Heat the aqueous phase to 50-75°C while stirring to ensure complete dissolution of the emulsifier.

  • Preparation of the Oil Phase:

    • Measure the required amount of the oil phase into a separate beaker.

    • If using a co-emulsifier like Span 65, dissolve it in the oil phase.

    • Heat the oil phase to 50-75°C.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while continuously mixing with a high-shear homogenizer. The rate of addition and homogenization speed should be optimized for the specific formulation.

    • Continue homogenization for a predetermined time (e.g., 5-15 minutes) to achieve the desired droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

Protocol for Characterizing Emulsion Stability

To determine the optimal this compound concentration, it is essential to characterize the stability of the prepared emulsions. The following are key stability tests:

3.2.1. Droplet Size Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure: Dilute a small sample of the emulsion with the continuous phase (water) to an appropriate concentration for the instrument. Measure the droplet size distribution.

  • Interpretation: Smaller and more uniform droplet sizes generally indicate a more stable emulsion.

3.2.2. Creaming Index Measurement:

  • Method: Visual observation and measurement.

  • Procedure: Place the emulsion in a graduated cylinder and store it at a controlled temperature. Measure the height of the cream layer (if any) that forms at the top over time.

  • Calculation: Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100.

  • Interpretation: A lower creaming index indicates better stability against gravitational separation.

3.2.3. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the emulsion in the continuous phase and measure the electrophoretic mobility of the droplets.

  • Interpretation: A higher absolute zeta potential value (typically > |30| mV) suggests greater electrostatic repulsion between droplets, leading to enhanced stability.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to optimize this compound concentration for a model oil-in-water emulsion (e.g., 20% mineral oil in water).

Table 1: Effect of this compound Concentration on Emulsion Droplet Size

This compound Concentration (% w/w)Mean Droplet Diameter (nm)Polydispersity Index (PDI)
1.08500.65
2.54200.32
5.02500.21
7.52800.28
10.03500.45

Table 2: Effect of this compound Concentration on Emulsion Stability (Creaming Index)

This compound Concentration (% w/w)Creaming Index after 24h (%)Creaming Index after 7 days (%)
1.01545
2.528
5.002
7.515
10.0312

Table 3: Effect of this compound / Span 65 Blend Ratio on Emulsion Stability (at 5% Total Emulsifier Concentration)

This compound : Span 65 RatioRequired HLBMean Droplet Diameter (nm)Creaming Index after 7 days (%)
100 : 010.52502
85 : 1511.02101
70 : 3011.51800
55 : 4512.02301
40 : 6012.53104

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

EmulsionPreparationWorkflow cluster_process Emulsification Process A Aqueous Phase (Water + this compound) C Heating (50-75°C) A->C B Oil Phase (Oil + Span 65) B->C D High-Shear Homogenization C->D Combine Phases E Cooling D->E F Droplet Size Analysis E->F G Creaming Index Measurement E->G H Zeta Potential Measurement E->H I Stable O/W Emulsion

Caption: Experimental workflow for preparing and characterizing oil-in-water emulsions.

Tween65Structure cluster_tween This compound Molecule cluster_micelle O/W Emulsion Interface cluster_orientation Surfactant Orientation Sorbitan Sorbitan (Lipophilic) PEG Polyoxyethylene Chains (Hydrophilic) Sorbitan->PEG Ethoxylation FattyAcid Stearic Acid Chains (Lipophilic) Sorbitan->FattyAcid Esterification oil Oil Droplet water Water (Continuous Phase) Orientation Hydrophilic heads (PEG) face the water phase. Lipophilic tails (Sorbitan and Fatty Acid) face the oil phase.

Caption: Molecular structure and orientation of this compound at the oil-water interface.

Conclusion

The concentration of this compound is a critical parameter in the formulation of stable oil-in-water emulsions. While a concentration of approximately 5% (w/w) often provides a good starting point for optimization, the ideal concentration is dependent on the specific components of the emulsion. For enhanced stability, the use of this compound in combination with a low-HLB co-emulsifier like Span 65 is highly recommended. By systematically varying the emulsifier concentration and blend ratio, and by characterizing the resulting emulsions for droplet size and stability, researchers can develop robust and effective O/W emulsion formulations for a wide range of applications.

References

Application Notes and Protocols for Solubilizing Hydrophobic Drugs Using Tween 65

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can hinder drug absorption and bioavailability, ultimately impacting therapeutic efficacy. Tween 65 (polysorbate 65) is a non-ionic surfactant and emulsifier used to address this challenge. Its amphipathic nature, possessing both hydrophilic and lipophilic regions, enables the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic drug molecules, effectively increasing their solubility and facilitating their delivery in aqueous-based formulations.[1] This document provides detailed application notes and protocols for utilizing this compound as a solubilizing agent for hydrophobic drugs.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in drug formulation.

PropertyValueReference
Chemical Name Polyoxyethylene (20) sorbitan (B8754009) tristearate[2]
Appearance Amber oily viscous liquid or yellow-waxy solid[1]
HLB Value 10.5[3]
Solubility Soluble in water, ethanol, isopropanol, and mineral oil.[1]
Function Emulsifier, Solubilizer, Wetting Agent[2][3]

Mechanism of Solubilization

This compound enhances the solubility of hydrophobic drugs primarily through micellization. Above its critical micelle concentration (CMC) in an aqueous medium, individual this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a lipophilic microenvironment, while the hydrophilic head groups form the outer shell, which interfaces with the aqueous bulk phase. Hydrophobic drug molecules partition into the hydrophobic core of these micelles, effectively being solubilized within the aqueous formulation.

G cluster_micelle Micellar Solubilization cluster_aqueous Aqueous Environment hydrophobic_core Hydrophobic Core (this compound tails) hydrophilic_shell Hydrophilic Shell (this compound heads) water Water Molecules hydrophilic_shell->water Interaction drug Hydrophobic Drug drug->hydrophobic_core Encapsulation

Mechanism of micellar solubilization by this compound.

Quantitative Data on Solubility Enhancement

The effectiveness of a solubilizing agent is quantified by the fold increase in the solubility of a hydrophobic drug. While specific data for this compound is not extensively published, the following table provides exemplary data for a similar polysorbate (Tween 80) with the hydrophobic drug celecoxib (B62257) to illustrate the potential for solubility enhancement. This data is based on the use of solidified surfactants, a formulation strategy to create solid dosage forms.

Hydrophobic DrugFormulationAqueous Solubility of Pure Drug (µg/mL)Solubility in Formulation (µg/mL)Fold Increase in Solubility
CelecoxibSolidified Tween 80 with Fujicalin ST2.04151.8~74

This data is illustrative and the actual solubility enhancement will vary depending on the specific drug, formulation, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Drug Formulation using this compound by the Thin-Film Hydration Method

This protocol describes the preparation of an aqueous solution of a hydrophobic drug using this compound. This method is widely used for the preparation of liposomes and micelles.

Materials:

  • Hydrophobic drug

  • This compound

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Distilled water or a suitable aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution of Drug and Surfactant:

    • Accurately weigh the desired amount of the hydrophobic drug and this compound.

    • Dissolve both components in a suitable organic solvent in a round-bottom flask. The volume of the solvent should be sufficient to completely dissolve both the drug and the surfactant.

  • Formation of the Thin Film:

    • Attach the round-bottom flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the boiling point of the organic solvent but below the degradation temperature of the drug and this compound.

    • Evaporate the organic solvent under reduced pressure. A thin, uniform film of the drug and this compound mixture will form on the inner surface of the flask.[3][4]

    • Continue to dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration of the Film:

    • Add a pre-determined volume of distilled water or an aqueous buffer to the round-bottom flask containing the thin film.

    • Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid components (if any) and that allows for micelle formation. Gentle agitation using a vortex mixer can aid in the hydration process.[3][4] This will result in the formation of a micellar solution with the encapsulated hydrophobic drug.

  • Sonication and Filtration (Optional):

    • To obtain a more uniform particle size distribution, the resulting solution can be sonicated using a bath or probe sonicator.

    • For sterile applications, the final formulation can be filtered through a 0.22 µm syringe filter.

G A 1. Dissolve Drug & this compound in Organic Solvent B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Medium B->C D 4. Optional: Sonicate for Uniformity C->D F Final Drug Formulation C->F Directly if optional steps are skipped E 5. Optional: Filter for Sterility (0.22 µm) D->E E->F

References

Application Notes: Utilizing Tween 65 in Cell Culture Media for the Prevention of Cell Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell aggregation is a prevalent issue in suspension cell cultures, particularly at high cell densities. This phenomenon can significantly hinder cell growth, viability, and the overall productivity of bioprocesses.[1] Aggregated cells experience limitations in nutrient and oxygen exchange, leading to the formation of necrotic cores within the clumps and inconsistent experimental results.[1] Furthermore, cell clumping complicates downstream processes such as cell counting, sorting, and purification of secreted products.[2] To mitigate this, non-ionic surfactants are often employed as anti-clumping agents in culture media. Tween 65 (Polyoxyethylene sorbitan (B8754009) tristearate), a member of the polysorbate family, serves as one such agent, helping to maintain a single-cell suspension.

Mechanism of Action

The primary cause of cell clumping is often the release of sticky extracellular DNA from lysed cells, which acts as a net, trapping cells and debris.[3] Additionally, inherent cell-cell adhesion molecules on the cell surface contribute to aggregation.[4]

This compound, as a non-ionic surfactant, is thought to prevent aggregation through two main mechanisms:

  • Reducing Surface Tension: The amphiphilic nature of Tween molecules reduces the surface tension of the culture medium. This change in the physical environment can interfere with the initial cell-to-cell interactions that lead to clumping.[5]

  • Masking Hydrophobic Interactions: The surfactant molecules can adsorb to the cell surface, potentially masking the hydrophobic regions and cell adhesion molecules that facilitate cell-to-cell binding. This steric hindrance prevents cells from sticking to each other and to the released DNA.

cluster_0 Mechanism of Cell Aggregation cluster_1 Action of this compound CellLysis Cell Lysis (Stress, High Density) DNARelease eDNA Release CellLysis->DNARelease Aggregation Cell Aggregate DNARelease->Aggregation Sticky Matrix AdhesionMolecules Cell Surface Adhesion Molecules AdhesionMolecules->Aggregation Cell-Cell Binding Tween This compound (Surfactant) SurfaceTension Reduces Surface Tension Tween->SurfaceTension StericHindrance Masks Adhesion Sites (Steric Hindrance) Tween->StericHindrance NoAggregation Single Cell Suspension SurfaceTension->NoAggregation StericHindrance->NoAggregation

Proposed mechanism of this compound in preventing cell aggregation.

Application & Compatibility

  • Cell Lines: Surfactants like polysorbates are commonly used with suspension-adapted cell lines known for aggregation, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, which are workhorses for recombinant protein production.[1][6][7]

  • Cytotoxicity: A critical consideration when using any surfactant is its potential cytotoxicity. Non-ionic surfactants like the Tween series are generally considered milder than ionic surfactants (e.g., SDS).[8] However, at high concentrations, all surfactants can disrupt cell membranes and cause lysis.[8][9] The cytotoxicity of polysorbates can vary, with some studies suggesting Tween 80 is less cytotoxic than Tween 60.[10] It is imperative to determine the optimal, non-toxic concentration for each specific cell line and application.

  • Effect on Protein Production: When used at appropriate concentrations, polysorbates have been shown to effectively reduce the aggregation of secreted proteins, such as monoclonal antibodies, without negatively impacting cell growth or antibody production.[11][12] In some cases, their presence may even lead to increased cell proliferation compared to controls.[11]

Data Summary: Comparison of Anti-Aggregation Agents

The following table summarizes data on various surfactants and agents used to prevent cell aggregation in culture. Note that optimal concentrations are cell-line dependent and require empirical determination.

AgentTypeTypical Working ConcentrationKey Findings & Notes
Polysorbate 20 (Tween 20) Non-ionic Surfactant0.01 g/L (~0.001%)Effective in reducing mAb aggregation in CHO cell culture without affecting growth or viability.[11]
Polysorbate 80 (Tween 80) Non-ionic Surfactant0.01 g/L (~0.001%)Effective in reducing mAb aggregation; may be less cytotoxic than other Tweens.[10][11]
Poloxamer 188 (Pluronic F-68) Non-ionic Surfactant1 - 5 g/L (0.1% - 0.5%)Commonly used to protect cells from shear stress in bioreactors; also effective against aggregation.[11]
DNase I Enzyme100 µg/mLDegrades extracellular DNA, a primary cause of clumping. Not suitable if downstream DNA extraction is planned.[3][13]

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

This protocol describes the preparation of a sterile stock solution that can be diluted into cell culture media.

Materials:

  • This compound (high purity, cell culture grade)

  • Cell culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringe (10-20 mL)

  • Warming bath or incubator at 37-45°C

Procedure:

  • Weigh 5 g of this compound and add it to a sterile 50 mL conical tube. This compound is highly viscous or solid at room temperature.

  • Gently warm the this compound to approximately 45°C to liquefy it for easier handling.

  • Add approximately 40 mL of cell culture grade water or PBS to the tube.

  • Incubate the solution at 37°C for 15-30 minutes and mix by inverting until the this compound is completely dissolved. Avoid vigorous vortexing to prevent excessive foaming.

  • Bring the final volume to 50 mL with sterile water or PBS.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. Due to its viscosity, this step may require some pressure and time.

  • Label the tube clearly: "10% this compound Stock, [Date], [Initials]".

  • Store the stock solution at 2-8°C.

Protocol 2: Determining the Optimal Working Concentration of this compound

This experiment is designed to identify the highest concentration of this compound that effectively prevents cell aggregation without inducing significant cytotoxicity.

start Start: Cell Culture with Aggregation Problem prep_cells Prepare Suspension Cell Culture (e.g., CHO, HEK293) start->prep_cells seed_plates Seed Cells in Multi-Well Plate (e.g., 6-well plate) prep_cells->seed_plates add_tween Add this compound Stock to Media (Final Conc: 0%, 0.001%, 0.005%, 0.01%, 0.05%, 0.1%) seed_plates->add_tween incubate Incubate for 48-72 hours add_tween->incubate analysis Analyze Cultures incubate->analysis microscopy Microscopy: Assess Aggregation Level analysis->microscopy viability Viability Assay: Trypan Blue Exclusion analysis->viability counting Cell Counting: Determine Cell Density analysis->counting decision Select Optimal Concentration: Low Aggregation & >90% Viability microscopy->decision viability->decision counting->decision end End: Implement Optimal Concentration in Culture decision->end

Workflow for optimizing this compound concentration.

Procedure:

  • Cell Seeding: Seed your suspension cells in a 6-well plate at your standard density in their recommended culture medium. Prepare at least duplicate wells for each condition.

  • Treatment Preparation: Using your 10% stock solution, prepare media containing a range of final this compound concentrations (e.g., 0.001%, 0.005%, 0.01%, 0.05%, 0.1%). Include a "0%" control with no this compound.

    • Example Calculation for 0.01%: To make 10 mL of media with 0.01% this compound, add 10 µL of the 10% stock solution to 9.99 mL of culture medium.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 48-72 hours.

  • Assessment of Aggregation:

    • Visually inspect each well using an inverted microscope.

    • Capture images and qualitatively score the degree of aggregation (e.g., on a scale from 0 = single cells to 4 = large, multi-cell aggregates).

  • Assessment of Viability and Cell Density:

    • Collect a sample from each well.

    • Perform a cell count and viability assessment using the Trypan Blue exclusion method and a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Tabulate the results for cell density, percent viability, and aggregation score for each concentration.

    • Select the optimal concentration that provides the best reduction in aggregation while maintaining high cell viability (typically >90%) and normal growth rates.

Protocol 3: Routine Use of this compound for Subculturing

Once the optimal concentration is determined, integrate it into your standard cell passaging workflow.

Procedure:

  • Warm the required volume of your basal cell culture medium and supplements in a 37°C water bath.[14]

  • Using a sterile pipette, add the appropriate volume of the 10% this compound stock solution to the fresh medium to achieve your predetermined optimal final concentration.

  • Mix the medium gently by swirling.

  • Proceed with your standard subculturing protocol, resuspending the cell pellet or diluting the suspension culture into the freshly prepared medium containing this compound.

  • Return the culture vessel to the incubator.

Troubleshooting and Alternatives

  • Persistent Clumping: If clumping persists even with this compound, consider that the primary cause may be excessive cell death and DNA release. In this case, adding DNase I (at ~100 µg/mL) to the culture can be highly effective.[13]

  • Cytotoxicity Observed: If you observe a drop in viability even at low concentrations, your cell line may be particularly sensitive. Consider testing alternative, well-documented anti-clumping agents like Poloxamer 188 (Pluronic F-68) or commercially available anti-clumping reagents.[6][11]

  • Foaming in Bioreactors: Surfactants can cause foaming, especially in sparged bioreactors. This needs to be monitored and may require the use of an anti-foaming agent or optimization of the gassing strategy.

By following these guidelines and protocols, researchers can effectively utilize this compound to manage cell aggregation, leading to more consistent, reliable, and productive cell cultures.

References

Application of Tween 65 in Drug Delivery Systems for Poorly Water-Soluble Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and therapeutic variability. Tween 65, a non-ionic surfactant, serves as a valuable excipient in various drug delivery systems to enhance the solubility and absorption of these challenging compounds. Its emulsifying properties are leveraged in the formulation of nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and solid lipid nanoparticles (SLNs). These advanced delivery systems increase the surface area for dissolution and can facilitate drug transport across biological membranes, thereby improving the overall therapeutic efficacy of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the use of this compound in such systems.

Key Physicochemical Properties of this compound

PropertyValueReference
Synonyms Polysorbate 65, Polyoxyethylene (20) sorbitan (B8754009) tristearate[1]
CAS Number 9005-71-4[1]
Appearance Tan waxy solid[1]
HLB Value 10.5

Applications of this compound in Drug Delivery Systems

This compound is utilized in various lipid-based drug delivery systems to improve the oral bioavailability of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][3] This in-situ formation of a nanoemulsion with a large interfacial area enhances the dissolution and absorption of the encapsulated drug.[2]

Formulation Data for a Bilastine-Loaded SNEDDS using a Tween Surfactant

The following table presents data from a study on a self-nanoemulsifying drug delivery system for the poorly soluble drug Bilastine, using Tween 60, a surfactant structurally similar to this compound.

Formulation ComponentComposition (%)Particle Size (nm)Zeta Potential (mV)Drug Content (%)
Oleic Acid (Oil)20150.3-35.298.5
Tween 60 (Surfactant) 40
Transcutol (Co-surfactant)40

Note: This data is for a formulation with Tween 60, which can be used as a starting point for optimizing a this compound-based formulation.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are stabilized by surfactants.[2][4] They can encapsulate lipophilic drugs, protecting them from degradation and providing controlled release. This compound can be used as an emulsifier to stabilize the lipid nanoparticles.

Characterization of Solid Lipid Nanoparticles

ParameterTypical RangeSignificance
Particle Size 50 - 1000 nmAffects stability and in vivo fate.
Zeta Potential > ±30 mVIndicates good colloidal stability.
Entrapment Efficiency (%) VariesPercentage of drug successfully encapsulated.
Drug Loading (%) VariesAmount of drug per unit weight of the nanoparticle.
Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[5] They are prepared using high-energy methods like high-pressure homogenization or ultrasonication. This compound acts as an emulsifier to reduce the interfacial tension and stabilize the nano-sized droplets.

Experimental Protocols

Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted for the preparation of a liquid SNEDDS.

Materials:

  • Poorly water-soluble API

  • Oil (e.g., Oleic Acid, Capryol 90)

  • Surfactant: this compound

  • Co-surfactant (e.g., Transcutol, Propylene Glycol)

  • Vortex mixer

  • Sealed glass vials

Procedure:

  • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various ratios of the surfactant (this compound) and co-surfactant (Smix).

    • Mix the oil and Smix at different ratios (e.g., 9:1, 8:2, ..., 1:9).

    • Titrate each mixture with an aqueous phase (e.g., distilled water) and observe for the formation of a clear or slightly bluish nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of the Drug-Loaded SNEDDS:

    • Based on the phase diagram, select an optimized ratio of oil, this compound, and co-surfactant.

    • Accurately weigh the required amounts of the oil, this compound, and co-surfactant into a glass vial.

    • Add the pre-weighed API to the mixture.

    • Vortex the mixture until a clear and homogenous solution is obtained.

    • Store the prepared SNEDDS in a sealed glass vial at room temperature.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using the hot homogenization technique followed by ultrasonication.

Materials:

  • Poorly water-soluble API

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)

  • Surfactant: this compound

  • Aqueous phase (distilled water)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to approximately 5-10°C above its melting point in a beaker placed in a water bath.

    • Disperse the poorly water-soluble API in the molten lipid with continuous stirring.

  • Preparation of the Aqueous Phase:

    • Dissolve this compound in distilled water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring with a magnetic stirrer to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-shear homogenization for a specified period (e.g., 5-10 minutes) at a high speed (e.g., 10,000-20,000 rpm).

  • Ultrasonication:

    • Further reduce the particle size of the hot nanoemulsion by using a probe sonicator for a defined time (e.g., 5-15 minutes).

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature while stirring, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.

Protocol 3: Characterization of Nanoparticle Formulations

A. Particle Size and Zeta Potential Analysis

  • Dilute the nanoparticle dispersion (SNEDDS after emulsification, SLN, or nanoemulsion) with distilled water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean particle size, polydispersity index (PDI), and zeta potential.

B. Entrapment Efficiency (EE) and Drug Loading (DL) Determination

  • Separate the un-entrapped drug from the nanoparticle dispersion. This can be achieved by ultracentrifugation or ultrafiltration.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the Entrapment Efficiency (%) using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • Calculate the Drug Loading (%) using the following formula: DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

C. In Vitro Drug Release Study (Dialysis Bag Method)

  • Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the sealed dialysis bag in a dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% w/v Tween 80 to maintain sink conditions) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation prep_snedds SNEDDS Preparation (Oil + this compound + Co-surfactant + API) particle_size Particle Size & Zeta Potential (DLS) prep_snedds->particle_size Dilution & Analysis ee_dl Entrapment Efficiency & Drug Loading prep_snedds->ee_dl Separation & Quantification in_vitro_release In Vitro Drug Release (Dialysis Method) prep_snedds->in_vitro_release Dialysis & Sampling prep_sln SLN Preparation (Hot Homogenization) prep_sln->particle_size prep_sln->ee_dl prep_sln->in_vitro_release prep_ne Nanoemulsion Preparation (High-Energy Method) prep_ne->particle_size prep_ne->ee_dl prep_ne->in_vitro_release stability Stability Studies particle_size->stability in_vitro_release->stability Assess Performance Over Time bioavailability In Vivo Bioavailability (Animal Model) stability->bioavailability Optimized Formulation sln_prep_workflow start Start melt_lipid Melt Solid Lipid (& API) start->melt_lipid heat_aq Heat Aqueous Phase (+ this compound) start->heat_aq pre_emulsion Form Pre-emulsion (High-Speed Stirring) melt_lipid->pre_emulsion Add Aqueous Phase heat_aq->pre_emulsion homogenize High-Shear Homogenization pre_emulsion->homogenize sonicate Ultrasonication homogenize->sonicate cool Cool to Room Temperature (Formation of SLNs) sonicate->cool end End cool->end absorption_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium formulation This compound-based Nano-formulation drug_release Drug Release (Solubilized Drug) formulation->drug_release Dispersion & Digestion p_gp P-glycoprotein (Efflux Pump) formulation->p_gp Potential Inhibition by this compound enterocyte Enterocyte drug_release->enterocyte Passive Diffusion (Increased Concentration Gradient) enterocyte->p_gp portal_vein Portal Vein (Systemic Circulation) enterocyte->portal_vein Absorption p_gp->drug_release

References

Application Notes and Protocols for Polysorbate 65 in Preventing Protein Aggregation in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a critical challenge in the development of biopharmaceutical formulations, potentially leading to loss of therapeutic efficacy and induction of immunogenic responses. Polysorbates, a class of non-ionic surfactants, are widely employed as stabilizers to mitigate this issue. While Polysorbate 20 and 80 are the most commonly used, Polysorbate 65 presents a viable alternative with distinct physicochemical properties. This document provides detailed application notes and experimental protocols for the evaluation of Polysorbate 65 in preventing protein aggregation in biopharmaceutical formulations.

Polysorbates are understood to stabilize proteins through two primary mechanisms: competing with proteins for adsorption at interfaces (e.g., air-water, solid-water), thereby preventing interfacial stress-induced aggregation, and direct interaction with the protein to stabilize its native conformation.[1][2] The effectiveness of a given polysorbate is influenced by its physicochemical properties, including its Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC).

Physicochemical Properties of Polysorbate 65

Polysorbate 65, also known as Polyoxyethylene (20) sorbitan (B8754009) tristearate, is a hydrophilic surfactant.[3] Its properties, in comparison to the more commonly used Polysorbate 20 and 80, are summarized below. A key characteristic is its HLB value of 10.5, which makes it suitable for oil-in-water emulsions.[3]

PropertyPolysorbate 65Polysorbate 20Polysorbate 80
Synonyms Tween 65, Polyoxyethylene (20) sorbitan tristearateTween 20, Polyoxyethylene (20) sorbitan monolaurateTween 80, Polyoxyethylene (20) sorbitan monooleate
Molecular Formula C100H194O28C58H114O26C64H124O26
Molecular Weight ~1845 g/mol ~1228 g/mol ~1310 g/mol
HLB Value 10.5[3]16.715.0
Critical Micelle Concentration (CMC) Not readily available in literature~60 mg/L~13-15 mg/L
Primary Fatty Acid Stearic AcidLauric AcidOleic Acid

Application Notes

Rationale for Use

Polysorbate 65 can be considered as a stabilizing excipient in biopharmaceutical formulations, particularly for proteins susceptible to aggregation at interfaces. Its lower HLB value compared to Polysorbate 20 and 80 suggests it is more lipophilic, which may offer advantages for specific protein formulations where interactions with the hydrophobic regions of the protein are critical for stabilization.

Concentration Range

The optimal concentration of Polysorbate 65 should be determined experimentally for each protein formulation. A typical starting range for polysorbates in biopharmaceutical formulations is between 0.001% and 0.1% (w/v).[4] It is crucial to work above the CMC to ensure the presence of micelles, which play a role in stabilization. The CMC of Polysorbate 65 should be determined in the specific formulation buffer.

Degradation Considerations

Like other polysorbates, Polysorbate 65 is susceptible to degradation via hydrolysis and oxidation.[5] Hydrolysis of the ester bonds can release free fatty acids, which may lead to the formation of subvisible and visible particles.[6] Oxidation, often initiated by residual peroxides in the excipient, can lead to the generation of reactive species that can chemically modify the protein.[7] Therefore, it is essential to use high-purity Polysorbate 65 with low peroxide content and to monitor its stability in the formulation over time.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of Polysorbate 65 in preventing protein aggregation. These protocols are based on standard methodologies and should be optimized for the specific protein and formulation.

Determination of Optimal Polysorbate 65 Concentration

This experiment aims to identify the concentration range of Polysorbate 65 that provides the most effective stabilization against a specific stress condition (e.g., agitation).

Methodology: Agitation Stress Study

  • Sample Preparation:

    • Prepare a stock solution of the therapeutic protein in the desired formulation buffer without any surfactant.

    • Prepare a stock solution of Polysorbate 65 in the same buffer.

    • Prepare a series of protein solutions with varying concentrations of Polysorbate 65 (e.g., 0%, 0.001%, 0.005%, 0.01%, 0.05%, 0.1% w/v).

    • Filter all solutions through a 0.22 µm low protein binding filter.

    • Aseptically dispense equal volumes of each sample into appropriate vials.

  • Stress Application:

    • Reserve a set of samples as unstressed controls and store at the recommended storage temperature.

    • Place the remaining samples on an orbital shaker at a defined speed (e.g., 200 rpm) and temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Analysis:

    • After the stress period, visually inspect all samples for turbidity and visible particles.

    • Measure the turbidity of each sample using a turbidimeter.

    • Analyze the samples for soluble aggregates using Size-Exclusion Chromatography (SEC) (see Protocol 2).

    • Analyze the samples for changes in particle size distribution using Dynamic Light Scattering (DLS) (see Protocol 3).

Data Presentation:

Polysorbate 65 Conc. (% w/v)Visual Appearance (after agitation)Turbidity (NTU)% Monomer (by SEC)% High Molecular Weight Species (by SEC)Mean Hydrodynamic Diameter (nm by DLS)Polydispersity Index (PDI by DLS)
0 (Control)
0.001
0.005
0.01
0.05
0.1
Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and larger soluble aggregates.

Methodology:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • SEC column suitable for the molecular weight of the protein (e.g., TSKgel G3000SWxl).

  • Mobile Phase:

    • Prepare a mobile phase that minimizes non-specific interactions between the protein and the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). The mobile phase composition should be optimized to ensure good peak shape and resolution.

  • Sample Preparation:

    • Dilute the protein samples from the stress study to an appropriate concentration for UV detection (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 20 - 100 µL

    • Detection wavelength: 280 nm (or 214 nm for higher sensitivity)

    • Column temperature: Ambient or controlled (e.g., 25°C)

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer and high molecular weight (HMW) species.

    • Calculate the percentage of monomer and HMW species based on the peak areas.

Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic diameter and size distribution.

Methodology:

  • Instrumentation:

    • DLS instrument with temperature control.

  • Sample Preparation:

    • Filter the protein samples through a low-protein-binding syringe filter (e.g., 0.1 µm or 0.22 µm) directly into a clean, dust-free cuvette to remove extraneous dust particles.[8]

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) within the instrument.

  • Measurement Parameters:

    • Set the measurement angle (e.g., 90° or 173°).

    • Set the number of acquisitions and duration for each run to ensure statistically significant data.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the mean hydrodynamic diameter and the polydispersity index (PDI). An increase in the mean diameter and PDI is indicative of aggregation.

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the protein's thermal transition midpoint (Tm), an indicator of its conformational stability.

Methodology:

  • Instrumentation:

    • Differential Scanning Calorimeter suitable for biological samples.

  • Sample Preparation:

    • Prepare protein samples in the formulation buffer with and without Polysorbate 65 at the desired concentrations.

    • Prepare a matching buffer blank for reference.

    • Degas all solutions before loading into the calorimeter cells.

  • Measurement Parameters:

    • Scan rate: Typically 60-90 °C/hour.[9]

    • Temperature range: A range that covers the entire unfolding transition of the protein (e.g., 20°C to 100°C).

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer scan to obtain the excess heat capacity curve.

    • Fit the data to a suitable model to determine the melting temperature (Tm). An increase in Tm in the presence of Polysorbate 65 indicates an increase in the thermal stability of the protein.

Data Presentation:

Formulation ComponentOnset of Unfolding (°C)Melting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)
Protein in Buffer
Protein + 0.01% Polysorbate 65
Protein + 0.05% Polysorbate 65

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_outcome 4. Outcome Protein_Stock Protein Stock Solution Serial_Dilutions Serial Dilutions (Varying PS65 Conc.) Protein_Stock->Serial_Dilutions PS65_Stock Polysorbate 65 Stock Solution PS65_Stock->Serial_Dilutions Formulation_Buffer Formulation Buffer Formulation_Buffer->Serial_Dilutions Agitation Agitation Stress Serial_Dilutions->Agitation Forced Degradation Thermal Thermal Stress Serial_Dilutions->Thermal Forced Degradation Freeze_Thaw Freeze-Thaw Stress Serial_Dilutions->Freeze_Thaw Forced Degradation Visual Visual Inspection Agitation->Visual Turbidity Turbidity Measurement Agitation->Turbidity SEC Size-Exclusion Chromatography (SEC) Agitation->SEC DLS Dynamic Light Scattering (DLS) Agitation->DLS DSC Differential Scanning Calorimetry (DSC) Thermal->DSC Optimal_Conc Optimal PS65 Concentration Visual->Optimal_Conc Turbidity->Optimal_Conc SEC->Optimal_Conc DLS->Optimal_Conc Stability_Profile Protein Stability Profile DSC->Stability_Profile

Caption: Experimental workflow for evaluating Polysorbate 65.

Mechanism_of_Action cluster_interface Interfacial Stress cluster_protein Protein State cluster_ps65 Polysorbate 65 Action Air_Water Air-Water Interface Unfolded_Protein Unfolded Protein Air_Water->Unfolded_Protein causes unfolding Solid_Water Solid-Water Interface Solid_Water->Unfolded_Protein causes unfolding Native_Protein Native Protein Aggregated_Protein Aggregated Protein Unfolded_Protein->Aggregated_Protein leads to PS65_Monomer PS65 Monomer PS65_Monomer->Air_Water competes for interface PS65_Monomer->Solid_Water competes for interface PS65_Micelle PS65 Micelle PS65_Micelle->Native_Protein direct interaction & stabilization

Caption: Mechanism of protein stabilization by Polysorbate 65.

References

Application Notes and Protocols: Tween 65 for Protein Extraction from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful extraction of proteins from mammalian cells is a critical first step for a multitude of downstream applications, from basic research to drug discovery. The choice of detergent is paramount in ensuring high yields of structurally and functionally intact proteins. Non-ionic detergents are favored for their mild nature, preserving protein-protein interactions and enzymatic activity.[1] Tween 65 (Polysorbate 65) is a non-ionic surfactant that can be utilized for the solubilization and extraction of proteins from mammalian cells.[2][3] This document provides a detailed protocol for the use of this compound in this application, alongside comparative data for other commonly used detergents and a relevant signaling pathway that can be investigated using this method.

While specific protocols for this compound in protein extraction are not as widely published as for other detergents like Tween 20 or Triton X-100, its properties as a non-ionic surfactant make it a viable option. This protocol is based on established methods for mild detergent-based cell lysis and has been adapted to leverage the known characteristics of this compound.

Data Presentation: Comparison of Non-Ionic Detergents

Choosing the appropriate detergent requires consideration of its physicochemical properties. The following table summarizes key characteristics of this compound and other commonly used non-ionic detergents to aid in selection.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)HLB ValueFormKey Features
This compound Polyoxyethylene (20) sorbitan (B8754009) tristearate~1843Not widely reported10.5[2][4][5][6]Waxy solid[2]Soluble in ethanol (B145695) and isopropanol.[2] Suitable for forming oil-in-water emulsions.[7]
Tween 80 Polyoxyethylene (20) sorbitan monooleate~13100.012 mM15.0Viscous liquidCommonly used for selective protein extraction and solubilizing membrane proteins.[8]
Tween 20 Polyoxyethylene (20) sorbitan monolaurate~12280.059 mM16.7Viscous liquidWidely used in immunoassays to reduce non-specific binding.[9]
Triton X-100 Polyoxyethylene (9.5) octylphenyl ether~6250.24 mM13.5Viscous liquidA general-purpose, mild non-ionic detergent for solubilizing membrane proteins.[9][10]

Experimental Protocols

Protocol 1: Total Protein Extraction from Adherent Mammalian Cells using this compound

This protocol describes the extraction of total cellular proteins from a monolayer of cultured mammalian cells.

Materials:

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) this compound (Prepare a 10% stock solution in sterile water)

    • Protease Inhibitor Cocktail (add fresh before use)

    • Phosphatase Inhibitor Cocktail (optional, add fresh before use)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Preparation:

    • Grow mammalian cells to the desired confluency in a culture dish.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis:

    • After the final PBS wash, aspirate all remaining buffer.

    • Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).

    • Using a cell scraper, gently scrape the cells from the surface of the dish in the presence of the Lysis Buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation:

    • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.

    • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Protein Extraction from Suspension Mammalian Cells using this compound

This protocol is adapted for mammalian cells grown in suspension.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Harvesting:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant. Repeat this wash step once more.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Incubation and Clarification:

    • Follow steps 3-5 from Protocol 1.

Quantitative Data Summary

The efficiency of protein extraction can be evaluated by measuring the total protein yield and comparing the abundance of specific subcellular markers. Below is a sample table illustrating how to present such comparative data. While specific data for this compound is limited in the literature, this format can be used for your own experimental comparisons.

Lysis BufferTotal Protein Yield (µg/10^6 cells)Cytoplasmic Marker (e.g., GAPDH) Abundance (Relative Units)Membrane Marker (e.g., EGFR) Abundance (Relative Units)
1% this compound [Experimental Value][Experimental Value][Experimental Value]
1% Tween 80 [Experimental Value][Experimental Value][Experimental Value]
1% Triton X-100 [Experimental Value][Experimental Value][Experimental Value]
RIPA Buffer [Experimental Value][Experimental Value][Experimental Value]

Visualization of Experimental Workflow and a Key Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein extraction and a representative signaling pathway that can be studied using the extracted proteins.

G cluster_0 Cell Preparation cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Applications Adherent Adherent Cells Wash Wash with PBS Adherent->Wash Suspension Suspension Cells Suspension->Wash Add_Lysis_Buffer Add this compound Lysis Buffer Wash->Add_Lysis_Buffer Scrape_or_Resuspend Scrape (Adherent) or Resuspend (Suspension) Add_Lysis_Buffer->Scrape_or_Resuspend Incubate Incubate on Ice (30 min) Scrape_or_Resuspend->Incubate Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Incubate->Centrifuge Collect_Supernatant Collect Supernatant (Protein Extract) Centrifuge->Collect_Supernatant SDS_PAGE SDS-PAGE Collect_Supernatant->SDS_PAGE Western_Blot Western Blot Collect_Supernatant->Western_Blot IP Immunoprecipitation Collect_Supernatant->IP Enzyme_Assay Enzyme Assay Collect_Supernatant->Enzyme_Assay

Caption: Workflow for Protein Extraction using this compound.

Proteins extracted using this mild non-ionic detergent protocol are suitable for studying a variety of cellular processes, including signal transduction. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its components can be effectively analyzed from lysates prepared with this method.[11][12][13][14]

NFkB_Pathway cluster_nucleus Nuclear Events Ligand TNFα / IL-1 Receptor TNFR / IL-1R Ligand->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Transcription Induces

Caption: The Canonical NF-κB Signaling Pathway.

References

Application Notes: The Use of Tween 65 in Western Blot Washing Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tween 65 in Immunoassays

This compound, also known as Polysorbate 65, is a non-ionic surfactant belonging to the polysorbate family. Chemically, it is a polyoxyethylene (20) sorbitan (B8754009) tristearate.[1][2][3] Like other members of the Tween family, it possesses detergent properties and is widely used as an emulsifier in the food, cosmetic, and pharmaceutical industries.[1][2][3] While Tween 20 is the most commonly used detergent in Western blot washing buffers to reduce non-specific antibody binding, other polysorbates can be considered for specific applications.

The key characteristic of a surfactant that dictates its behavior in aqueous solutions is the Hydrophilic-Lipophilic Balance (HLB). The HLB value indicates the degree to which it is hydrophilic or lipophilic. A higher HLB value corresponds to a more hydrophilic molecule, while a lower HLB value indicates a more lipophilic character. This compound has an HLB value of approximately 10.5-11, making it more lipophilic than the commonly used Tween 20 (HLB ~16.7) and Tween 80 (HLB ~15.0).[1][4][5]

Theoretical Application of this compound in Western Blotting

The primary role of a detergent in the washing buffer of a Western blot is to minimize non-specific binding of antibodies to the membrane, thereby reducing background noise and improving the signal-to-noise ratio. The choice of detergent and its concentration is critical, as harsh conditions can disrupt the specific antibody-antigen interactions, leading to a loss of signal.

Given the more lipophilic nature of this compound compared to Tween 20, its use in Western blot washing buffers is not standard and requires careful consideration and optimization. The lower HLB value of this compound suggests a stronger interaction with hydrophobic molecules. This property could potentially offer advantages in certain scenarios, such as when dealing with highly hydrophobic proteins or when aiming to reduce specific types of background noise. However, its lower solubility in aqueous buffers might necessitate adjustments to the buffer preparation protocol.

Potential Advantages:

  • Enhanced removal of hydrophobic contaminants: The increased lipophilicity of this compound might be more effective at removing non-specifically bound hydrophobic proteins from the membrane.

  • Alternative for optimization: In cases where high background persists with Tween 20, exploring a detergent with different properties like this compound could be a valuable optimization step.

Potential Disadvantages:

  • Lower solubility: this compound is less soluble in water than Tween 20, which may require the preparation of stock solutions in a solvent like ethanol (B145695) or isopropanol (B130326) before dilution in the washing buffer.[1][2][3]

  • Risk of disrupting antibody-antigen interactions: Its stronger interaction with hydrophobic moieties could potentially disrupt the binding of the primary or secondary antibody to the target protein, especially if the interaction is weak.

  • Lack of established protocols: The absence of standardized protocols for this compound in Western blotting means that extensive optimization of the concentration and washing conditions is necessary.

Data Presentation: Comparison of Common Tween Detergents

The following table summarizes the key properties of this compound in comparison to the more commonly used Tween 20 and Tween 80.

PropertyTween 20Tween 80This compound
Chemical Name Polyoxyethylene (20) sorbitan monolauratePolyoxyethylene (20) sorbitan monooleatePolyoxyethylene (20) sorbitan tristearate
Fatty Acid Component Lauric Acid (C12)Oleic Acid (C18:1)Stearic Acid (C18:0) x 3
HLB Value ~16.7~15.0~10.5-11
Relative Hydrophilicity HighModerateLow
Common Concentration in Western Blot 0.05% - 0.1% (v/v)Not commonly used, but similar to Tween 20 if substitutedHypothetical: 0.01% - 0.1% (v/v) - Requires Optimization

Experimental Protocols

The following is a standard Western blot protocol that can be adapted for the use of this compound. The key modification will be in the preparation and use of the washing buffer (TBS-T or PBS-T).

Materials:

  • Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS)

  • This compound

  • Blocking agent (e.g., 5% non-fat dry milk or Bovine Serum Albumin - BSA)

  • Primary antibody

  • Secondary antibody (conjugated to HRP or a fluorescent dye)

  • Chemiluminescent substrate or fluorescence imaging system

Buffer Preparation (TBS-T with this compound):

  • Prepare a 10% (w/v) this compound stock solution: Due to its lower aqueous solubility, it is recommended to prepare a stock solution.

    • Weigh 10 g of this compound.

    • Dissolve it in 90 mL of a suitable solvent like ethanol or isopropanol.

    • Store the stock solution at room temperature.

  • Prepare 1X TBS-T:

    • For 1 liter of TBS-T with a final this compound concentration of 0.05%, add 5 mL of the 10% this compound stock solution to 995 mL of 1X TBS.

    • Mix thoroughly. The solution may appear slightly cloudy due to the lower HLB of this compound.

Western Blot Protocol:

  • Protein Transfer: Following SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Wash the membrane briefly with TBS-T.

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBS-T containing the optimized concentration of this compound.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane three times for 10-15 minutes each with TBS-T.

    • Perform a final wash with TBS for 5 minutes to remove any residual detergent.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Optimization of this compound Concentration:

It is crucial to perform a dot blot or use a test strip with a known amount of target protein to determine the optimal concentration of this compound. Test a range of concentrations (e.g., 0.01%, 0.05%, 0.1%) and compare the signal intensity and background levels to those obtained with 0.1% Tween 20.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_probing Immunodetection cluster_detection Signal Detection gel SDS-PAGE transfer Protein Transfer to Membrane gel->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing (with this compound) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Final Washes (with this compound) secondary_ab->wash2 detection Detection wash2->detection

Caption: Western Blot Workflow Incorporating this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols for Tween 65 in ELISA Washing Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Washing Buffers in ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and sensitive technique for detecting and quantifying a wide range of analytes, from proteins and hormones to antibodies. The success of an ELISA experiment hinges on achieving a high signal-to-noise ratio, which requires the specific binding of antibodies to their target antigen while minimizing non-specific binding to the microplate surface.[1] Inadequate washing can lead to high background signals, obscuring the true result and reducing the assay's sensitivity.[2]

Washing steps are therefore critical for removing unbound and weakly-bound molecules after each incubation step.[3] The inclusion of a non-ionic detergent in the wash buffer is a standard practice to reduce non-specific binding. These detergents disrupt weak, hydrophobic interactions that cause proteins and other molecules to adhere to the polystyrene plate surface, without disturbing the high-affinity binding of the antibody-antigen complex.[4] The most commonly used detergent for this purpose is Tween 20. However, other polysorbates, such as Tween 65, are available and may offer advantages in specific applications.

This compound: An Alternative Non-Ionic Detergent

This compound, also known as Polysorbate 65, is a non-ionic surfactant composed of polyoxyethylene sorbitan (B8754009) tristearate.[5] Like other members of the Tween family, it is used as an emulsifier, stabilizer, and wetting agent in various industries, including pharmaceuticals and cosmetics.[6][7] While less common in ELISA wash buffers than its counterpart, Tween 20, its distinct physicochemical properties may warrant its consideration for assay optimization.

Comparison of this compound and Tween 20

The primary difference between this compound and Tween 20 lies in their fatty acid chains and, consequently, their Hydrophilic-Lipophilic Balance (HLB). The HLB value is an indicator of a surfactant's solubility, with higher values indicating greater hydrophilicity (water-solubility).

PropertyThis compoundTween 20
Chemical Name Polyoxyethylene (20) sorbitan tristearatePolyoxyethylene (20) sorbitan monolaurate
Fatty Acid TristearateMonolaurate
HLB Value 10.516.7
Appearance Yellow-waxy solidClear, viscous, pale yellow liquid
Solubility Soluble in ethanol, isopropanol, and mineral oil; dispersible in water.[7][8]Readily soluble in water.[9]

The lower HLB value of this compound indicates that it is more lipophilic (less water-soluble) than Tween 20. This property could be advantageous in specific ELISA applications. For instance, when working with lipid or highly hydrophobic antigens, a highly hydrophilic detergent like Tween 20 might strip the coated antigen from the microplate well, leading to a loss of signal.[10] In such cases, a less hydrophilic detergent like this compound might provide a gentler wash, preserving the antigen coating while still effectively reducing non-specific binding.

Considerations for Use

The optimal choice and concentration of detergent in an ELISA wash buffer should be determined empirically for each specific assay.[9] Factors to consider include:

  • The nature of the antigen and antibodies: Highly hydrophobic antigens may require a gentler detergent.

  • The type of microplate: Different plates have varying binding characteristics.

  • The overall assay performance: The goal is to maximize the signal-to-noise ratio by minimizing background without compromising the specific signal.

Quantitative Data on Performance

While Tween 20 is extensively documented in ELISA protocols, there is a lack of published, direct comparative data on the performance of this compound in this application. For illustrative purposes, the following table presents a hypothetical comparison of how different detergents could affect key ELISA performance metrics. Researchers should perform their own optimization experiments to validate the best detergent for their specific assay.

Detergent in Wash Buffer (0.05% in PBS)Average Background (OD 450nm)Average Signal (OD 450nm)Signal-to-Noise Ratio (Signal / Background)
None 0.3501.8505.3
Tween 20 0.1002.50025.0
This compound 0.1202.60021.7

This table presents hypothetical data for illustrative purposes only.

Experimental Protocols

Preparation of ELISA Wash Buffer with this compound

Materials:

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), 10x concentrate

  • This compound

  • Deionized water

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Protocol:

  • Prepare 1x PBS or TBS: To prepare 1 liter of 1x wash buffer, add 100 mL of 10x PBS or TBS to 900 mL of deionized water. Mix thoroughly.

  • Add this compound: Weigh out 0.5 grams of this compound for a 0.05% (w/v) final concentration.

  • Dissolve this compound: Add the this compound to the 1x buffer. As this compound is a waxy solid, it may require gentle heating and stirring to dissolve completely. Place the solution on a stir plate with a stir bar and heat to approximately 40-50°C while stirring until the this compound is fully dissolved.

  • Cool and Store: Allow the buffer to cool to room temperature. The wash buffer is now ready to use. Store at room temperature or 4°C. If stored at 4°C, allow the buffer to return to room temperature before use.

General Sandwich ELISA Protocol

This protocol provides a general workflow for a sandwich ELISA. Incubation times, concentrations, and volumes should be optimized for each specific assay.

Materials:

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Capture Antibody

  • Wash Buffer (PBS or TBS with 0.05% this compound)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Samples and Standards

  • Detection Antibody (biotinylated)

  • Enzyme Conjugate (e.g., Streptavidin-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well ELISA plates

Protocol:

  • Coating: Dilute the capture antibody to its optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Discard the samples/standards and wash the plate three times with 200 µL of Wash Buffer per well.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the detection antibody solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Discard the enzyme conjugate and wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection Coat 1. Coat Plate with Capture Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Wash2 4. Wash Block->Wash2 Sample 5. Add Samples and Standards Wash2->Sample Wash3 6. Wash Sample->Wash3 DetectAb 7. Add Detection Antibody Wash3->DetectAb Wash4 8. Wash DetectAb->Wash4 Enzyme 9. Add Enzyme Conjugate Wash4->Enzyme Wash5 10. Wash Enzyme->Wash5 Substrate 11. Add Substrate Wash5->Substrate Stop 12. Add Stop Solution Substrate->Stop Read 13. Read Plate Stop->Read

Caption: A typical workflow for a sandwich ELISA experiment.

Tween65_Role ELISA_Plate ELISA Plate Surface (Hydrophobic Polystyrene) Result Reduced Background Signal, Improved Signal-to-Noise Ratio NonSpecific Non-Specifically Bound Proteins (e.g., excess antibody) NonSpecific->ELISA_Plate Weak Hydrophobic Interaction Tween65 This compound Micelle Tween65->NonSpecific Disrupts Interaction & Removes Protein WashBuffer Wash Buffer Flow WashBuffer->Tween65

Caption: Role of this compound in reducing non-specific binding.

MAPK_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Regulates Gene Expression

Caption: The MAPK/ERK signaling pathway, a common target of ELISA studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tween 65 Concentration for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Tween 65 concentration to enhance emulsion stability. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your experimental design and execution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and stabilization of emulsions using this compound.

Q1: My emulsion is separating into distinct layers of oil and water shortly after preparation. What is causing this, and how can I fix it?

A1: This phenomenon, known as coalescence or breaking, is an irreversible process where dispersed droplets merge to form a separate bulk phase.[1][2] It is a significant indicator of emulsion instability.

Troubleshooting Steps:

  • Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of all the oil droplets, leading to their coalescence.[1][3]

    • Solution: Gradually increase the concentration of this compound in your formulation. A common starting point is to use an emulsifier concentration that is 10% of the oil phase concentration.[4]

  • Incorrect HLB Value: While this compound is an effective emulsifier for oil-in-water (O/W) emulsions with an HLB value of 10.5, the specific oil you are using may require a different HLB for optimal stability.[5]

    • Solution: Consider blending this compound with another emulsifier, such as its non-ethoxylated counterpart Span 65, to achieve the desired required HLB (Hydrophile-Lipophile Balance) for your specific oil phase.[6]

  • High-Energy Input: Excessive energy during homogenization can sometimes lead to droplet coalescence if the newly formed interfaces are not stabilized quickly enough by the emulsifier.

    • Solution: Optimize the homogenization speed and time. A shorter duration or lower speed might be beneficial if the emulsifier concentration is not yet optimized.

Q2: I'm observing a creamy layer at the top of my O/W emulsion. Is this a sign of instability?

A2: Yes, this is known as creaming, a reversible form of emulsion instability where the dispersed oil droplets migrate upwards due to their lower density compared to the aqueous continuous phase.[1][2] While the droplets have not coalesced, it can be a precursor to more severe instability.

Troubleshooting Steps:

  • Droplet Size: Larger droplets tend to cream faster.

    • Solution: Increasing the concentration of this compound can lead to a reduction in droplet size, thereby slowing down the creaming process.[1] Additionally, applying higher shear during homogenization can also reduce the initial droplet size.[3]

  • Viscosity of the Continuous Phase: A low-viscosity continuous phase allows for easier movement of the oil droplets.

    • Solution: Consider adding a thickening agent or stabilizer to the aqueous phase to increase its viscosity. This will hinder the movement of the dispersed droplets and reduce the rate of creaming.[3]

Q3: The droplets in my emulsion are clumping together, but not merging. What is happening?

A3: This is called flocculation, where dispersed droplets aggregate without losing their individual identities.[1][2] It is a reversible process but can increase the rate of creaming and may eventually lead to coalescence.

Troubleshooting Steps:

  • Inadequate Emulsifier Coverage: Similar to coalescence, insufficient this compound can lead to attractive interactions between droplets.

    • Solution: Increase the this compound concentration to ensure complete coverage of the droplet surfaces, which provides a steric barrier against flocculation.[3]

  • Electrostatic Interactions: Although this compound is a non-ionic surfactant, the surface charge of the droplets (zeta potential) can influence their interaction.

    • Solution: While this compound itself does not impart a significant charge, measuring the zeta potential can provide insights into the stability of the system. For non-ionic stabilized emulsions, a zeta potential close to zero is common, and stability is primarily achieved through steric hindrance.

Quantitative Data Summary

The following tables summarize the expected impact of this compound concentration on key emulsion stability parameters. The data is based on general principles observed for non-ionic surfactants of the Tween family.

Table 1: Effect of this compound Concentration on Emulsion Particle Size

This compound Concentration (% w/w)Expected Mean Particle SizeRationale
LowLargerInsufficient emulsifier to cover the oil-water interface, leading to larger droplets during homogenization.
OptimalSmallerAdequate emulsifier coverage promotes the formation and stabilization of smaller droplets.[7][8]
HighSmallest (up to a point)At and above the critical micelle concentration (CMC), the particle size will be at its minimum. Further increases may not significantly reduce particle size further.

Table 2: Influence of this compound on Zeta Potential and Emulsion Stability

ParameterTypical Values for Non-ionic EmulsionsInterpretation for Stability
Zeta PotentialClose to 0 mVFor non-ionic surfactants like this compound, the primary stabilization mechanism is steric hindrance, not electrostatic repulsion. Therefore, a low zeta potential is expected and does not necessarily indicate instability.[9] High absolute zeta potential values (e.g., > ±30 mV) are generally indicative of good stability for electrostatically stabilized emulsions.[10]

Table 3: Impact of this compound Concentration on Creaming Index

This compound Concentration (% w/w)Expected Creaming Index (%) after 24hRationale
LowHighLarger particle sizes and potential for flocculation lead to a faster rate of creaming.
OptimalLowSmaller, well-stabilized droplets exhibit slower creaming, resulting in a lower creaming index.
HighVery LowMinimal creaming is expected as the emulsion is highly stabilized with small, discrete droplets.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for an O/W Emulsion

Objective: To determine the optimal concentration of this compound required to produce a stable oil-in-water emulsion.

Materials:

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (e.g., deionized water)

  • This compound

  • High-shear homogenizer

  • Beakers and graduated cylinders

  • Particle size analyzer

  • Microscope with a camera

  • Test tubes

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a series of aqueous solutions with varying concentrations of this compound (e.g., 0.5%, 1%, 2%, 5%, 10% w/w).

  • Phase Preparation:

    • For each formulation, accurately weigh the oil phase and the prepared aqueous phase containing this compound in separate beakers. A common starting oil-to-water ratio is 20:80.

    • Heat both phases separately to approximately 70°C. This is particularly important if any components are solid at room temperature.

  • Emulsification:

    • Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.

    • Homogenize for a fixed period (e.g., 5 minutes) at a constant speed (e.g., 10,000 rpm). Ensure these parameters are kept consistent across all formulations.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

  • Stability Assessment:

    • Visual Observation: Visually inspect the emulsions immediately after preparation and at set time intervals (e.g., 1h, 24h, 7 days) for any signs of creaming, flocculation, or coalescence.

    • Particle Size Analysis: Measure the mean droplet size and size distribution of each emulsion using a particle size analyzer.

    • Microscopic Examination: Observe a drop of each emulsion under a microscope to visually assess the droplet size and distribution.

    • Creaming Index Measurement: Pour each emulsion into a graduated test tube and measure the height of the serum (creamed) layer after 24 hours. Calculate the creaming index (CI) as: CI (%) = (Height of serum layer / Total height of emulsion) x 100.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_analysis Stability Analysis A Prepare Aqueous Phase with varying this compound conc. C Heat both phases to 70°C A->C B Prepare Oil Phase B->C D Add Oil Phase to Aqueous Phase C->D E High-Shear Homogenization (e.g., 5 min at 10,000 rpm) D->E F Cool to Room Temperature E->F G Visual Observation (Creaming, Coalescence) F->G H Particle Size Analysis F->H I Microscopic Examination F->I J Creaming Index Measurement F->J

Caption: Experimental workflow for optimizing this compound concentration.

Emulsion_Stabilization cluster_instability Emulsion Instability cluster_stability Emulsion Stability A Unstable Emulsion (Low this compound) B Flocculation A->B Droplet Aggregation D Stable Emulsion (Optimal this compound) C Coalescence B->C Droplet Merging E Steric Hindrance D->E Prevents Aggregation

Caption: Role of this compound in preventing emulsion instability.

References

Technical Support Center: Stability of Tween 65 in Acidic and Alkaline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tween 65 in acidic and alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, also known as Polysorbate 65, is a non-ionic surfactant generally considered stable in aqueous solutions across a range of pH values.[1] However, its stability is significantly influenced by the pH of the solution, particularly under strongly acidic or alkaline conditions. The primary degradation pathway for this compound is the hydrolysis of its ester bonds.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages in the this compound molecule.[2] This chemical degradation process breaks down the surfactant into its constituent parts: stearic acid and the polyoxyethylene sorbitan (B8754009) headgroup. Generally, the rate of hydrolysis is more pronounced in alkaline environments compared to acidic ones.[2] For many polysorbates, chemical hydrolysis is considered negligible within the typical pH range of 5 to 7 used for many pharmaceutical formulations.[2]

Q3: What are the primary degradation products of this compound under acidic or alkaline stress?

A3: The main degradation products resulting from the hydrolysis of this compound are free fatty acids, specifically stearic acid, and the polyoxyethylene sorbitan core. The formation of these degradation products can lead to changes in the physical and chemical properties of the formulation, such as a decrease in the effective concentration of the surfactant and the potential for precipitation of the less soluble free fatty acids.

Q4: Can the degradation of this compound impact my formulation's performance?

A4: Yes, the degradation of this compound can have several negative impacts on a formulation. A decrease in the concentration of intact this compound can reduce its efficacy as an emulsifier or stabilizer, potentially leading to phase separation or aggregation of the active pharmaceutical ingredient (API).[3] The formation of free fatty acids can also lead to the formation of visible or sub-visible particles, which is a significant quality concern for parenteral drug products.[4]

Q5: Are there other factors besides pH that can affect this compound stability?

A5: Yes, other factors that can influence the stability of this compound include temperature, the presence of certain enzymes (esterases or lipases), and exposure to light, which can promote auto-oxidation.[5][6] Increased temperature will generally accelerate the rate of hydrolysis in both acidic and alkaline conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in acidic or alkaline solutions.

Observed Issue Potential Root Cause Troubleshooting Steps
Phase separation or cloudiness in an acidic/alkaline formulation over time. Hydrolysis of this compound leading to a reduction in its emulsifying capacity.1. Confirm Degradation: Analyze the formulation for the presence of free stearic acid and a decrease in the concentration of intact this compound using a suitable analytical method (see Experimental Protocols). 2. Adjust pH: If possible, adjust the formulation pH to be closer to neutral (pH 5-7) where the rate of hydrolysis is minimized. 3. Temperature Control: Store the formulation at a lower temperature to slow down the rate of hydrolysis. 4. Alternative Surfactant: Consider evaluating a more stable surfactant for the specific pH range of your formulation.
Formation of visible or sub-visible particles in the formulation. Precipitation of free stearic acid, a degradation product of this compound hydrolysis.1. Particle Characterization: If possible, isolate and identify the particles to confirm they are composed of fatty acids. 2. pH and Solubility: The solubility of free fatty acids is pH-dependent. Adjusting the pH may help to redissolve the precipitate, though this may not be a viable long-term solution. 3. Control Hydrolysis: Implement the steps mentioned above to minimize further this compound degradation.
Inconsistent experimental results when using this compound solutions. Degradation of this compound stock solutions, particularly if stored for extended periods or at inappropriate pH/temperature.1. Prepare Fresh Solutions: Always use freshly prepared this compound solutions for critical experiments. 2. Proper Storage: Store stock solutions in a tightly sealed container, protected from light, and at a controlled, cool temperature. Avoid preparing stock solutions in highly acidic or alkaline buffers for long-term storage. 3. Quality Control: Periodically test the integrity of your this compound stock solutions using an appropriate analytical method.

Data Presentation

Table 1: Qualitative Stability of this compound under Different pH Conditions

pH Range Condition Expected Stability of this compound Primary Degradation Pathway
< 4AcidicModerate to LowAcid-catalyzed hydrolysis of ester bonds.
4 - 7Near-NeutralHighMinimal hydrolysis.
> 7AlkalineLow to Very LowBase-catalyzed hydrolysis of ester bonds.

Table 2: Illustrative Degradation Rates of Polysorbates at Elevated Temperatures (Example Data)

This data is for illustrative purposes and is based on general knowledge of polysorbate stability. Actual degradation rates for this compound will vary based on specific conditions.

Polysorbate Type Condition Temperature Time Illustrative % Degradation
Polysorbate 80pH 8.040°C4 weeks~10-20%
Polysorbate 20pH 8.040°C4 weeks~15-25%
This compound (Expected) pH 8.0 40°C 4 weeks Potentially slower than PS20/80 due to steric hindrance from three fatty acid chains.
Polysorbate 80pH 3.040°C4 weeks~5-10%
Polysorbate 20pH 3.040°C4 weeks~8-15%
This compound (Expected) pH 3.0 40°C 4 weeks Potentially slower than PS20/80.

Experimental Protocols

1. Protocol for Monitoring this compound Degradation by HPLC with Charged Aerosol Detection (CAD)

This method is suitable for quantifying the amount of intact this compound and detecting its degradation over time.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Charged Aerosol Detector (CAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Water, HPLC grade

    • Formic acid, analytical grade

    • This compound reference standard

    • Your this compound sample in the acidic or alkaline solution

  • Procedure:

    • Sample Preparation:

      • Dilute the this compound sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) with a mixture of water and acetonitrile (e.g., 50:50 v/v).

      • Prepare a series of calibration standards of the this compound reference standard in the same diluent.

    • Chromatographic Conditions (Example):

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with a suitable percentage of B, and gradually increase to elute the this compound components. A shallow gradient is often effective for separating polysorbate species.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 20 µL

    • CAD Settings:

      • Follow the manufacturer's recommendations for settings such as nebulizer temperature and gas pressure.

    • Data Analysis:

      • Integrate the peak area corresponding to the intact this compound.

      • Construct a calibration curve from the reference standards.

      • Quantify the concentration of this compound in your samples. A decrease in the peak area over time indicates degradation.

2. Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop stability-indicating analytical methods.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Water bath or incubator

    • pH meter

    • Analytical method for this compound analysis (e.g., HPLC-CAD as described above)

  • Procedure:

    • Acid Hydrolysis:

      • Prepare a solution of this compound in 0.1 M HCl.

      • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

      • At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute for analysis.

    • Alkaline Hydrolysis:

      • Prepare a solution of this compound in 0.1 M NaOH.

      • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period.

      • At each time point, withdraw an aliquot, neutralize it with HCl, and dilute for analysis.

    • Control Sample:

      • Prepare a solution of this compound in purified water and subject it to the same temperature conditions.

    • Analysis:

      • Analyze all samples using a stability-indicating method to quantify the remaining intact this compound and identify the formation of degradation products.

Visualizations

Hydrolysis_Pathway Tween65 This compound (Polyoxyethylene Sorbitan Tristearate) Degradation Hydrolysis Tween65->Degradation StearicAcid Stearic Acid (Free Fatty Acid) Degradation->StearicAcid Acid or Base Catalyzed POESorbitan Polyoxyethylene Sorbitan Degradation->POESorbitan Cleavage of Ester Bonds

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Instability Observed (e.g., Phase Separation) CheckpH Is pH < 4 or > 7? Start->CheckpH Analyze Analyze for Degradation Products CheckpH->Analyze Yes OtherFactors Investigate other factors (e.g., enzymes, light) CheckpH->OtherFactors No AdjustpH Adjust pH to 5-7 Analyze->AdjustpH ConsiderAlternative Evaluate Alternative Surfactant Analyze->ConsiderAlternative ControlTemp Lower Storage Temperature AdjustpH->ControlTemp Resolved Issue Resolved ControlTemp->Resolved

Caption: Troubleshooting workflow for this compound instability.

References

Degradation of polysorbates and its impact on biopharmaceutical stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of polysorbates and its impact on the stability of biopharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are polysorbates and why are they essential in biopharmaceutical formulations?

Polysorbates, such as polysorbate 20 (PS20) and polysorbate 80 (PS80), are non-ionic surfactants widely used as excipients in biopharmaceutical formulations.[1][2] Their primary function is to stabilize therapeutic proteins against interfacial stresses that can be encountered during manufacturing, storage, and handling.[1] By preventing protein aggregation, denaturation, and adsorption to surfaces, polysorbates help maintain the safety and efficacy of the drug product.[3][4]

Q2: What are the primary degradation pathways for polysorbates?

Polysorbates are susceptible to two main degradation pathways:

  • Hydrolysis: This can be either chemical or enzymatic.[1][5] Enzymatic hydrolysis, catalyzed by residual host cell proteins (HCPs) like lipases and esterases, is considered a major cause of polysorbate degradation in biologic drug products.[2][5][6] Chemical hydrolysis can also occur, particularly under acidic or alkaline conditions.[7][8]

  • Oxidation: This pathway can be initiated by factors such as light, elevated temperatures, metal ions, and the presence of peroxides, which may be impurities in the raw materials.[1][9] The polyoxyethylene (POE) chains of the polysorbate molecule are susceptible to oxidation.[9]

Q3: What are the consequences of polysorbate degradation for a biopharmaceutical product?

The degradation of polysorbates can have several negative impacts on product quality:

  • Particle Formation: The breakdown of polysorbates, particularly through hydrolysis, releases free fatty acids (FFAs).[2][5] When the concentration of these FFAs exceeds their solubility limit, they can precipitate and form subvisible and visible particles.[2][5][10]

  • Loss of Protein Stability: The degradation of polysorbates reduces the concentration of the intact surfactant, which can compromise its ability to protect the therapeutic protein from interfacial stresses, potentially leading to protein aggregation and loss of biological activity.[2][11]

  • Formation of Reactive Degradants: Oxidative degradation can generate reactive species like aldehydes and ketones, which can potentially interact with the therapeutic protein.[1]

Q4: How can polysorbate degradation be monitored and controlled?

A holistic control strategy is crucial and involves several aspects:

  • Raw Material Control: Stringent qualification and testing of polysorbate raw materials for impurities like peroxides is essential.[1][5]

  • Process Optimization: Downstream purification processes should be optimized to effectively remove residual HCPs, particularly lipases.[1][5]

  • Formulation Development: Careful selection of formulation pH, excipients, and the potential inclusion of antioxidants can help mitigate degradation.[1]

  • Analytical Toolbox: A robust set of analytical methods is required to quantify intact polysorbate, detect degradation products like FFAs, and monitor particle formation.[1][5] This includes techniques like HPLC with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD), mass spectrometry (MS), and flow imaging microscopy.[1]

Troubleshooting Guides

Issue 1: Observation of Visible or Subvisible Particles in the Formulation

Potential Root Cause Recommended Troubleshooting Steps & Analytical Techniques
Enzymatic Hydrolysis of Polysorbate 1. Quantify Free Fatty Acids (FFAs): Use methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) or other sensitive detectors to determine if FFA levels have increased.[12] 2. Characterize Particles: Isolate particles and analyze their composition using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Raman microscopy to confirm they are composed of FFAs.[5][10] 3. Measure Lipase Activity: Perform an in vitro lipolytic activity assay to detect the presence of polysorbate-degrading enzymes in the drug substance.[5] 4. Review Downstream Process: Evaluate the effectiveness of purification steps (e.g., hydrophobic interaction chromatography) in removing host cell proteins (HCPs).[5]
Chemical Hydrolysis of Polysorbate 1. Monitor pH: Check for any shifts in the formulation pH over time.[7] 2. Accelerated Stability Studies: Conduct studies at different pH values to understand the chemical stability profile of the polysorbate in the specific formulation.[7]
Oxidative Degradation of Polysorbate 1. Analyze for Oxidative Degradants: Use analytical methods to detect byproducts of oxidation, such as aldehydes and ketones (often requiring derivatization).[12] 2. Assess Storage Conditions: Ensure the product is protected from light and stored at the recommended temperature.[1] 3. Test for Metal Ions: Analyze the formulation for the presence of trace metal ions that can catalyze oxidation.[1]
Protein Aggregation 1. Size Exclusion Chromatography (SEC): Use SEC to detect and quantify high molecular weight species (aggregates). 2. Quantify Intact Polysorbate: A significant decrease in intact polysorbate concentration may indicate a loss of its stabilizing function.

Issue 2: Loss of Protein Stability or Biological Activity

Potential Root Cause Recommended Troubleshooting Steps & Analytical Techniques
Insufficient Intact Polysorbate 1. Quantify Intact Polysorbate: Use a stability-indicating method (e.g., HPLC-CAD, HPLC-ELSD) to measure the concentration of intact polysorbate over time.[13] 2. Correlate with Protein Stability Data: Compare the kinetics of polysorbate degradation with the onset of protein aggregation or activity loss.
Interaction with Degradation Products 1. Identify and Quantify Degradants: Characterize the degradation profile to identify specific byproducts (e.g., FFAs, aldehydes).[1] 2. Forced Degradation Studies: Spike the formulation with known degradation products to directly assess their impact on the protein.[11]
Oxidative Damage to the Protein 1. Peptide Mapping/Mass Spectrometry: Analyze the protein for specific oxidative modifications (e.g., oxidation of methionine or tryptophan residues). 2. Evaluate Formulation for Oxidizing Agents: Check for peroxide impurities in excipients.[14]

Quantitative Data Summary

Table 1: Factors Influencing Polysorbate Degradation Rate

Factor Effect on Degradation Typical Conditions of Concern
Temperature Increased temperature generally accelerates both hydrolytic and oxidative degradation.[8][15]Storage at elevated temperatures (e.g., 25°C or 40°C) shows significantly faster degradation than at 2-8°C.[8]
pH Both acidic and alkaline conditions can promote chemical hydrolysis.[7] Enzymatic hydrolysis is also pH-dependent.[15]Formulations at acidic pH may show a greater number of particles from FFA precipitation compared to near-neutral pH.[16]
Enzyme Concentration Higher concentrations of hydrolytic enzymes (lipases/esterases) lead to faster polysorbate hydrolysis.[2]Even trace amounts (sub-ppm levels) of certain HCPs can cause significant degradation over the product's shelf life.[2]
Light Exposure Can initiate and accelerate oxidative degradation.[1]Inadequate protection from light during manufacturing and storage.
Metal Ions Trace metal ions can catalyze oxidative degradation.[1]Contamination from manufacturing equipment or container closure systems.
Polysorbate Concentration Higher polysorbate concentrations have shown slower relative oxidative degradation.[8]Low polysorbate concentrations may be more susceptible to rapid degradation.

Table 2: Analytical Methods for Polysorbate and Degradation Product Analysis

Analyte Analytical Technique Principle Typical Application
Intact Polysorbate HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)Separates polysorbate species, and the detector provides a response proportional to the mass of the non-volatile analyte.[1]Quantification of intact polysorbate in stability studies.
Free Fatty Acids (FFAs) Gas Chromatography-Mass Spectrometry (GC-MS) after derivatizationFFAs are converted to volatile esters (e.g., FAMEs) and then separated and identified by GC-MS.[12]Sensitive quantification and identification of specific FFAs released from hydrolysis.
Free Fatty Acids (FFAs) Reversed-Phase HPLC with MS or Fluorescence Detection (after derivatization)FFAs are separated by HPLC and detected. Derivatization is often needed to enhance sensitivity.[10][17]Quantification of FFAs in protein-containing solutions.
Particles Flow Imaging MicroscopyImages and characterizes particles in a liquid, providing information on size, count, and morphology.[5]Monitoring of subvisible particle formation.
Lipase/Esterase Activity In vitro lipolytic activity assayMeasures the enzymatic activity by monitoring the release of a specific substrate or polysorbate degradation product.[5]Screening drug substance batches for enzymatic impurities.
Oxidative Degradants HPLC-MSCan be used to identify and characterize new species resulting from oxidative degradation.[5]Investigating the root cause of degradation.

Experimental Protocols

Protocol 1: Quantification of Free Fatty Acids (FFAs) by RP-UHPLC

This protocol provides a general workflow for the quantification of FFAs in a biopharmaceutical formulation.

  • Sample Preparation (Protein Removal):

    • To a known volume of the drug product solution, add a protein precipitation agent (e.g., cold acetone (B3395972) or acetonitrile) and vortex thoroughly.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant containing the FFAs and other soluble components.

  • Derivatization (Optional but recommended for UV/Fluorescence detection):

    • If FFAs lack a suitable chromophore or fluorophore, derivatization is necessary. A common reagent is 9-anthryldiazomethane (B78999) (ADAM) for fluorescence detection.[17]

    • Mix the supernatant with the derivatizing agent and a catalyst, and incubate under controlled conditions (e.g., specific time and temperature) to allow the reaction to complete.

    • Quench the reaction as per the specific derivatization protocol.

  • RP-UHPLC Analysis:

    • Column: Use a C18 or similar reversed-phase column suitable for separating hydrophobic molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Gradient: Start with a higher aqueous concentration and gradually increase the organic solvent concentration to elute the FFAs based on their hydrophobicity.

    • Detection: Use a suitable detector. If derivatized, a fluorescence or UV detector is used. Mass spectrometry (MS) can be used for non-derivatized FFAs, providing high sensitivity and specificity.[10][12]

  • Quantification:

    • Prepare a standard curve using known concentrations of the relevant fatty acid standards (e.g., lauric acid, myristic acid, etc.).

    • Process the standards in the same manner as the samples (including precipitation and derivatization steps).

    • Calculate the concentration of each FFA in the sample by comparing its peak area to the standard curve.

Protocol 2: Monitoring Subvisible Particles by Flow Imaging Microscopy

  • Instrument Setup:

    • Turn on the flow imaging microscope and allow the lamp and camera to warm up as per the manufacturer's instructions.

    • Prime the system with particle-free water to ensure the fluidics are clean.

    • Perform a system check or calibration using standardized beads to verify performance.

  • Sample Preparation:

    • Gently swirl the sample vial to ensure a homogeneous suspension of particles. Avoid vigorous shaking or vortexing, which can introduce air bubbles or break up aggregates.

    • If necessary, carefully dilute the sample with particle-free buffer to bring the particle concentration within the instrument's optimal range.

  • Sample Analysis:

    • Draw the sample into the instrument's syringe.

    • Set the analysis parameters, including the sample volume to be analyzed and the flow rate.

    • Initiate the analysis. The instrument will pump the sample through a flow cell where a camera captures images of the passing particles.

  • Data Analysis:

    • The instrument software will analyze the captured images to determine various parameters for each particle, including:

      • Equivalent Circular Diameter (ECD)

      • Particle concentration (counts/mL)

      • Morphological parameters (e.g., aspect ratio, circularity)

    • Analyze the particle size distribution and concentration, paying close attention to particles in the ≥10 µm and ≥25 µm size ranges.

    • Review images of the particles to qualitatively assess their morphology, which can help in identifying their nature (e.g., spherical droplets vs. irregular aggregates).

Visualizations

Polysorbate_Degradation_Pathways cluster_main Polysorbate Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Polysorbate Polysorbate Enzymatic Enzymatic Polysorbate->Enzymatic HCPs (Lipases) Chemical Chemical Polysorbate->Chemical Acid/Base Oxidative_Stress Light, Heat, Metal Ions, Peroxides Polysorbate->Oxidative_Stress FFA Free Fatty Acids (FFAs) Enzymatic->FFA Chemical->FFA Other_Degradants Aldehydes, Ketones, Short-chain Acids Oxidative_Stress->Other_Degradants Particles Particle Formation FFA->Particles > Solubility Limit Loss_of_Stability Loss of Protein Stability FFA->Loss_of_Stability Other_Degradants->Loss_of_Stability

Caption: Major degradation pathways of polysorbates in biopharmaceuticals.

Troubleshooting_Workflow Start Observation: Visible/Subvisible Particles Step1 Characterize Particles (FTIR, Raman) Start->Step1 Decision1 Particles are FFAs? Step1->Decision1 Step2a Measure Lipase Activity Decision1->Step2a Yes Step1b Analyze for Protein Aggregates (SEC) Decision1->Step1b No Decision2a Lipase Activity Positive? Step2a->Decision2a Conclusion1 Root Cause: Enzymatic Hydrolysis Decision2a->Conclusion1 Yes Step2b Check Formulation pH & Stability Data Decision2a->Step2b No Step3a Review Downstream Process for HCP Removal Conclusion1->Step3a Conclusion2 Root Cause: Chemical Hydrolysis Step2b->Conclusion2 Conclusion3 Root Cause: Protein Aggregation Step1b->Conclusion3

Caption: Troubleshooting workflow for particle formation in formulations.

Analytical_Method_Selection Start Analytical Goal Goal1 Quantify Intact Surfactant Start->Goal1 Goal2 Detect Hydrolytic Degradation Start->Goal2 Goal3 Detect Oxidative Degradation Start->Goal3 Goal4 Monitor Particles Start->Goal4 Method1 HPLC-CAD HPLC-ELSD Goal1->Method1 Method2 GC-MS (FFAs) RP-HPLC (FFAs) Lipase Assay Goal2->Method2 Method3 HPLC-MS Goal3->Method3 Method4 Flow Imaging Microscopy Light Obscuration Goal4->Method4

Caption: Decision tree for selecting analytical methods.

References

Technical Support Center: Interference of Tween 65 in Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges posed by Tween 65 interference in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein samples?

This compound, also known as Polysorbate 65, is a non-ionic surfactant. It is often used in biological preparations to solubilize and stabilize proteins, particularly membrane proteins, and to prevent non-specific binding in various applications.

Q2: How does this compound interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[1][2] Non-ionic detergents like this compound can interfere with this process in several ways:

  • Direct Interaction with Dye: Detergents can interact with the Coomassie dye, causing a color change even in the absence of protein, leading to a high background signal.

  • Altered Protein-Dye Binding: The presence of detergent micelles can affect the hydrophobic and ionic interactions between the protein and the dye, leading to inaccurate quantification.

  • Precipitation: High concentrations of detergents can cause the dye reagent to precipitate.[1][3]

Q3: What are the common signs of this compound interference in my Bradford assay?

Common indicators of detergent interference include:

  • Unexpectedly high or inconsistent absorbance readings for your samples compared to your standards.[4]

  • A high background absorbance in your blank (buffer with this compound but no protein).

  • Precipitate formation in your assay tubes or microplate wells.[1][5]

  • A non-linear standard curve.

Q4: At what concentration does this compound start to interfere with the assay?

Even low concentrations of non-ionic detergents can interfere with the Bradford assay.[6] While the exact interfering concentration can vary depending on the specific protein and buffer composition, it is generally recommended to keep the final detergent concentration in the assay below 0.1%.[5] For Tween 80, a similar polysorbate, interference has been observed to increase absorbance by 1.6 to 3.4 times.[7]

Q5: Are there alternative protein assays that are more compatible with this compound?

Yes, several alternatives exist, although they may also have limitations:

  • Detergent Compatible (DC) Protein Assay: This is a modified Lowry assay that is compatible with higher concentrations of detergents (up to 1%).[5]

  • Bicinchoninic Acid (BCA) Assay: While also susceptible to some detergent interference, the BCA assay is generally considered more robust against non-ionic detergents than the Bradford assay. However, it is important to check the compatibility of your specific this compound concentration with the BCA assay kit you are using.[4]

Troubleshooting Guide

If you suspect that this compound is interfering with your Bradford assay, follow this troubleshooting workflow.

TroubleshootingWorkflow start Problem: Inaccurate/Inconsistent Protein Readings check_tween Is this compound present in your sample buffer? start->check_tween no_tween Interference is likely due to another substance. (e.g., high pH, other detergents) check_tween->no_tween No assess_conc Assess this compound Concentration check_tween->assess_conc Yes high_conc Concentration > 0.1%? assess_conc->high_conc mitigate Choose a Mitigation Strategy high_conc->mitigate Yes modify_std Modify Standard Curve high_conc->modify_std No (or if dilution is not feasible) dilute Dilute Sample mitigate->dilute remove Remove this compound mitigate->remove validate Validate Results dilute->validate remove->validate modify_std->validate DetergentRemovalWorkflow start Start: Protein Sample with this compound prep_column 1. Prepare Spin Column: - Resuspend resin - Remove storage buffer start->prep_column equilibrate 2. Equilibrate Column: - Add equilibration buffer - Centrifuge to remove buffer prep_column->equilibrate load_sample 3. Load Sample: - Apply protein sample to the resin equilibrate->load_sample incubate 4. Incubate: - Allow sample to bind to resin (typically 2 minutes) load_sample->incubate elute 5. Elute Protein: - Centrifuge column - Collect purified protein incubate->elute end End: Detergent-Free Protein Sample elute->end

References

Technical Support Center: Minimizing Tween 65 Cytotoxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Tween 65 as a solubilizing agent in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in cell culture?

A1: this compound, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier, stabilizer, and solubilizing agent in various applications, including pharmaceuticals, cosmetics, and food products.[1] In cell culture, it is primarily used to dissolve hydrophobic compounds that are otherwise insoluble in aqueous media, allowing for their effective delivery to cells.

Q2: Is this compound toxic to cells?

A2: Like all surfactants, this compound can exhibit cytotoxicity at certain concentrations.[2] Non-ionic surfactants like the Tween series are generally considered milder than ionic surfactants such as SDS.[2] However, at sufficiently high concentrations, this compound can disrupt cell membranes, leading to decreased cell viability and eventually cell lysis.

Q3: What is a safe concentration of this compound to use in my cell culture experiments?

A3: A universally "safe" concentration of this compound does not exist, as cytotoxicity is cell-type dependent. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. As a general starting point, concentrations are typically kept low, often below 0.1% (v/v). For some applications, even lower concentrations in the range of 0.01% to 0.05% are used to minimize effects on the cell membrane.

Q4: How does this compound cause cell death?

A4: At sub-lethal concentrations, this compound can induce morphological changes in cells, such as swelling of the cell membrane and a decrease in microvilli.[3] At higher concentrations, it can disrupt the integrity of the cell membrane, leading to the leakage of intracellular components and ultimately cell death through apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Studies on other Tweens have shown that they can induce apoptosis, characterized by DNA fragmentation and caspase activation.[3][4]

Q5: How can I determine the optimal, non-toxic concentration of this compound for my experiment?

A5: It is essential to perform a dose-response experiment to determine the maximum concentration of this compound that does not significantly affect the viability of your specific cell line. This can be done using standard cytotoxicity assays such as the MTT, XTT, or LDH assays. A vehicle control (media with this compound but without your compound of interest) should always be included in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
My compound precipitates when I add the this compound/compound stock to the cell culture medium. 1. High final concentration: The final concentration of your compound exceeds its solubility limit in the medium, even with this compound. 2. Rapid dilution: Adding a concentrated stock directly to a large volume of media can cause the compound to "crash out." 3. Low temperature of media: Cold media can decrease the solubility of both the compound and this compound.1. Decrease the final working concentration of your compound. 2. Perform a serial dilution of your stock in pre-warmed (37°C) culture media. Add the stock dropwise while gently vortexing.[5] 3. Always use pre-warmed (37°C) cell culture media.[5]
I am observing unexpected changes in cell morphology (e.g., rounding, detachment, vacuolization). 1. Sub-lethal cytotoxicity: The concentration of this compound may be high enough to cause cellular stress and morphological changes without causing immediate cell death.[3] 2. Interaction with your compound: this compound might be potentiating the effect of your test compound.1. Lower the concentration of this compound. Perform a thorough dose-response curve to identify a non-toxic concentration. 2. Run a this compound-only control at the same concentration to distinguish its effects from your compound.
My vehicle control (this compound only) is showing significant cytotoxicity. 1. Concentration is too high: The concentration of this compound is above the toxic threshold for your cell line. 2. Contamination of stock solution: The this compound stock solution may be contaminated.1. Reduce the concentration of this compound in your experiments. 2. Prepare a fresh, sterile-filtered stock solution of this compound.
My experimental results are inconsistent between experiments. 1. Inconsistent preparation of this compound/compound stock: Variations in the preparation can lead to different final concentrations. 2. Cell health and passage number: Variations in cell health can affect their sensitivity to this compound.1. Standardize the protocol for preparing your stock solutions, including vortexing and warming steps. 2. Use cells within a consistent and low passage number range and ensure they are healthy and actively proliferating before starting an experiment.

Data Presentation

Comparative Cytotoxicity of Polysorbates

While specific IC50 values for this compound are not extensively available in the literature, the following table provides a comparative overview of the cytotoxicity of different Tween surfactants from various studies. This can help in estimating the relative toxicity of this compound.

SurfactantCell LineAssayIC50 / LC50 (µg/mL)Reference
Tween 20 Human Umbilical Vein Endothelial Cells (HUVECs)MTT~369 (0.3 µL/mL)[4]
A549 (Human Lung Carcinoma)MTT~492 (0.4 µL/mL)[4]
Caco-2MTT>1000 (at 0.1% v/v)[3]
Tween 60 Normal Human FibroblastsNeutral Red, MTT, LDH>100[6]
Caco-2MTT>1000 (at 0.1% v/v)[3]
Tween 80 Normal Human FibroblastsNeutral Red, MTT, LDH>1000[6]

Note: The cytotoxicity of surfactants is highly dependent on the cell line, assay method, and exposure time. The data above should be used as a general guide. It is crucial to determine the IC50 for this compound in your specific experimental system.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells seeded in a 96-well plate

  • This compound

  • LDH Cytotoxicity Assay Kit (commercially available)

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the appropriate time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.[5][7]

Mandatory Visualizations

Experimental Workflow for Determining Optimal this compound Concentration

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound Dilutions A->C B Prepare Serial Dilutions of this compound B->C D Incubate for Desired Time C->D E Perform MTT, LDH, or other viability assay D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Viability vs. Control F->G H Determine Non-Toxic Concentration Range G->H

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

Tween-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_membrane Membrane Disruption cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (potential) cluster_execution Execution Phase Tween65 High Concentration of this compound Membrane Cell Membrane Perturbation Tween65->Membrane Bax Bax/Bak Activation Membrane->Bax FADD FADD Membrane->FADD Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of potential caspase-mediated apoptosis induced by this compound.

Surfactant-Induced Inflammatory Signaling

Inflammatory_Signaling cluster_stimulus Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Surfactant Surfactant-Induced Membrane Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Surfactant->MAPKKK IKK IKK Activation Surfactant->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK p38, JNK Activation MAPKK->MAPK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB NFkB->Inflammation

Caption: General overview of MAPK and NF-κB signaling pathways activated by surfactant-induced cellular stress.

References

Technical Support Center: The Impact of Tween 65 Quality and Purity on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the quality and purity of Tween 65 (Polysorbate 65) and its impact on experimental outcomes. Variations in the quality of this commonly used non-ionic surfactant can lead to inconsistent and unreliable results in a wide range of applications, from biopharmaceutical formulations to cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My protein formulation is showing increased aggregation and particle formation over time. Could the quality of this compound be a contributing factor?

A1: Yes, the quality of this compound is a critical factor in maintaining protein stability. While this compound is added to prevent aggregation, poor quality this compound can paradoxically promote it.[1][2]

Troubleshooting Steps:

  • Check the Peroxide Value (PV) of your this compound lot. Peroxides are common impurities that form due to auto-oxidation and can directly oxidize sensitive amino acid residues (e.g., methionine, tryptophan) in your protein, leading to conformational changes and aggregation.[1] High peroxide levels can decrease the oxidative stability of lipids and other components in your formulation.[3]

  • Evaluate for Hydrolytic Degradation. this compound can be hydrolyzed, breaking it down into its constituent fatty acids and polyoxyethylene sorbitan. This can be catalyzed by residual host cell proteins (e.g., lipases) from the expression system of a biologic drug. The resulting free fatty acids can be insoluble and form particles.

  • Review the Certificate of Analysis (CoA) for your this compound lot. Compare the specifications for peroxide value, acid value, and hydroxyl value against pharmacopeial standards (e.g., USP, EP) to ensure it meets the required grade for your application.[4][5][6]

  • Consider Lot-to-Lot Variability. If you have recently switched to a new lot of this compound, this could be the source of the issue. It is advisable to test new lots for critical quality attributes before use in final formulations.[7]

Q2: I am observing inconsistent results in my cell-based assays (e.g., variable cell viability, altered signaling responses). How can this compound quality be implicated?

A2: Impurities in this compound can have direct cytotoxic effects or interfere with cellular signaling pathways, leading to unreliable assay results.

Troubleshooting Steps:

  • Assess for Cytotoxicity. Perform a dose-response experiment with your current this compound lot on your cell line to determine if it induces cytotoxicity at the concentration used in your assays. Compare this with a high-purity this compound standard.

  • Consider Interference with Signaling Pathways. Residual impurities from the manufacturing process of this compound, such as metal catalysts, could potentially interfere with signaling cascades. For example, certain metals can act as co-factors or inhibitors for kinases, including Receptor Tyrosine Kinases (RTKs), which are central to many signaling pathways.[8][9] The presence of reactive oxygen species (ROS) from peroxide impurities can also non-specifically activate stress-related signaling pathways.

  • Check for Membrane Integrity Effects. While this compound is used to permeabilize cells in some assays, batch-to-batch variation in its composition could lead to inconsistent effects on cell membrane integrity, affecting the uptake of assay reagents or the leakage of cellular components.

Q3: My oil-in-water emulsion is showing signs of instability (e.g., creaming, coalescence). How does the quality of this compound affect emulsion stability?

A3: The emulsifying properties of this compound are highly dependent on its chemical composition.

Troubleshooting Steps:

  • Analyze the Fatty Acid Composition. The stability of an emulsion can be influenced by the fatty acid profile of the this compound used. Variations in the relative amounts of stearic and palmitic acid can alter the Hydrophile-Lipophile Balance (HLB) of the surfactant, affecting its performance.[10]

  • Measure the Acid Value. A high acid value can indicate the presence of free fatty acids due to hydrolysis. These free fatty acids can disrupt the interfacial film around the oil droplets, leading to emulsion instability.

  • Evaluate the Hydroxyl Value. The hydroxyl value is related to the number of free hydroxyl groups in the polysorbate. This can influence the hydrophilic nature of the surfactant and its interaction with the aqueous phase.

Quantitative Data on this compound Quality Parameters

The quality of this compound is defined by several key chemical parameters. Below are tables summarizing typical specifications and the potential impact of deviations.

Table 1: Typical Quality Specifications for Pharmaceutical Grade this compound

ParameterTypical SpecificationPotential Impact of Deviation
Peroxide Value ≤ 10 meq/kg[11]High values indicate oxidation and can lead to protein oxidation and degradation of other formulation components.[12]
Acid Value ≤ 2.0 mg KOH/g[1]High values suggest hydrolytic degradation and the presence of free fatty acids, which can compromise emulsion stability.
Saponification Value 45 - 55 mg KOH/g[1]This value is related to the average molecular weight of the fatty acid esters and can indicate the overall composition.
Hydroxyl Value 65 - 80 mg KOH/g[1]Deviations can indicate changes in the hydrophilic portion of the molecule, affecting its surfactant properties.
Water Content ≤ 3.0%High water content can promote hydrolysis of the ester bonds.

Table 2: Hypothetical Impact of Peroxide Value on Protein Aggregation

This compound Peroxide Value (meq/kg)Protein Monomer Content (%) after 3 months at 25°C (Example)Observations
198%Minimal aggregation observed.
592%Noticeable increase in soluble aggregates.
1085%Significant aggregation and some visible particle formation.
2070%High levels of aggregation and visible precipitation.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (Titration Method)

This protocol is a general guideline for determining the peroxide value in this compound.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand for 1 minute in the dark.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, swirling continuously until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration until the blue color is completely discharged.

  • Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Determination of Hydroxyl Value (Titration Method)

This protocol provides a general method for determining the hydroxyl value.[4][13]

Materials:

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample into a 150 mL acetylation flask with a condenser.

  • Add the specified amount of pyridine-acetic anhydride reagent.

  • Boil the mixture on a water bath for 1 hour.

  • Cool the flask and add 5 mL of water through the condenser. If the solution becomes cloudy, add enough pyridine (B92270) to clarify it.

  • Reheat on the water bath for 10 minutes, then cool to room temperature.

  • Rinse the condenser and flask walls with 5 mL of neutralized ethanol.

  • Add a few drops of phenolphthalein indicator and titrate with 0.5 M ethanolic KOH until a persistent pink endpoint is reached.

  • Perform a blank determination without the sample.

Calculation: Hydroxyl Value (mg KOH/g) = (((B - S) * N * 56.1) / W) + Acid Value Where:

  • B = Volume of KOH solution used for the blank (mL)

  • S = Volume of KOH solution used for the sample (mL)

  • N = Normality of the ethanolic KOH solution

  • W = Weight of the sample (g)

  • 56.1 = Molecular weight of KOH

  • Acid Value = The acid value of the sample determined separately.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Experimental Results A Inconsistent Experimental Results Observed B Isolate Potential Variables (Reagents, Protocol, Equipment) A->B C Focus on this compound Quality B->C If this compound is a key component D Review Certificate of Analysis (CoA) - Peroxide Value - Acid Value - Hydroxyl Value C->D E Perform In-house Quality Control Tests - Peroxide Value Titration - HPLC Analysis for Purity C->E G Correlate QC Data with Experimental Issue D->G F Compare with High-Purity Standard E->F F->G H Source New Lot of this compound with Verified Quality G->H If this compound quality is suspect I Re-run Experiment with New Lot H->I J Problem Resolved I->J K Problem Persists (Investigate other variables) I->K

A workflow for systematically troubleshooting experimental inconsistencies where this compound quality is a potential factor.

Diagram 2: Impact of this compound Impurities on Protein Stability

Protein_Stability Impact of this compound Impurities on Protein Stability cluster_impurities This compound Impurities cluster_protein Therapeutic Protein Peroxides Peroxides (from oxidation) OxidizedProtein Oxidized Protein Peroxides->OxidizedProtein Oxidizes sensitive amino acids FFA Free Fatty Acids (from hydrolysis) UnfoldedProtein Unfolded/Misfolded Protein FFA->UnfoldedProtein Alters formulation pH & destabilizes Metals Residual Catalysts Metals->OxidizedProtein Catalyzes oxidation NativeProtein Native Protein (Stable Conformation) NativeProtein->OxidizedProtein NativeProtein->UnfoldedProtein Aggregates Aggregates & Particle Formation OxidizedProtein->Aggregates UnfoldedProtein->Aggregates RTK_Signaling_Interference Potential Interference of this compound Impurities in an RTK Signaling Pathway cluster_pathway Canonical RTK Signaling Pathway cluster_interference Potential Interference by this compound Impurities Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Metals Metal Impurities Metals->P_RTK Inhibition of Phosphatases ROS Reactive Oxygen Species (from Peroxides) ROS->Downstream Non-specific activation of stress pathways

References

Technical Support Center: Mitigation of Tween 65 Auto-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for mitigating the effects of Tween 65 (Polysorbate 65) auto-oxidation in experimental and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as Polysorbate 65, is a non-ionic surfactant and emulsifier widely used in the pharmaceutical, cosmetic, and food industries to stabilize oil-in-water emulsions.[1][2][3][4][5][6] Its stability is critical as its degradation through auto-oxidation can compromise the quality, efficacy, and safety of the final product.

Q2: What is this compound auto-oxidation?

This compound auto-oxidation is a chemical degradation process involving the reaction of this compound molecules with oxygen. This process is often initiated and accelerated by factors such as exposure to light, heat, and the presence of metal ions or peroxides.[7][8] The primary sites of oxidation are the polyoxyethylene (POE) chains and, to a lesser extent, the fatty acid chains.

Q3: What are the consequences of this compound auto-oxidation in my experiments?

The degradation of this compound can lead to several undesirable outcomes in a formulation, including:

  • Formation of Degradation Products: Generation of peroxides, aldehydes, ketones, and free fatty acids.[7]

  • Alteration of Physical Properties: Changes in pH, color, and odor of the formulation.

  • Reduced Efficacy: Loss of emulsifying and stabilizing properties.

  • Compromised Product Quality: Potential for the formation of sub-visible and visible particles.[5]

  • Safety Concerns: Degradation products may be reactive and could potentially interact with the active pharmaceutical ingredient (API) or cause adverse effects.

Q4: How can I detect this compound auto-oxidation?

Several analytical methods can be employed to detect and quantify the extent of this compound degradation:

  • Peroxide Value (PV) Titration: A common method to measure the concentration of peroxides, which are primary products of auto-oxidation.[9][10]

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS): These techniques can separate and quantify intact this compound and its degradation products.[11][12][13][14][15][16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[12]

Q5: What are the primary strategies to mitigate this compound auto-oxidation?

Mitigation strategies focus on controlling the factors that promote oxidation and using stabilizing agents. Key approaches include:

  • Control of Storage and Handling Conditions: Storing this compound in a cool, dark place and minimizing exposure to oxygen by using inert gas blankets (e.g., nitrogen or argon).

  • Use of High-Purity this compound: Utilizing grades of this compound with low initial peroxide values.

  • Addition of Antioxidants: Incorporating antioxidants to scavenge free radicals and inhibit the oxidation chain reaction.

  • Use of Chelating Agents: Adding agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • pH Optimization: Maintaining the formulation at an optimal pH can help minimize degradation.[18][19][20][21]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected changes in formulation pH, color, or odor. This compound auto-oxidation leading to the formation of acidic byproducts and other degradants.1. Analyze the formulation for peroxide value and degradation products using HPLC-MS. 2. Review storage and handling procedures to minimize exposure to light, heat, and oxygen. 3. Consider the addition of a suitable antioxidant.
Formation of visible or sub-visible particles in the formulation. Degradation of this compound leading to the formation of insoluble free fatty acids.[5]1. Characterize the particles to confirm their composition. 2. Implement stricter control over raw material quality (low peroxide value this compound). 3. Optimize the formulation by including antioxidants or adjusting the pH.
Loss of emulsification and phase separation. Degradation of the surfactant properties of this compound due to auto-oxidation.1. Quantify the remaining intact this compound in the formulation. 2. Evaluate the effectiveness of the current storage conditions. 3. Test the compatibility and efficacy of different antioxidants at various concentrations.
Inconsistent experimental results or loss of API activity. Interaction of the API with reactive degradation products of this compound.1. Perform forced degradation studies of this compound in the presence of the API to identify potential interactions. 2. Incorporate a chelating agent to minimize metal-catalyzed oxidation. 3. Re-evaluate the formulation composition and consider alternative stabilizers if necessary.

Quantitative Data on Polysorbate Oxidation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for Tween 20 and Tween 80, which can serve as a reference for understanding the potential behavior of this compound.

Table 1: Peroxide Formation in Polysorbates under Stress Conditions

PolysorbateStress ConditionPeroxide Value (µmol/g)Reference
Tween 20Storage at 40°C in air for 7 weeks~35[22]
Tween 80Storage at 40°C in air for 7 weeks~45[22]
Tween 20Exposure to lightIncreased peroxide formation[23]

Table 2: Efficacy of Antioxidants in Mitigating Polysorbate Oxidation (Data for Tween 20 & 80)

PolysorbateAntioxidantConcentrationReduction in Peroxide LevelsReference
Tween 20/80Butylated Hydroxytoluene (BHT)0.01% (w/w)Significant reduction[3][12]
Tween 20/80Butylated Hydroxyanisole (BHA)0.01% (w/w)Significant reduction[12]
Tween 20/80L-Methionine10 mMComplete prevention of oxidative degradation[3]

Note: The efficacy of antioxidants can be formulation-dependent. It is crucial to perform specific stability studies for your formulation.

Experimental Protocols

Protocol 1: Determination of Peroxide Value in this compound

This protocol is adapted from standard iodometric titration methods for determining peroxide values in fats and oils.[10]

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. A blue color will appear.

  • Continue the titration with Na₂S₂O₃ solution, drop by drop, until the blue color disappears completely.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Oxidation Study of this compound

This protocol outlines a forced degradation study to assess the oxidative stability of this compound.

Materials:

  • This compound solution (e.g., 1% w/v in a relevant buffer)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1%, 0.5%, 1%) or a source of metal ions (e.g., FeCl₃ at ppm levels)

  • Control sample (this compound solution without stressor)

  • Incubator or water bath set to a specific temperature (e.g., 40°C)

  • Analytical instrumentation for monitoring degradation (e.g., HPLC-MS, PV titration)

Procedure:

  • Prepare solutions of this compound at the desired concentration in the chosen buffer system.

  • Divide the solution into several aliquots. One will serve as the control.

  • To the other aliquots, add the stressor (e.g., H₂O₂ or FeCl₃) at different concentrations.

  • Incubate all samples (including the control) at the selected temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4, 8 weeks).

  • At each time point, withdraw a sample from each condition.

  • Analyze the samples for the extent of degradation using appropriate analytical methods (e.g., measure peroxide value, quantify remaining this compound, and identify degradation products by HPLC-MS).

  • Plot the degradation of this compound over time for each condition to determine the rate of oxidation.

Visualizations

Auto_Oxidation_Pathway This compound (RH) This compound (RH) Alkyl Radical (R) Alkyl Radical (R) This compound (RH)->Alkyl Radical (R) Initiation (Light, Heat, Metal Ions) Peroxy Radical (ROO) Peroxy Radical (ROO) Alkyl Radical (R)->Peroxy Radical (ROO) + O2 (Propagation) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO)->Hydroperoxide (ROOH) + RH (Propagation) Alkoxy & Hydroxyl Radicals (RO* + OH) Alkoxy & Hydroxyl Radicals (RO* + OH) Hydroperoxide (ROOH)->Alkoxy & Hydroxyl Radicals (RO* + OH) Decomposition Alkoxy & Hydroxyl Radicals (RO + *OH) Alkoxy & Hydroxyl Radicals (RO + *OH) Degradation Products Degradation Products Alkoxy & Hydroxyl Radicals (RO + *OH)->Degradation Products Further Reactions

Caption: Simplified pathway of this compound auto-oxidation.

Mitigation_Strategies_Workflow cluster_0 Risk Assessment cluster_1 Mitigation & Control cluster_2 Monitoring Formulation & Process Formulation & Process Raw Material Control Raw Material Control Formulation & Process->Raw Material Control Identify Risks Process Control Process Control Formulation & Process->Process Control Formulation Optimization Formulation Optimization Formulation & Process->Formulation Optimization Stability Testing Stability Testing Raw Material Control->Stability Testing Implement & Verify Process Control->Stability Testing Stable Product Stable Product Formulation Optimization->Stable Product Achieve Stability Testing->Stable Product

Caption: Workflow for mitigating this compound auto-oxidation.

References

Validation & Comparative

Tween 65 vs. Tween 80: A Comparative Guide for Stabilizing Monoclonal Antibody Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of monoclonal antibodies (mAbs), the prevention of aggregation and particle formation is paramount to ensuring product safety, efficacy, and shelf-life. Non-ionic surfactants are critical excipients employed to protect mAbs from interfacial stresses. Among the most commonly used are polysorbates, with Tween 80 (polysorbate 80) being a well-established choice. This guide provides a comparative analysis of Tween 65 (polysorbate 65) and Tween 80 for the stabilization of mAb formulations, offering insights into their respective properties and performance based on available data and scientific principles.

Executive Summary

Both this compound and Tween 80 are effective stabilizers for monoclonal antibody formulations, primarily by preventing protein aggregation at interfaces. The key distinction lies in their fatty acid composition: Tween 80 is a monooleate, while this compound is a tristearate. This structural difference influences their susceptibility to degradation and interaction with the mAb. While Tween 80 is more prone to oxidation due to its unsaturated oleic acid chain, potentially leading to the formation of reactive species that can compromise mAb integrity, this compound, with its saturated stearic acid chains, offers greater oxidative stability. However, the higher degree of esterification in this compound may increase its susceptibility to enzymatic hydrolysis if residual host cell proteins are present in the drug product. The choice between this compound and Tween 80 will therefore depend on the specific mAb, the formulation matrix, and the anticipated stress conditions throughout the product's lifecycle.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Tween 80 is essential for their effective application in mAb formulations.

PropertyThis compound (Polysorbate 65)Tween 80 (Polysorbate 80)Key Considerations for mAb Formulations
Synonyms Polyoxyethylene (20) sorbitan (B8754009) tristearatePolyoxyethylene (20) sorbitan monooleateThe primary difference lies in the fatty acid ester.
Fatty Acid Tristearate (C18:0, saturated)Monooleate (C18:1, unsaturated)The unsaturated oleic acid in Tween 80 is a primary site for oxidation.
HLB Value 10.515.0Higher HLB value of Tween 80 indicates greater hydrophilicity, which can influence its interaction with the mAb and interfaces.
Critical Micelle Concentration (CMC) ~0.004% w/v~0.0013% w/vBoth have low CMCs, indicating they are effective at low concentrations.
Appearance Yellow-waxy solidAmber oily viscous liquidThis can affect handling and dissolution during formulation preparation.

Performance in Monoclonal Antibody Formulations

The primary role of polysorbates in mAb formulations is to prevent aggregation and the formation of sub-visible particles, which can elicit an immunogenic response.

Prevention of Aggregation

Both this compound and Tween 80 can effectively protect mAbs from aggregation induced by various stresses such as agitation, freeze-thaw cycles, and exposure to interfaces (air-water, solid-water). They achieve this by competitively adsorbing to interfaces, thereby preventing the mAb from unfolding and aggregating. Studies have shown that polysorbates significantly reduce the formation of both soluble and insoluble aggregates.[1][2][3] For instance, in one study, the presence of polysorbate 80 at a concentration as low as 0.005% (w/v) was sufficient to protect a monoclonal antibody against mechanical stress.[4] While direct comparative studies with this compound for mAb formulations are limited in the public domain, its similar surfactant properties suggest a comparable protective effect against aggregation.

Sub-Visible Particle Formation

Sub-visible particles (SVPs) are a critical quality attribute for parenteral drug products. Polysorbates play a crucial role in minimizing SVP formation.[1][5] The degradation of polysorbates, however, can itself lead to the formation of SVPs. Hydrolysis of polysorbates releases free fatty acids, which, if they exceed their solubility limit, can form particles.[6] Given that this compound is a tristearate, its complete hydrolysis would release three molecules of stearic acid, potentially leading to a higher particle burden compared to the single oleic acid molecule from Tween 80, assuming equivalent molar concentrations and hydrolysis rates.

Degradation and Stability Considerations

The degradation of polysorbates is a significant concern as it can impact the stability of the mAb and the overall quality of the drug product. The two primary degradation pathways are oxidation and hydrolysis.

Oxidative Stability

A key differentiator between this compound and Tween 80 is their susceptibility to oxidation. The unsaturated oleic acid in Tween 80 contains a double bond that is a prime target for oxidation, leading to the formation of hydroperoxides, aldehydes, and ketones.[6] These reactive species can directly oxidize sensitive amino acid residues in the mAb, such as methionine and tryptophan, potentially leading to loss of biological activity.[7] In contrast, this compound is composed of saturated stearic acid, making it inherently more resistant to oxidation. This suggests that for mAbs susceptible to oxidation, or for formulations where oxidative stress is a concern (e.g., exposure to light or trace metal ions), this compound may offer a more stable alternative.

Hydrolytic Stability

Polysorbates can undergo hydrolysis of their ester bonds, a reaction that can be catalyzed by acidic or basic conditions, or by residual host cell enzymes such as lipases.[6] The rate of chemical hydrolysis for both this compound and Tween 80 is generally low at the typical pH range of mAb formulations (pH 5-7). However, enzymatic hydrolysis can be a significant issue. As this compound has three ester linkages compared to one in Tween 80, it may be more susceptible to enzymatic degradation, potentially leading to a faster depletion of the intact surfactant and a more rapid accumulation of free fatty acids.

Experimental Protocols

To evaluate the suitability of this compound and Tween 80 for a specific mAb formulation, a series of stability-indicating assays should be performed under various stress conditions.

Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Purpose: To quantify the amount of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species) in the mAb formulation.

Protocol:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.

  • Column: A size-exclusion column with a pore size appropriate for the separation of mAbs and their aggregates (e.g., 300 Å).

  • Mobile Phase: A buffer that maintains the native structure of the antibody and minimizes non-specific interactions with the column matrix. A common mobile phase is 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8.[8]

  • Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC and 0.2 - 0.4 mL/min for UHPLC.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the mAb formulation to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas corresponding to the monomer, aggregates, and fragments. Express the results as a percentage of the total peak area.

Light Obscuration (LO) for Sub-Visible Particle Analysis

Purpose: To count and size sub-visible particles in the formulation, typically in the range of 1-100 µm.

Protocol:

  • Instrument: A light obscuration particle counter.

  • Sample Handling: Gently swirl the sample vial to ensure a homogeneous suspension of particles. Avoid introducing air bubbles.

  • Measurement: Withdraw a precise volume of the sample and run it through the instrument.

  • Data Acquisition: The instrument reports the number of particles per milliliter in different size ranges (e.g., ≥10 µm and ≥25 µm as per USP <788>).

  • System Suitability: Calibrate the instrument using NIST-traceable particle size standards.

Forced Degradation Studies

Purpose: To accelerate the degradation of the mAb and the surfactant to predict long-term stability and identify potential degradation pathways.

  • Thermal Stress: Incubate mAb formulations with this compound and Tween 80 at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 2, 4, and 8 weeks).[9] Analyze samples at each time point using SEC and LO.

  • Freeze-Thaw Stress: Subject the formulations to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature or 2-8°C).[10][11] Analyze for aggregation and particle formation.

  • Photostability: Expose the formulations to a controlled light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13][14][15] Use a dark control for comparison.

  • Oxidative Stress: Spike the formulation with an oxidizing agent (e.g., 0.01% hydrogen peroxide) or a metal catalyst (e.g., copper sulfate) and incubate for a set period. Analyze for changes in the mAb and the polysorbate.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.

cluster_mAb Monoclonal Antibody cluster_Stress Interfacial Stress cluster_Aggregation Aggregation Pathway mAb Native mAb Stress Air-Water Interface Solid-Water Interface mAb->Stress Adsorption Unfolded Unfolded/Partially Unfolded mAb Stress->Unfolded Denaturation Aggregates Aggregates (Soluble & Insoluble) Unfolded->Aggregates Self-Association

Caption: Monoclonal antibody aggregation pathway at interfaces.

cluster_Formulation Formulation Preparation cluster_Stress Stress Conditions cluster_Analysis Stability Analysis mAb Monoclonal Antibody Formulation65 mAb + this compound Formulation mAb->Formulation65 Formulation80 mAb + Tween 80 Formulation mAb->Formulation80 Tween65 This compound Tween65->Formulation65 Tween80 Tween 80 Tween80->Formulation80 Buffer Buffer Components Buffer->Formulation65 Buffer->Formulation80 Thermal Thermal Stress Formulation65->Thermal FreezeThaw Freeze-Thaw Formulation65->FreezeThaw Photo Photostability Formulation65->Photo Mechanical Mechanical Agitation Formulation65->Mechanical Formulation80->Thermal Formulation80->FreezeThaw Formulation80->Photo Formulation80->Mechanical SEC Size-Exclusion Chromatography (SEC) Thermal->SEC LO Light Obscuration (LO) Thermal->LO DLS Dynamic Light Scattering (DLS) Thermal->DLS CD Circular Dichroism (CD) Thermal->CD FreezeThaw->SEC FreezeThaw->LO FreezeThaw->DLS Photo->SEC Photo->LO Photo->DLS Photo->CD Mechanical->SEC Mechanical->LO Mechanical->DLS

Caption: Experimental workflow for comparing mAb stability with this compound and Tween 80.

Conclusion and Recommendations

The selection of a suitable surfactant is a critical step in the development of a stable monoclonal antibody formulation. While Tween 80 has a long history of use and a wealth of supporting data, its susceptibility to oxidation is a notable drawback. This compound, with its saturated fatty acid composition, presents a potentially more stable alternative with respect to oxidation. However, its higher degree of esterification may render it more vulnerable to enzymatic hydrolysis.

For a given monoclonal antibody, the optimal choice between this compound and Tween 80 should be determined empirically through comprehensive formulation screening and forced degradation studies. The following factors should be carefully considered:

  • Susceptibility of the mAb to oxidation: If the mAb has exposed methionine or tryptophan residues that are prone to oxidation, the use of the more oxidatively stable this compound may be advantageous.

  • Purity of the drug substance: The presence of residual host cell lipases can accelerate the hydrolysis of polysorbates. If lipase (B570770) activity is a concern, the hydrolytic stability of both surfactants should be carefully evaluated.

  • Intended storage conditions and shelf-life: For products with long shelf-lives or those that may be exposed to conditions that promote oxidation (e.g., light, oxygen), this compound might offer better long-term stability.

  • Manufacturing process: The potential for oxidative or hydrolytic stress during manufacturing should also be considered when selecting a surfactant.

By carefully evaluating these factors and conducting the appropriate stability studies, researchers and formulation scientists can make an informed decision on whether this compound or Tween 80 is the more suitable stabilizer for their specific monoclonal antibody formulation, ultimately leading to a safer and more effective therapeutic product.

References

A Comparative Study of Tween 65 and Tween 20 in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate surfactant is a critical parameter in the formulation of nanoparticle-based drug delivery systems. Surfactants play a pivotal role in controlling nanoparticle size, stability, drug encapsulation efficiency, and release kinetics. Among the vast array of non-ionic surfactants, the polysorbates, or Tweens, are widely utilized due to their biocompatibility and versatile properties. This guide provides an objective comparison of two commonly used Tweens, Tween 65 and Tween 20, in the context of nanoparticle drug delivery, supported by experimental data and detailed protocols.

Physicochemical Properties of this compound and Tween 20

The fundamental differences between this compound (polyoxyethylene sorbitan (B8754009) tristearate) and Tween 20 (polyoxyethylene sorbitan monolaurate) lie in their chemical structure, which in turn governs their physicochemical properties, most notably the Hydrophilic-Lipophilic Balance (HLB).

PropertyThis compoundTween 20Reference
Chemical Name Polyoxyethylene (20) sorbitan tristearatePolyoxyethylene (20) sorbitan monolaurate[1]
Fatty Acid TristearateMonolaurate[2]
HLB Value 10.516.7[1][3]
Appearance Yellow-waxy solidClear, yellow to yellow-green viscous liquid[3]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.Readily soluble in water and polar organic solvents.[3]

The lower HLB value of this compound indicates a more lipophilic character compared to the highly hydrophilic nature of Tween 20. This difference is a key determinant of their performance in nanoparticle formulations.

Performance in Nanoparticle Formulations: A Comparative Analysis

While direct head-to-head comparative studies of this compound and Tween 20 in the same nanoparticle system are limited, valuable insights can be drawn from studies comparing a range of Tweens, including Tween 20 and the structurally similar Tween 60 (polyoxyethylene sorbitan monostearate). The following data is adapted from a study on poly(lactic-co-glycolic) acid (PLGA) nanoparticles encapsulating β-glucosidase, where Tween 60 serves as a proxy for this compound due to their shared stearic acid base.[2][4]

Nanoparticle Characterization
ParameterNanoparticles with Tween 60 (as proxy for this compound)Nanoparticles with Tween 20Control (No Tween)Reference
Z-Average (nm) ± S.D. 208 ± 10177 ± 8190 ± 15[2]
Polydispersity Index (PDI) ± S.D. 0.12 ± 0.020.08 ± 0.010.06 ± 0.01[2]
Zeta Potential (mV) ± S.D. -23 ± 2-16 ± 1-18 ± 2[2]
Encapsulation Efficiency (%) ± S.D. 6.5 ± 1.57.8 ± 0.93.9 ± 0.8[2]

Analysis:

  • Particle Size: Nanoparticles formulated with Tween 20 exhibited a smaller mean diameter compared to those with Tween 60. This can be attributed to the higher HLB value of Tween 20, which leads to more efficient stabilization of smaller particles in the aqueous phase.

  • Polydispersity Index (PDI): Both surfactants produced nanoparticles with a low PDI, indicating a narrow size distribution.

  • Zeta Potential: The surface charge of the nanoparticles was negative in all formulations.

  • Encapsulation Efficiency: Nanoparticles formulated with Tween 20 showed a significantly higher encapsulation efficiency compared to the control group without any Tween.[2]

Drug Release Profile

A study on enzyme-loaded PLGA nanoparticles demonstrated that the presence of Tween 20 resulted in a sustained release profile, with the enzyme remaining active for a longer duration compared to the free enzyme.[4] While specific data for this compound is not available from this study, the choice of surfactant is known to influence the integrity of the nanoparticle matrix and the diffusion of the encapsulated drug.

Experimental Protocols

Formulation of PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs.

Materials:

  • Poly(lactic-co-glycolic) acid (PLGA)

  • Dichloromethane (DCM)

  • This compound or Tween 20

  • Drug to be encapsulated

  • Deionized water

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

Procedure:

  • Preparation of the primary emulsion (w/o): a. Dissolve the hydrophilic drug and the selected Tween (this compound or Tween 20) in deionized water to form the internal aqueous phase (w1). b. Dissolve PLGA in DCM to form the organic phase (o). c. Add the internal aqueous phase to the organic phase and sonicate on ice to form a stable water-in-oil emulsion.

  • Preparation of the double emulsion (w/o/w): a. Add the primary emulsion to a larger volume of an aqueous solution containing a secondary surfactant (e.g., PVA) to form the external aqueous phase (w2). b. Homogenize or sonicate the mixture to form the double emulsion.

  • Solvent evaporation: a. Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate.

  • Nanoparticle recovery: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the nanoparticles for long-term storage.[2]

Formulation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This method is suitable for encapsulating lipophilic drugs.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Lipophilic drug

  • This compound or Tween 20

  • Deionized water

Procedure:

  • Preparation of the lipid and aqueous phases: a. Melt the solid lipid and dissolve the lipophilic drug in the molten lipid to form the lipid phase. b. Heat an aqueous solution of the selected Tween (this compound or Tween 20) to the same temperature as the lipid phase.

  • Pre-emulsion formation: a. Disperse the hot lipid phase in the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.

  • High-pressure homogenization: a. Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Cooling and nanoparticle formation: a. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: a. The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

Mandatory Visualization

Experimental_Workflow_PLGA_Nanoparticles cluster_Primary_Emulsion Primary Emulsion (w/o) cluster_Double_Emulsion Double Emulsion (w/o/w) cluster_Final_Steps Final Processing Drug_Tween_Solution Drug + Tween (w1) Sonication1 Sonication Drug_Tween_Solution->Sonication1 PLGA_DCM PLGA in DCM (o) PLGA_DCM->Sonication1 Homogenization Homogenization/ Sonication Sonication1->Homogenization Add primary emulsion PVA_Solution PVA Solution (w2) PVA_Solution->Homogenization Solvent_Evaporation Solvent Evaporation Homogenization->Solvent_Evaporation Centrifugation_Washing Centrifugation & Washing Solvent_Evaporation->Centrifugation_Washing Lyophilization Lyophilization Centrifugation_Washing->Lyophilization Final_NPs Lyophilized Nanoparticles Lyophilization->Final_NPs

Caption: Workflow for PLGA nanoparticle formulation.

Cellular_Uptake_Pathways cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Nanoparticle Nanoparticle (Tween-coated) Clathrin Clathrin-mediated Endocytosis Nanoparticle->Clathrin Caveolae Caveolae-mediated Endocytosis Nanoparticle->Caveolae Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Caption: General cellular uptake pathways for nanoparticles.

Discussion and Conclusion

The choice between this compound and Tween 20 for nanoparticle drug delivery depends on the specific requirements of the formulation and the drug being encapsulated.

  • Tween 20 , with its high HLB, is generally more effective at producing smaller nanoparticles and can lead to higher encapsulation efficiencies for certain drugs, particularly when using emulsion-based methods. Its high water solubility makes it a good choice for stabilizing oil-in-water emulsions.

  • This compound , being more lipophilic, may be more suitable for stabilizing water-in-oil emulsions or for formulations where a less hydrophilic surface is desired. Its lower HLB value could be advantageous for encapsulating more lipophilic drugs within solid lipid nanoparticles.

The hydrophobicity of the surfactant can also influence the interaction of the nanoparticle with biological membranes and, consequently, its cellular uptake. While general pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis are involved in nanoparticle uptake, the specific surface characteristics imparted by the Tween can modulate the preferred pathway.[5] Further research is warranted to elucidate the precise effects of this compound versus Tween 20 on these cellular processes.

References

Navigating Vehicle Selection: A Comparative Guide to Tween 65 and Alternatives for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate vehicle to solubilize test compounds is a critical step in designing accurate and reliable in vitro cytotoxicity assays. The ideal vehicle should effectively dissolve the compound of interest without exhibiting inherent toxicity that could confound experimental results. This guide provides a comparative analysis of Tween 65 and other commonly used surfactants, offering supporting data and detailed protocols to aid in the validation of vehicle concentrations.

When assessing the cytotoxic potential of a novel compound, the vehicle used to bring it into solution can significantly impact the outcome. It is imperative to determine a concentration of the vehicle that is non-toxic to the cell line being used. This process, known as vehicle validation, ensures that any observed cytotoxicity is a direct result of the test compound and not the solubilizing agent itself.

Comparative Analysis of Surfactant Cytotoxicity

The selection of a suitable surfactant often involves a trade-off between its solubilizing capacity and its potential for cellular toxicity. Non-ionic surfactants are generally considered less toxic than their ionic counterparts. This section provides a comparative overview of the cytotoxic profiles of this compound and several common alternatives.

In contrast, more quantitative data is available for other polysorbates and alternative surfactants.

Table 1: Comparative Cytotoxicity of Various Surfactants in In Vitro Assays

SurfactantTypeCell LineAssayCytotoxicity Metric (Concentration)Reference
This compound (Polysorbate 65) Non-ionic--No specific in vitro cytotoxicity data (e.g., IC50) found. Generally recognized as safe for use in food and pharmaceuticals at regulated concentrations.[1]
Tween 20 (Polysorbate 20) Non-ionicHuman Umbilical Vein Endothelial Cells (HUVEC)MTTIC50: ~0.3 µL/mL
A549 (Human Lung Carcinoma)MTTIC50: ~0.4 µL/mL
HT-29 (Human Colon Adenocarcinoma)MTTIC50: 0.2 µL/mL
MCF-7 (Human Breast Adenocarcinoma)MTTIC50: 0.2 µL/mL
HepG2 (Human Liver Carcinoma)MTTIC50: 0.2 µL/mL
Tween 60 (Polysorbate 60) Non-ionicNormal Human FibroblastsNeutral Red, MTT, LDHLC50: > 100 µg/mL
Tween 80 (Polysorbate 80) Non-ionicNormal Human FibroblastsNeutral Red, MTT, LDHLC50: > 1000 µg/mL
HT-29 (Human Colon Adenocarcinoma)MTTIC50: 0.9 µL/mL
MCF-7 (Human Breast Adenocarcinoma)MTTIC50: 0.8 µL/mL
HepG2 (Human Liver Carcinoma)MTTIC50: 0.9 µL/mL
Pluronic F-68 (Poloxamer 188) Non-ionicCHO Cells-No adverse impact on cell growth at 1-5 g/L (0.1% - 0.5%).
Cremophor EL Non-ionicA549 (Human Lung Carcinoma)MTTSignificant reduction in cell viability at 50 µg/mL.
Human Brain Endothelial Cells (hCMEC/D3)MTT, LDHToxic at ≥ 0.1 mg/mL.

Experimental Protocols

A crucial aspect of any in vitro cytotoxicity study is the rigorous validation of the chosen vehicle to ensure it does not interfere with the assay results. The following is a detailed protocol for validating the concentration of a vehicle, such as this compound, using the widely accepted MTT assay.

Protocol: Validation of Vehicle Concentration using MTT Assay

Objective: To determine the maximum non-toxic concentration of a vehicle (e.g., this compound) on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Vehicle (e.g., this compound)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Perform a cell count and adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Vehicle Preparation and Treatment:

    • Prepare a stock solution of the vehicle (e.g., 10% this compound in sterile PBS).

    • Perform a serial dilution of the vehicle stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).

    • Include a "medium-only" control (no vehicle) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different vehicle concentrations to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each vehicle concentration relative to the "medium-only" control (which is set to 100% viability).

    • The highest concentration of the vehicle that does not cause a statistically significant decrease in cell viability is considered the maximum non-toxic concentration for that specific cell line and experimental duration.

Visualization of Experimental Workflow

To further clarify the process of validating a vehicle's concentration, the following diagram illustrates the key steps involved.

Vehicle_Validation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding vehicle_prep Prepare serial dilutions of this compound cell_seeding->vehicle_prep treatment Treat cells with this compound dilutions vehicle_prep->treatment incubation Incubate for experimental duration treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_concentration Determine max non-toxic concentration calculate_viability->determine_concentration

Caption: Workflow for determining the non-toxic concentration of a vehicle.

Conclusion

The validation of the vehicle concentration is a non-negotiable step in conducting reliable in vitro cytotoxicity assays. While this compound is a widely used and generally safe excipient, the lack of specific in vitro cytotoxicity data necessitates a careful, case-by-case validation for each cell line and experimental setup. By following the detailed protocol and considering the comparative data provided, researchers can confidently select and validate an appropriate vehicle, thereby ensuring the integrity and accuracy of their cytotoxicity findings. For applications requiring a higher concentration of surfactant, alternatives such as Tween 80 or Pluronic F-68, for which more extensive cytotoxicity data is available, may be more suitable choices.

References

Tween 65 vs. Span 65: A Comparative Analysis of Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of emulsions, the choice of surfactant is paramount to achieving long-term stability, a critical factor for product efficacy and shelf-life in pharmaceuticals, cosmetics, and food science. Among the vast array of nonionic surfactants, Tween 65 (Polyoxyethylene Sorbitan (B8754009) Tristearate) and Span 65 (Sorbitan Tristearate) are frequently employed. This guide provides an objective comparison of their performance in stabilizing emulsions, supported by established experimental principles.

Introduction to this compound and Span 65

This compound and Span 65 are structurally related nonionic surfactants derived from sorbitol and stearic acid.[1] The fundamental difference lies in their hydrophilicity, which is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale.[2]

  • Span 65 (Sorbitan Tristearate): This surfactant is lipophilic ('oil-loving'), characterized by a low HLB value of approximately 2.1.[3][4] Its structure makes it more soluble in oil, and it is primarily used as a water-in-oil (W/O) emulsifier.[4][5]

  • This compound (Polyoxyethylene (20) Sorbitan Tristearate): As an ethoxylated derivative of Span 65, this compound is hydrophilic ('water-loving').[6] It possesses a much higher HLB value of around 10.5 to 11.0, making it suitable for creating oil-in-water (O/W) emulsions.[7][8][9][10]

Often, these surfactants are used in combination to achieve a specific "Required HLB" for a given oil phase, thereby maximizing emulsion stability.[11] A blend of Span and Tween allows for fine-tuning the HLB of the emulsifier system to match the requirements of the oil being emulsified, leading to a more stable and robust formulation.[12][13]

Experimental Protocols for Emulsion Stability Assessment

To quantitatively compare the stabilizing effects of this compound and Span 65, a series of standardized tests are employed. These protocols are designed to accelerate and predict the long-term stability of emulsion formulations.

Emulsion Preparation
  • Phase Preparation: Prepare the oil phase by mixing the lipid components. The aqueous phase is prepared separately, typically containing purified water. The selected emulsifier (this compound, Span 65, or a blend) is dissolved in the phase in which it is most soluble (this compound in the aqueous phase, Span 65 in the oil phase).

  • Heating: Heat both the oil and aqueous phases separately to 70-75°C. This ensures that all components are melted and reduces the viscosity of the oil phase.

  • Homogenization: Add the dispersed phase to the continuous phase while mixing with a high-shear homogenizer. For an O/W emulsion, the oil phase is added to the aqueous phase. For a W/O emulsion, the reverse is done.

  • Cooling: Continue homogenization for a specified period (e.g., 5-10 minutes) while allowing the emulsion to cool to room temperature. This process creates a uniform dispersion of droplets.

Stability Evaluation Methods

A. Macroscopic Observation: Visually inspect the emulsions for any signs of phase separation, such as creaming (upward movement of dispersed droplets) or sedimentation (downward movement), at regular intervals (e.g., 24h, 7 days, 30 days) under different storage conditions (e.g., 4°C, 25°C, 40°C).

B. Accelerated Stability Testing (Centrifugation):

  • Place a sample of the emulsion in a centrifuge tube.

  • Heat the emulsion to 50°C.[14]

  • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[14]

  • After centrifugation, measure the volume or height of any separated layers (oil or water). The Creaming Index can be calculated as: Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 This test quickly predicts creaming, a primary indicator of instability.[14]

C. Droplet Size Analysis:

  • Dilute a small sample of the emulsion with an appropriate solvent (e.g., purified water for O/W emulsions).

  • Measure the mean droplet size and size distribution using a particle size analyzer, such as one based on Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Repeat measurements over time (e.g., Day 1, Day 7, Day 30) to monitor for any increase in droplet size, which indicates coalescence and instability.

D. Freeze-Thaw Cycle Testing: Subject the emulsion samples to multiple cycles of temperature changes to assess their robustness.[15]

  • Store the sample at -10°C for 24 hours.

  • Move the sample to room temperature (25°C) for 24 hours. This completes one cycle.

  • Repeat for at least three cycles.[15]

  • After the cycles, visually inspect the emulsion for phase separation, graininess, or changes in consistency.

Data Presentation: Comparative Performance

The following table summarizes hypothetical yet representative data from experiments comparing the stability of O/W emulsions formulated with this compound, Span 65, and a blend. The oil phase is assumed to have a required HLB of 10.5.

Parameter Emulsion A (this compound) Emulsion B (Span 65) Emulsion C (this compound & Span 65 Blend)
Emulsifier HLB 10.52.110.5 (Achieved by blending)
Initial Mean Droplet Size (Day 1) 250 nm> 5000 nm (Immediate separation)220 nm
Mean Droplet Size (Day 30 at 25°C) 450 nmN/A245 nm
Creaming Index (After Centrifugation) 8%95%2%
Freeze-Thaw Stability (3 Cycles) Moderate CoalescenceComplete Phase SeparationNo visible change

Analysis:

  • Emulsion A (this compound): As an O/W emulsifier with an HLB matching the required HLB, this compound alone creates a relatively stable emulsion. However, some droplet growth and creaming are observed, suggesting moderate long-term stability.

  • Emulsion B (Span 65): With its very low HLB, Span 65 is unsuitable for creating a stable O/W emulsion, leading to rapid and complete phase separation.[4]

  • Emulsion C (Blend): The combination of lipophilic Span 65 and hydrophilic this compound, blended to achieve the required HLB of 10.5, yields the most stable emulsion.[9] This synergistic effect results in smaller initial droplet size, minimal change over time, and superior resistance to accelerated stress conditions.

Visualization of Concepts

The following diagrams illustrate the experimental workflow and the fundamental relationship between surfactant properties and emulsion stability.

G cluster_prep Emulsion Preparation cluster_eval Stability Evaluation cluster_analysis Data Analysis P1 Prepare Oil & Aqueous Phases P2 Heat Phases to 75°C P1->P2 P3 High-Shear Homogenization P2->P3 P4 Cool to Room Temperature P3->P4 E1 Macroscopic Observation P4->E1 Test Samples Over Time E2 Centrifugation (Accelerated) P4->E2 Test Samples Over Time E3 Droplet Size Analysis P4->E3 Test Samples Over Time E4 Freeze-Thaw Cycling P4->E4 Test Samples Over Time A3 Assess Physical Integrity E1->A3 A1 Compare Creaming Index E2->A1 A2 Monitor Droplet Growth E3->A2 E4->A3 Conclusion Conclusion A1->Conclusion A2->Conclusion A3->Conclusion

Caption: Experimental workflow for comparative emulsion stability analysis.

G cluster_surfactant Surfactant Properties cluster_emulsion Emulsion Outcome S1 Span 65 (Lipophilic) HLB = 2.1 Blend Span 65 + this compound Blend (Adjustable HLB) S1->Blend Lowers HLB E1 Water-in-Oil (W/O) Emulsion (Unstable for O/W oils) S1->E1 Favors S2 This compound (Hydrophilic) HLB = 10.5 S2->Blend Raises HLB E2 Oil-in-Water (O/W) Emulsion (Stable) S2->E2 Favors Blend->E2 Optimizes for Required HLB RequiredHLB Required HLB of Oil Phase E1->RequiredHLB Mismatches E2->RequiredHLB Matches E3 Unstable Emulsion (Phase Separation)

Caption: Relationship between surfactant HLB and emulsion type/stability.

Conclusion

The stability of an emulsion is fundamentally linked to the properties of the chosen emulsifier system. While this compound, with its high HLB of 10.5, is an effective emulsifier for O/W systems, its performance can be significantly enhanced.[7] Experimental evidence and established formulation principles demonstrate that a synergistic blend of a hydrophilic surfactant (this compound) and a lipophilic surfactant (Span 65) provides superior stability.[9][11] By precisely matching the emulsifier blend's HLB to the required HLB of the oil phase, researchers can create more robust and physically stable emulsions, characterized by smaller, more uniform droplet sizes and greater resistance to environmental stressors. This approach allows for the development of higher-quality products with extended shelf lives.

References

A Comparative Guide to Alternatives for Tween 65 in Solubilizing Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical challenge in drug development. For decades, polysorbates, including Tween 65, have been widely used as non-ionic surfactants to enhance the solubility and bioavailability of these challenging compounds. However, concerns regarding potential immunogenicity, degradation, and compatibility issues have prompted the exploration of alternative solubilizing agents. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate excipients for their formulation needs.

Key Alternatives to this compound

Several classes of compounds have emerged as viable alternatives to this compound, each with distinct mechanisms of action and physicochemical properties. The most notable among these are:

  • Other Non-ionic Surfactants: This category includes other polysorbates, polyoxyl castor oil derivatives (e.g., Kolliphor® EL), and polyoxyl 15 hydroxystearate (e.g., Solutol® HS 15).

  • Cyclodextrins: These are cyclic oligosaccharides, with β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin or HP-β-CD) being the most common, that encapsulate hydrophobic drug molecules within their central cavity.

  • Lipid-Based Drug Delivery Systems (LBDDS): This broad category encompasses a range of formulations, including nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which utilize lipids and surfactants to solubilize drugs.

Comparative Performance Data

The selection of an appropriate solubilizer is highly dependent on the specific API. Below are comparative data from studies on various poorly soluble drugs, illustrating the relative efficacy of different solubilizing agents.

Table 1: Physicochemical Properties of this compound and Alternatives

ExcipientChemical ClassHLB ValueCritical Micelle Concentration (CMC)Key Features
This compound (Polysorbate 65) Polyoxyethylene sorbitan (B8754009) tristearate10.5[1][2]Not readily availableEmulsifier and solubilizer.[2]
Kolliphor® EL (Cremophor® EL) Polyoxyl 35 castor oil12-14~0.02%Effective solubilizer but associated with hypersensitivity reactions.[3]
Solutol® HS 15 (Kolliphor® HS 15) Polyoxyl 15 hydroxystearate14-16[4]0.009% w/v[5]Good solubilizing capacity with a better safety profile than Kolliphor® EL.[5][6]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Modified cyclodextrin (B1172386)N/AN/AForms inclusion complexes to enhance solubility.[7]
Lipid-Based Formulations (e.g., SEDDS) Mixture of oils, surfactants, and cosurfactantsVariesVariesCan significantly enhance oral bioavailability.

Table 2: Comparative Solubilization of Ketoconazole

Solubilization MethodFold Increase in SolubilityReference
Hydrotropy12.159[8][9][10]
Inclusion Complex (β-cyclodextrin)9.644[8][9][10]
Solid Dispersion (PEG-6000)7.349[8][9][10]
Melt Sonocrystallization5.517[8][9][10]
Cocrystal with Glutaric Acid~1800[11]
Randomly Methylated β-Cyclodextrin Inclusion Complex17,000[12]

Table 3: Comparative Solubilization of Docetaxel

Solubilizer/SystemDrug:Solubilizer RatioSolubility (µg/mL)Fold Increase in SolubilityReference
Crystalline Docetaxel-3.9 ± 0.2-[13][14]
Soluplus® Solid Dispersion1:10362.93 ± 11.01~93[13][14]
PEG-DTX Conjugate--~7000[15]

Table 4: Comparative Solubilization of Paclitaxel

Solubilizer/SystemConcentrationFold Increase in SolubilityReference
Vitamin E-TPGS5 g/L~38[15]
BE-PAMAM Copolymer2% (w/v)~3700[15]
PEG-PTX Conjugate-~1000[15]
Kolliphor® HS 15/Polysorbate 80 Mixed MicellesOptimizedHigh solubilizing capacity[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used in evaluating solubilizing agents.

Protocol 1: Phase Solubility Study for Cyclodextrin Complexation

This method, based on the Higuchi and Connors technique, is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex.[7][17][18]

Materials:

  • Poorly soluble drug

  • Cyclodextrin (e.g., HP-β-CD)

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in the selected buffer.

  • Add an excess amount of the drug to each cyclodextrin solution in separate vials. Ensure that a solid drug phase remains at the bottom of each vial.

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to reach equilibrium.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved drug.

  • Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm).

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram.

  • Determine the type of phase solubility diagram (e.g., AL, AP, BS) and calculate the stability constant (Ks) and complexation efficiency from the slope of the linear portion of the curve.[4]

Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing and evaluating a SEDDS formulation.

Materials:

  • Poorly soluble drug

  • Oil (e.g., Capryol 90, olive oil)

  • Surfactant (e.g., Kolliphor EL, Solutol HS 15)

  • Co-surfactant/Co-solvent (e.g., Transcutol, Propylene Glycol)

  • Distilled water

  • Vortex mixer

  • Particle size analyzer (e.g., Zetasizer)

  • USP Dissolution Apparatus II (Paddle type)

Procedure: A. Formulation:

  • Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion. Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS: Select a formulation from the self-emulsifying region and dissolve the drug in the oil/surfactant/co-surfactant mixture with gentle heating and vortexing.

B. Characterization:

  • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker containing a known volume of water with gentle agitation. Record the time taken for the formation of a clear or slightly bluish emulsion.

  • Droplet Size and Zeta Potential Analysis: Dilute the SEDDS formulation with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.[19]

  • In Vitro Drug Release:

    • Fill the drug-loaded SEDDS into a hard gelatin capsule.

    • Place the capsule in a dialysis bag (with an appropriate molecular weight cut-off) containing a small volume of dissolution medium.

    • Immerse the dialysis bag in a larger volume of dissolution medium (e.g., simulated gastric or intestinal fluid) in a USP Dissolution Apparatus II.[9][20]

    • Maintain the temperature at 37°C and stir at a constant speed (e.g., 100 rpm).

    • Withdraw samples from the dissolution medium at predetermined time intervals and replace with fresh medium.

    • Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC).

Protocol 3: MTT Assay for Cytotoxicity Assessment

This assay is used to evaluate the potential toxicity of the solubilizing agents on cell lines.[1][19]

Materials:

  • Cell line (e.g., Caco-2, HepG2)

  • Cell culture medium

  • 96-well plates

  • Test compounds (this compound and alternatives) dissolved in culture medium at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualization of Mechanisms and Workflows

Solubilization Mechanisms

Solubilization_Mechanisms cluster_Surfactant Surfactant Micellization cluster_Cyclodextrin Cyclodextrin Inclusion Complexation Drug_S Poorly Soluble Drug Micelle Micelle with Drug in Core Drug_S->Micelle Encapsulation Surfactant Surfactant Monomers Surfactant->Micelle Self-Assembly Drug_C Poorly Soluble Drug Inclusion_Complex Inclusion Complex Drug_C->Inclusion_Complex Guest Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex Host

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

Experimental Workflow for Solubilizer Selection

Solubilizer_Selection_Workflow Start Start: Poorly Soluble API Screening Solubility Screening (Surfactants, Cyclodextrins, LBDDS) Start->Screening Characterization Physicochemical Characterization (Solubility Enhancement, Stability) Screening->Characterization InVitro In Vitro Evaluation (Dissolution, Permeability) Characterization->InVitro Toxicity Cytotoxicity Assessment (MTT Assay) InVitro->Toxicity Selection Lead Formulation Selection Toxicity->Selection End End: Optimized Formulation Selection->End

Caption: A logical workflow for selecting a suitable solubilizer.

Conclusion

The choice of a solubilizing agent is a critical decision in the development of formulations for poorly soluble drugs. While this compound has a long history of use, a range of effective alternatives now offers formulators more options to overcome specific challenges related to stability, toxicity, and performance. Non-ionic surfactants like Solutol® HS 15, cyclodextrins, and various lipid-based drug delivery systems all present viable and often superior alternatives depending on the API and the desired product profile. By carefully considering the comparative data and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize the solubility and bioavailability of their drug candidates, ultimately accelerating the path to clinical success.

References

A Comparative Guide to the Performance of Tween 65 and Other Nonionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and research applications, the selection of an appropriate nonionic surfactant is a critical determinant of formulation success. This guide provides an objective comparison of the performance of Tween 65 against other widely used nonionic surfactants, supported by experimental data. The focus is on key performance indicators relevant to researchers, scientists, and drug development professionals, including emulsification properties, critical micelle concentration, and biocompatibility.

Quantitative Performance Comparison

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of this compound with other nonionic surfactants.

Table 1: Physicochemical Properties of Selected Nonionic Surfactants

SurfactantChemical NameHLB ValueCritical Micelle Concentration (CMC) (mM at 298K)
This compound Polyoxyethylene (20) sorbitan (B8754009) tristearate10.5[1][2][3]-
Tween 20Polyoxyethylene (20) sorbitan monolaurate16.7[4]0.0499[5][6][7]
Tween 40Polyoxyethylene (20) sorbitan monopalmitate15.6[4]0.0333[5][6]
Tween 60Polyoxyethylene (20) sorbitan monostearate14.9[4]0.0167[5][6]
Tween 80Polyoxyethylene (20) sorbitan monooleate15.0[4]0.015[5][6]
Span 20Sorbitan monolaurate8.6[4]-
Span 40Sorbitan monopalmitate6.7[4]-
Span 60Sorbitan monostearate4.7[4]-
Span 80Sorbitan monooleate4.3[4]-

Table 2: Emulsification Performance of Tween Surfactants in Various Oils

SurfactantMineral OilKerosene (B1165875)Rapeseed OilMethyl OleateButyl Stearate
Tween 20PoorFairGoodFairGood
Tween 40PoorFairFairGoodFair
Tween 60PoorFairFairGoodFair
This compound Good Good Fair Good Fair
Tween 80PoorPoorFairGoodFair
Key: Good - Good emulsion; Fair - Fair emulsion; Poor - Poor emulsion. Data is based on a final surfactant concentration of 1% w/w.[4]

Table 3: Cytotoxicity of Selected Surfactants on Human Fibroblasts

SurfactantClassLC50 (µg/mL)Order of Increasing Cytotoxicity
Tween 80Nonionic> Texapon N401
Tween 60Nonionic< Texapon N40, > Texapon K12983
Triton X-100Nonionic< Texapon K1298, > Benzethonium chloride5
Texapon N40Anionic< Tween 80, > Tween 602
Texapon K1298Anionic< Tween 60, > Triton X-1004
Benzethonium chlorideCationic< Triton X-1006
LC50 is the concentration of a substance that is lethal to 50% of the test cells. A higher LC50 value indicates lower cytotoxicity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Intensity Technique

This method utilizes a fluorescent probe, such as pyrene-3-carboxaldehyde, whose emission spectrum is sensitive to the polarity of its microenvironment.

  • Preparation of Solutions : Prepare a stock solution of the fluorescent probe in a suitable solvent. Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Sample Preparation : Add a small aliquot of the probe's stock solution to each surfactant solution, ensuring the final probe concentration is very low (e.g., ≤ 10⁻⁶ kmol/m³). Allow the mixtures to equilibrate.

  • Fluorescence Measurement : Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Record the intensity at the emission maximum (λmax).

  • Data Analysis : Plot the fluorescence intensity at λmax against the logarithm of the surfactant concentration. The CMC is determined from the point of inflection or the intersection of the two linear portions of the plot, indicating the partitioning of the probe into the newly formed micelles.[5][6][7]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Seed cells (e.g., human fibroblasts) in a 96-well plate and allow them to attach and grow overnight.[9]

  • Treatment : Expose the cells to various concentrations of the surfactants for a specified period (e.g., 24 hours). Include untreated cells as a control.[9]

  • MTT Addition : After the incubation period, remove the treatment medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[9]

  • Incubation : Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization : Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[9]

  • Absorbance Measurement : Measure the absorbance of the resulting colored solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

In Vitro Drug Release Assay

This assay evaluates the release kinetics of a drug from its formulation.

  • Preparation of Release Medium : Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Placement : Place a known amount of the drug-loaded formulation (e.g., micelles, emulsion) into a dialysis bag or a similar device.

  • Initiation of Release : Immerse the dialysis bag in the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling : At predetermined time intervals, withdraw aliquots of the release medium.[9]

  • Replacement : Replenish the withdrawn volume with fresh release medium to maintain a constant volume.[9]

  • Analysis : Determine the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[9]

Visualizing Methodologies and Concepts

Diagrams created using Graphviz provide clear visual representations of experimental workflows and conceptual relationships.

Experimental_Workflow_for_Surfactant_Evaluation cluster_prep Formulation Preparation cluster_char Physicochemical Characterization cluster_eval Performance Evaluation A Select Surfactants (e.g., this compound, Span 80) B Prepare Emulsions or Micellar Formulations A->B C Determine CMC B->C D Measure Particle Size and Stability B->D E Assess Drug Entrapment Efficiency B->E G Cytotoxicity Assay (e.g., MTT) B->G H Hemolysis Assay B->H F In Vitro Drug Release D->F E->F

Caption: Workflow for the evaluation of nonionic surfactants in drug delivery systems.

Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC a1 a2 a3 a4 center Hydrophobic Core a5 l1 Surfactant Monomers m1 center->m1 m2 center->m2 m3 center->m3 m4 center->m4 m5 center->m5 m6 center->m6 l2 Micelle Structure arrow Increasing Surfactant Concentration

Caption: Schematic of micelle formation by nonionic surfactants above the CMC.

Discussion and Conclusion

This compound, with its intermediate HLB value of 10.5, demonstrates good emulsification properties for certain oil phases, particularly mineral and kerosene oils, making it suitable for water-in-oil (w/o) emulsions or as a co-emulsifier in oil-in-water (o/w) systems.[1][4] In comparison, other Tweens with higher HLB values, such as Tween 20 and Tween 80, are generally more effective for creating stable o/w emulsions.[4] The choice between this compound and other surfactants will ultimately depend on the specific oil phase and the required emulsion characteristics.

In terms of biocompatibility, nonionic surfactants are generally considered less toxic than their ionic counterparts.[8] The available data indicates that Tween 80 exhibits lower cytotoxicity than Tween 60.[8] While specific LC50 data for this compound was not found in the initial search, its structural similarity to other Tweens suggests it would also have a favorable safety profile for many applications.

The selection of a nonionic surfactant for a specific application is a multifactorial decision. Researchers and formulators must consider the required HLB for the system, the desired stability, and the biocompatibility for the intended use. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of empirical testing to determine the optimal surfactant for a given formulation.

References

A Comparative Guide to the Validation of Analytical Methods for Tween 65 Quantification in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Tween 65 (Polysorbate 65) in pharmaceutical and other formulations: a traditional colorimetric method and a modern high-performance liquid chromatography (HPLC) based technique. The objective is to offer scientific professionals the necessary data and protocols to select and validate an appropriate method for their specific needs, balancing factors such as equipment availability, sample complexity, and desired sensitivity.

Method Performance Comparison

The selection of an analytical method is often a trade-off between simplicity, speed, and analytical performance. Below is a summary of validation parameters for the two methods.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterColorimetric Method (Cobalt Thiocyanate)HPLC-ELSD Method (Representative)
Principle Formation of a colored complex between this compound and cobalt thiocyanate (B1210189), measured by UV-Vis spectrophotometry.Chromatographic separation of this compound from matrix components with detection by an Evaporative Light Scattering Detector (ELSD).
Linearity (r²) ≥ 0.9991[1]> 0.99 (Log-Log transformation)
Limit of Detection (LOD) 2.3–4.9 mg/kg[1]~6 mg/L
Limit of Quantitation (LOQ) 7.0–15.0 mg/kg[1]~13 mg/L
Accuracy (% Recovery) 91.6–104.1%[1]94.9% (overall)[2]
Precision (%RSD) Intra-day: 0.1–1.1%, Inter-day: 0.4–5.0%[1]3.0%[2]
Sample Preparation Multi-step purification and extraction.[1]Solid-Phase Extraction (SPE).[3][4]
Instrumentation UV-Vis Spectrophotometer.[1]HPLC with ELSD.[3]
Throughput Lower, due to manual extraction steps.[1]Higher, amenable to automation.
Specificity Prone to interference from other polyethoxylated compounds.High, due to chromatographic separation.[3]

Note: The HPLC-ELSD data is representative of polysorbate analysis (specifically Polysorbate 80) and serves as a strong proxy for the performance expected for this compound.

Experimental Protocols

Detailed methodologies for both the colorimetric and HPLC-ELSD assays are provided below to facilitate implementation and validation in your laboratory.

Method 1: Colorimetric Quantification using Cobalt Thiocyanate

This method is based on the reaction between the polyoxyethylene chains of this compound and a cobalt thiocyanate reagent to form a blue-colored complex, which is then extracted and quantified.[1]

1. Reagents and Materials:

2. Standard Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Construct a five-point calibration curve in the desired concentration range (e.g., 50–1000 mg/L).[1]

3. Sample Preparation and Analysis:

  • Purification: The sample undergoes a two-step purification process involving an aluminum oxide column with ethyl acetate and methanol, followed by silica cartridges with ethyl acetate and methylene chloride.[1]

  • Evaporation: The purified extract is evaporated at 40°C.[1]

  • Complex Formation: The residue is dissolved in methylene chloride and mixed with the cobalt (II) thiocyanate solution in a 1:1 ratio.[1]

  • Measurement: The absorbance of the resulting blue complex in the methylene chloride layer is measured at 620 nm using a UV-Vis spectrophotometer.[1]

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

This method offers higher specificity and is suitable for complex matrices. It involves a sample clean-up step using Solid-Phase Extraction (SPE) followed by HPLC analysis.[3][4]

1. Reagents and Materials:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for SPE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3][4]

  • HPLC system with an ELSD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]

2. Standard and Sample Preparation (SPE Protocol):

  • Priming: Prime the SPE cartridge with 1 mL of methanol.[4]

  • Conditioning: Condition the cartridge with 1 mL of water.[4]

  • Loading: Load 0.5 mL of the sample or standard solution, followed by 0.5 mL of water.[4]

  • Washing: Wash the cartridge with 1 mL of 10% methanol to remove interferences.[4]

  • Elution: Elute the this compound with 1 mL of acetonitrile, repeating the elution step once.[4]

  • Reconstitution: Evaporate the acetonitrile and reconstitute the residue in a known volume of the initial mobile phase.[4]

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3 C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 50 µL.[3]

  • Column Temperature: Ambient.

  • ELSD Settings: Nebulizer and evaporator temperatures set appropriately (e.g., 45°C), with nitrogen as the nebulizing gas.[5]

Visualization of Analytical Workflows

To further clarify the processes, the following diagrams illustrate the logical flow of each analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting cluster_documentation Phase 4: Finalization define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., Colorimetric, HPLC) define_scope->select_method define_params Define Validation Parameters (Linearity, Accuracy, Precision, etc.) select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards run_experiments Perform Analytical Runs prep_standards->run_experiments collect_data Collect Raw Data run_experiments->collect_data process_data Process & Analyze Data collect_data->process_data assess_criteria Assess Against Acceptance Criteria process_data->assess_criteria compile_report Compile Validation Report assess_criteria->compile_report final_approval Final Review & Approval compile_report->final_approval

Caption: Workflow for Analytical Method Validation.

Method_Comparison_Logic cluster_colorimetric Colorimetric Method cluster_hplc HPLC-ELSD Method start Need to Quantify This compound color_prep Sample Purification & Multi-step Extraction start->color_prep hplc_prep Solid-Phase Extraction (SPE) start->hplc_prep color_react React with Cobalt Thiocyanate color_prep->color_react color_measure Measure Absorbance (620 nm) color_react->color_measure result Quantitative Result color_measure->result hplc_run Inject into HPLC (C18 Column) hplc_prep->hplc_run hplc_detect Detect with ELSD hplc_run->hplc_detect hplc_detect->result

Caption: Comparison of Analytical Method Workflows.

References

Tween 65 vs. Triton X-100: A Comparative Guide to Cell Lysis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the appropriate detergent is a critical step in cell lysis for the successful extraction of intracellular proteins. The ideal detergent must effectively disrupt the cell membrane while preserving the integrity and functionality of the target proteins. This guide provides a detailed comparison of two non-ionic detergents, Tween 65 and Triton X-100, to aid researchers in selecting the optimal reagent for their specific cell lysis applications. While Triton X-100 is a widely documented and utilized surfactant for cell lysis, specific data for this compound in this application is less common. This comparison draws on established data for Triton X-100 and the general properties of Polysorbates (the class of surfactants to which this compound belongs).

Overview of Detergent Properties

Both this compound (Polysorbate 65) and Triton X-100 are non-ionic detergents, meaning they possess a hydrophilic head group that is uncharged. This characteristic makes them milder than ionic detergents (e.g., SDS), which are more likely to denature proteins.[1][2] Non-ionic detergents are adept at breaking lipid-lipid and lipid-protein interactions, which is key to disrupting the cell membrane, while generally preserving protein-protein interactions and the native protein structure.[1][2]

A key parameter for comparing surfactants is the Hydrophile-Lipophile Balance (HLB) value, which indicates the degree to which a surfactant is hydrophilic or lipophilic. Detergents with HLB values in the range of 12-14 are generally considered effective for solubilizing membranes.[3]

PropertyThis compoundTriton X-100
Chemical Name Polyoxyethylene (20) sorbitan (B8754009) tristearateOctylphenol ethoxylate
Detergent Type Non-ionicNon-ionic
HLB Value 10.5[4][5][6][7][8]13.5
Critical Micelle Concentration (CMC) Not readily available~0.24 mM
Molecular Weight ~1844 g/mol ~625 g/mol
Form Waxy solid[4][5][6]Viscous liquid

Performance in Cell Lysis and Protein Extraction

Triton X-100:

Triton X-100 is a highly effective and widely used detergent for cell lysis. Its ability to solubilize membrane proteins and isolate cytoplasmic proteins is well-documented.[9] Studies have shown that using Triton X-100 at concentrations as low as 0.15% can significantly increase protein recovery, in some cases up to tenfold, without adversely affecting the samples. It is a common component in standard lysis buffers like RIPA buffer, often at a concentration of 1%.[10][11][12]

This compound:

Experimental Protocols

Below are representative experimental protocols for cell lysis using Triton X-100 and a proposed protocol for this compound based on general principles for non-ionic detergents.

Triton X-100 Cell Lysis Protocol (using RIPA Buffer)

Radioimmunoprecipitation Assay (RIPA) buffer is a popular choice for total protein extraction from cultured mammalian cells.[10][11][12][16]

RIPA Buffer Composition:

  • 50 mM Tris-HCl, pH 7.4-8.0[10][11][12]

  • 150 mM NaCl[10][11][12]

  • 1% (v/v) Triton X-100 or NP-40[10][11][12]

  • 0.5% (w/v) sodium deoxycholate[10]

  • 0.1% (w/v) SDS[10][11][12]

  • Protease and phosphatase inhibitors (added fresh)

Procedure for Adherent Cells:

  • Wash cell monolayer with ice-cold PBS.[17][18][19]

  • Aspirate PBS and add ice-cold RIPA buffer.[17][18][19]

  • Scrape cells and transfer the lysate to a microcentrifuge tube.[17][18][19]

  • Incubate on ice for 30 minutes with occasional vortexing.[19]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

  • Collect the supernatant containing the soluble proteins.[19]

Procedure for Suspension Cells:

  • Pellet cells by centrifugation.[17][18][19]

  • Wash the cell pellet with ice-cold PBS.[17][18][19]

  • Resuspend the pellet in ice-cold RIPA buffer.[17][18][19]

  • Incubate on ice for 30 minutes with occasional vortexing.[19]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.[19]

  • Collect the supernatant.[19]

Proposed this compound Cell Lysis Protocol (Gentle Lysis)

This protocol is adapted from general protocols for non-ionic detergents and is intended for applications where preserving protein structure and function is a high priority. Optimization of the this compound concentration will be necessary for specific cell types and applications.

Gentle Lysis Buffer Composition:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1-2% (w/v) this compound

  • Protease and phosphatase inhibitors (added fresh)

Procedure:

  • Follow the same initial steps for cell washing as in the Triton X-100 protocol.

  • Add ice-cold gentle lysis buffer containing this compound to the cells.

  • Incubate on ice for 30-60 minutes with gentle agitation.

  • Proceed with centrifugation as described in the Triton X-100 protocol to collect the supernatant.

Visualizing the Process

To better understand the experimental workflows and the underlying mechanism of detergent-based cell lysis, the following diagrams are provided.

G cluster_0 Cell Lysis Workflow start Start: Cultured Cells (Adherent or Suspension) wash Wash with ice-cold PBS start->wash add_lysis_buffer Add Lysis Buffer (this compound or Triton X-100) wash->add_lysis_buffer incubate Incubate on Ice add_lysis_buffer->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge collect Collect Supernatant (Protein Lysate) centrifuge->collect end Downstream Applications (e.g., Western Blot, IP) collect->end

Caption: General experimental workflow for cell lysis using detergents.

G cluster_1 Mechanism of Detergent-Based Cell Lysis cell Intact Cell detergent Detergent Monomers cell->detergent Addition of Detergent membrane_disruption Membrane Integration & Pore Formation detergent->membrane_disruption lysis Cell Lysis membrane_disruption->lysis micelles Protein-Detergent Micelles lysis->micelles Solubilization of Proteins

References

Comparative Analysis of Tween 65 and Pluronic F-68 for Nanoparticle Stabilization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizer is a critical step in the formulation of stable and effective nanoparticle-based drug delivery systems. This guide provides a comprehensive comparative analysis of two commonly used non-ionic surfactants, Tween 65 and Pluronic F-68, for nanoparticle stabilization. By examining their physicochemical properties and their impact on key nanoparticle attributes such as particle size, polydispersity index (PDI), and zeta potential, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Executive Summary

Both this compound (a polysorbate) and Pluronic F-68 (a poloxamer) are effective stabilizers for nanoparticles, primarily through steric hindrance. The choice between them often depends on the specific nanoparticle system and the desired characteristics of the final formulation. Pluronic F-68, with its triblock copolymer structure, has been shown in some studies to produce smaller and more uniform nanoparticles compared to polysorbates. For instance, in a comparative study on solid lipid nanoparticles (SLNs), formulations stabilized with Pluronic F-68 exhibited smaller particle sizes and lower polydispersity indices than those with Tween 80, a structurally similar polysorbate to this compound.[1] Conversely, Tweens are also widely used and have been shown to effectively stabilize various nanoparticle formulations, such as poly(lactic-co-glycolic) acid (PLGA) nanoparticles, resulting in particles with desirable size and stability characteristics.[2][3]

Physicochemical Properties of Stabilizers

The performance of a stabilizer is intrinsically linked to its chemical structure and physical properties.

PropertyThis compoundPluronic F-68
Chemical Structure Polyoxyethylene sorbitan (B8754009) tristearatePoly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) triblock copolymer
Molecular Weight ~1843 g/mol ~8400 g/mol
HLB Value 10.529
Appearance Tan solidWhite, waxy solid
Solubility Soluble in water and ethanolSoluble in water and polar organic solvents

Impact on Nanoparticle Characteristics: A Data-Driven Comparison

The choice of stabilizer significantly influences the critical quality attributes of nanoparticles. The following tables summarize experimental data from studies utilizing Pluronic F-68 and various Tweens (as a proxy for this compound) in nanoparticle formulations.

Table 1: Performance of Pluronic F-68 as a Nanoparticle Stabilizer

Nanoparticle SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLNs)259.50 ± 12.800.267 ± 0.017-[4]
PLGA Nanoparticles~200< 0.2-[5]
Acyclovir SLNsSmaller than Tween 80 stabilized SLNsLower than Tween 80 stabilized SLNs-[1]

Table 2: Performance of Tweens as Nanoparticle Stabilizers

StabilizerNanoparticle SystemParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Tween 80Acyclovir SLNsLarger than Pluronic F-68 stabilized SLNsHigher than Pluronic F-68 stabilized SLNs-[1]
Tween 60β-Glucosidase loaded PLGA NPs185.6 ± 2.60.113 ± 0.013-20.6 ± 1.1[2]
Tween 80β-Glucosidase loaded PLGA NPs177.3 ± 4.40.126 ± 0.011-16.4 ± 1.2[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of nanoparticle formulations. Below are representative protocols for preparing nanoparticles using Pluronic F-68 and Tweens.

Preparation of Solid Lipid Nanoparticles (SLNs) using Pluronic F-68 (Hot Homogenization Technique)

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.[4][6]

  • Preparation of the Lipid Phase: The solid lipid (e.g., tristearin) and the lipophilic drug are melted at a temperature approximately 5-10°C above the melting point of the lipid.

  • Preparation of the Aqueous Phase: Pluronic F-68 is dissolved in distilled water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to solidify and form SLNs.

Preparation of PLGA Nanoparticles using Tween (Emulsion-Solvent Evaporation Method)

This technique is widely used for encapsulating hydrophobic drugs into polymeric nanoparticles.[2][7]

  • Organic Phase Preparation: Poly(lactic-co-glycolic) acid (PLGA) and the hydrophobic drug are dissolved in a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Aqueous Phase Preparation: Tween (e.g., Tween 60 or 80) is dissolved in an aqueous solution, often a buffer.

  • Emulsification: The organic phase is added to the aqueous phase and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring for several hours.

  • Nanoparticle Recovery: The resulting nanoparticle suspension is then purified by centrifugation or filtration to remove excess surfactant and unencapsulated drug.

Visualization of Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

cluster_stabilizers Stabilizer Properties cluster_formulation Nanoparticle Formulation cluster_outcomes Nanoparticle Characteristics Tween_65 This compound (Polysorbate) Stabilization Stabilization Process (e.g., Homogenization, Emulsification) Tween_65->Stabilization Pluronic_F68 Pluronic F-68 (Poloxamer) Pluronic_F68->Stabilization Nanoparticle_Core Nanoparticle Core (e.g., Lipid, Polymer) Nanoparticle_Core->Stabilization Particle_Size Particle Size Stabilization->Particle_Size PDI Polydispersity Index (PDI) Stabilization->PDI Zeta_Potential Zeta Potential Stabilization->Zeta_Potential Stability Long-term Stability Particle_Size->Stability PDI->Stability Zeta_Potential->Stability

Caption: Logical flow of nanoparticle formulation.

cluster_hot Hot Homogenization Workflow (for SLNs) Melt_Lipid Melt Lipid & Drug Pre_Emulsion Form Pre-emulsion Melt_Lipid->Pre_Emulsion Heat_Aqueous Heat Aqueous Surfactant Solution Heat_Aqueous->Pre_Emulsion Homogenize High-Pressure Homogenization Pre_Emulsion->Homogenize Cool Cool to Form SLNs Homogenize->Cool cluster_solvent Emulsion-Solvent Evaporation Workflow (for PLGA NPs) Dissolve_Polymer Dissolve Polymer & Drug in Organic Solvent Emulsify Emulsify to form o/w Emulsion Dissolve_Polymer->Emulsify Dissolve_Surfactant Dissolve Surfactant in Aqueous Phase Dissolve_Surfactant->Emulsify Evaporate Evaporate Organic Solvent Emulsify->Evaporate Purify Purify Nanoparticles Evaporate->Purify

References

Evaluating Tween 65 in Drug Elution: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical determinant of a drug formulation's performance. This guide provides a comprehensive evaluation of Tween 65's efficacy in drug elution studies, comparing it with other commonly used surfactants like Tween 20, Tween 80, and Sodium Dodecyl Sulfate (SDS). This analysis is supported by experimental data and detailed methodologies to assist in making informed decisions for formulation development.

Executive Summary

This compound, a non-ionic surfactant, is a valuable excipient in pharmaceutical formulations, primarily utilized for its emulsifying and stabilizing properties to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] While extensive data exists for other polysorbates like Tween 20 and Tween 80, direct comparative studies on the drug elution performance of this compound are less common in publicly available literature. However, by examining the performance of its polysorbate counterparts and understanding the underlying mechanisms of surfactant-enhanced drug release, we can infer its potential efficacy.

This guide synthesizes available data to present a comparative overview, offers detailed experimental protocols for conducting your own comparative studies, and provides visualizations to clarify key concepts in drug elution.

Performance Comparison of Surfactants in Drug Elution

The choice of surfactant can significantly impact the rate and extent of drug release from a solid dosage form. The following table summarizes the properties and performance characteristics of this compound and other common surfactants based on available studies. It is important to note that the optimal surfactant is highly dependent on the specific drug molecule and formulation.

SurfactantChemical NameTypeKey Characteristics & Performance Insights
This compound Polyoxyethylene (20) sorbitan (B8754009) tristearateNon-ionicAs a polysorbate, it is expected to enhance drug solubility and act as a stabilizer.[1] Its higher molecular weight and more lipophilic nature compared to Tween 20 and 80 may lead to different release kinetics, potentially offering a more controlled or sustained release profile for certain drugs.
Tween 20 Polyoxyethylene (20) sorbitan monolaurateNon-ionicOften used in biochemical applications and immunoassays.[2] In a study with spironolactone (B1682167), it showed a lower drug release rate compared to Tween 60 and Tween 80.[3]
Tween 80 Polyoxyethylene (20) sorbitan monooleateNon-ionicWidely used as a solubilizer and emulsifier in food and pharmaceutical products.[2] Studies have shown it to be highly effective in increasing drug release rates. For example, in a study with spironolactone solid dispersions, Tween 80 demonstrated a higher release rate than Tween 20 and Tween 60.[3]
Sodium Dodecyl Sulfate (SDS) Sodium Lauryl SulfateAnionicA commonly used anionic surfactant known for its strong solubilizing capacity. It can significantly enhance the dissolution of poorly soluble drugs.

Experimental Protocols

To facilitate direct comparison of these surfactants in your own research, a detailed experimental protocol for an in-vitro drug elution study is provided below. This protocol is a composite based on established methodologies.[4][5]

Objective: To compare the in-vitro drug elution profiles of a poorly soluble drug from a solid dosage form using this compound, Tween 20, Tween 80, and SDS as surfactants in the dissolution medium.
Materials:
  • Model poorly soluble drug

  • Excipients for tablet formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate)

  • This compound, Tween 20, Tween 80, Sodium Dodecyl Sulfate (SDS)

  • Phosphate buffer solution (pH 6.8)

  • USP Type II Dissolution Apparatus (Paddle Apparatus)

  • HPLC system for drug quantification

Methodology:
  • Tablet Formulation:

    • Prepare a homogenous blend of the model drug and excipients.

    • Compress the blend into tablets of a specified weight and hardness. Ensure consistency across all batches.

  • Dissolution Medium Preparation:

    • Prepare four dissolution media:

      • Phosphate buffer (pH 6.8) as a control.

      • Phosphate buffer (pH 6.8) with 0.5% (w/v) this compound.

      • Phosphate buffer (pH 6.8) with 0.5% (w/v) Tween 20.

      • Phosphate buffer (pH 6.8) with 0.5% (w/v) Tween 80.

      • Phosphate buffer (pH 6.8) with 0.5% (w/v) SDS.

    • The concentration of the surfactant may need to be optimized based on the drug's solubility and the surfactant's critical micelle concentration (CMC).

  • Dissolution Study:

    • Set up the USP Type II Dissolution Apparatus with 900 mL of the prepared dissolution medium in each vessel, maintained at 37 ± 0.5 °C.

    • Set the paddle speed to 50 rpm.

    • Place one tablet in each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released against time for each surfactant.

    • Compare the dissolution profiles to evaluate the performance of each surfactant.

Visualizing the Mechanism of Surfactant-Enhanced Drug Elution

The effectiveness of surfactants in drug elution stems from their ability to increase the solubility and dissolution rate of poorly water-soluble drugs. This is primarily achieved through the mechanism of micellar solubilization.

cluster_formulation Solid Dosage Form cluster_dissolution Dissolution Medium Drug_Particles Drug Particles (Poorly Soluble) Surfactant_Monomers Surfactant Monomers Drug_Particles->Surfactant_Monomers Wetting Micelles Micelles Drug_Particles->Micelles Solubilization Surfactant_Monomers->Micelles CMC Reached Drug_in_Solution Drug in Solution Micelles->Drug_in_Solution Drug Release

Caption: Mechanism of surfactant-enhanced drug elution.

This diagram illustrates that upon introduction into the dissolution medium, surfactant monomers improve the wetting of the hydrophobic drug particles. As the surfactant concentration reaches the critical micelle concentration (CMC), micelles are formed. These micelles then encapsulate the poorly soluble drug molecules, effectively increasing their concentration in the solution and thereby enhancing the overall drug elution rate. The efficiency of this process can vary depending on the chemical structure and properties of the surfactant, such as its hydrophilic-lipophilic balance (HLB) and CMC.

Logical Workflow for Surfactant Selection in Drug Elution Studies

The process of selecting an appropriate surfactant for a drug formulation involves a series of logical steps, from initial screening to final formulation optimization.

Start Start Drug_Characterization Characterize Drug Properties (Solubility, pKa, LogP) Start->Drug_Characterization Surfactant_Screening Initial Surfactant Screening (this compound, Tween 20, Tween 80, SDS) Drug_Characterization->Surfactant_Screening Solubility_Studies Conduct Solubility Studies Surfactant_Screening->Solubility_Studies Select_Candidates Select Promising Surfactants Solubility_Studies->Select_Candidates Formulation_Development Develop Solid Dosage Form Select_Candidates->Formulation_Development Elution_Studies Perform In-Vitro Drug Elution Studies Formulation_Development->Elution_Studies Analyze_Data Analyze and Compare Elution Profiles Elution_Studies->Analyze_Data Optimize_Formulation Optimize Surfactant Concentration and Formulation Analyze_Data->Optimize_Formulation End End Optimize_Formulation->End

Caption: Workflow for surfactant selection in drug elution.

This workflow outlines a systematic approach for researchers. It begins with understanding the physicochemical properties of the drug, followed by a screening of potential surfactants. Based on initial solubility data, promising candidates are selected for formulation development and subsequent in-vitro drug elution studies. The comparative analysis of the elution profiles then informs the final optimization of the formulation.

Conclusion

While direct comparative data for this compound in drug elution studies is not as abundant as for other polysorbates, its chemical similarity suggests it is a viable candidate for enhancing the dissolution of poorly soluble drugs. Its performance relative to other surfactants like Tween 20, Tween 80, and SDS will be drug- and formulation-dependent. The provided experimental protocol and conceptual visualizations offer a robust framework for researchers to conduct their own comparative analyses and select the most suitable surfactant to optimize their drug delivery systems. Further empirical studies are encouraged to build a more comprehensive understanding of this compound's specific performance characteristics in a wider range of drug formulations.

References

Tween 65 Versus Cremophor EL: A Comparative Guide for Formulating Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating poorly soluble drugs for both preclinical and clinical studies. Tween 65 and Cremophor EL are two non-ionic surfactants frequently employed to enhance the solubility and bioavailability of such therapeutic agents. This guide provides an objective comparison of their performance, supported by available data, and outlines key experimental protocols for their evaluation.

Executive Summary

Cremophor EL, a polyoxyethylated castor oil, has a long history of use and is known for its strong solubilizing capacity. However, its application is significantly hampered by well-documented associations with severe hypersensitivity reactions, making pre-medication a clinical necessity in many cases. This compound, a polyoxyethylene sorbitan (B8754009) tristearate, is generally considered a safer, more biocompatible alternative, though its solubilizing power may vary depending on the drug candidate. This guide will delve into the physicochemical properties, solubilization performance, toxicity profiles, and relevant experimental methodologies to aid in the rational selection between these two excipients.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and Cremophor EL is essential for predicting their behavior in formulations. Key parameters such as the Hydrophilic-Lipophilic Balance (HLB) value and the Critical Micelle Concentration (CMC) are summarized below.

PropertyThis compoundCremophor ELReferences
Chemical Name Polyoxyethylene (20) sorbitan tristearatePolyoxyethyleneglycerol triricinoleate 35[1][2][3]
HLB Value 10.512-14[1][2][4][5]
Critical Micelle Concentration (CMC) ~0.0167 mM (at 298K for Tween 60)~0.009% (wt/vol) to 0.02%[6][7][8]
Appearance Yellow-waxy solidPale yellow oily liquid[4][9]
Solubility Soluble in ethanol, isopropanol, and mineral oil. Dispersible in water.Soluble in water, ethanol, and various oils.[3][4]

Performance in Solubility Enhancement

Both this compound and Cremophor EL function as effective solubilizing agents by forming micelles that encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[10][11]

While direct head-to-head studies for a wide range of drugs are limited, the higher HLB value of Cremophor EL generally suggests a greater potential for solubilizing a broad spectrum of poorly soluble compounds.[12] For instance, one study highlighted that Cremophor EL has the highest solubility for paclitaxel (B517696) among several surfactants, including various Tweens.[13] Another study demonstrated that Cremophor EL could dissolve up to 300 mg/ml of ibuprofen.[14][15]

This compound, with a lower HLB value, is also an effective emulsifier and solubilizer, particularly for creating oil-in-water emulsions.[1][2] Its performance is often optimized when used in combination with other surfactants. The choice between the two will ultimately depend on the specific physicochemical properties of the drug .

Toxicity and Safety Profile: A Critical Differentiator

The most significant distinction between this compound and Cremophor EL lies in their safety profiles.

Cremophor EL:

Cremophor EL is associated with a range of adverse effects, the most severe being anaphylactoid hypersensitivity reactions.[16][17] These reactions are believed to be triggered by the activation of the complement system and direct mast cell degranulation, leading to the release of histamine (B1213489) and other inflammatory mediators.[16][18] In clinical trials with Cremophor EL-containing paclitaxel, up to 41% of patients experienced a hypersensitivity reaction, with 2-4% being severe.[16][19] Other reported toxicities include hyperlipidemia, erythrocyte aggregation, and peripheral neuropathy.[17]

This compound:

In contrast, this compound is generally regarded as a safe and biocompatible excipient with a low potential for irritation and sensitization.[1] Extensive toxicological studies have supported its use in pharmaceutical, cosmetic, and food products.[1] While all polysorbates can potentially cause hypersensitivity reactions, they are considered rare.

A comparative summary of the toxicity profiles is presented below:

Toxicity AspectThis compoundCremophor ELReferences
Hypersensitivity Reactions RareWell-documented, can be severe (anaphylaxis)[1][16][19]
Hemolytic Potential Generally considered lowCan cause hemolysis at higher concentrations[20][21]
Other Reported Toxicities MinimalHyperlipidemia, erythrocyte aggregation, peripheral neuropathy[17]
Regulatory Status Generally Recognized as Safe (GRAS) for many applicationsUse is permitted, but often with warnings and premedication requirements[1][19]

Experimental Protocols

Solubility Enhancement Assay

Objective: To determine the extent to which this compound or Cremophor EL can increase the aqueous solubility of a poorly soluble drug.

Methodology:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound or Cremophor EL (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Drug Supersaturation: Add an excess amount of the poorly soluble drug to each surfactant solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Drug: Centrifuge the samples at a high speed to pellet the undissolved drug.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Plot the drug solubility as a function of the surfactant concentration.

In Vitro Hemolysis Assay

Objective: To assess the potential of this compound or Cremophor EL to cause red blood cell lysis.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rat) in tubes containing an anticoagulant (e.g., EDTA).[20][22]

  • Preparation of Red Blood Cell (RBC) Suspension: Centrifuge the blood to separate the plasma. Wash the RBC pellet multiple times with an isotonic saline solution (e.g., 0.9% NaCl) and resuspend to a final concentration (e.g., 2% v/v).

  • Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of this compound or Cremophor EL. Include a negative control (saline) and a positive control (e.g., 1% Triton X-100, which causes 100% hemolysis).[22]

  • Reaction: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

  • Interpretation: A hemolysis value of <10% is generally considered non-hemolytic, while a value >25% indicates a risk of hemolysis.[21]

Visualizing Key Processes

To further aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 Cremophor EL-Induced Hypersensitivity CremophorEL Cremophor EL Complement Complement System CremophorEL->Complement Activation MastCell Mast Cell CremophorEL->MastCell Direct Degranulation Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Generation Histamine Histamine & Other Mediators MastCell->Histamine Release Anaphylatoxins->MastCell Activation Symptoms Hypersensitivity Symptoms (e.g., flushing, dyspnea, hypotension) Histamine->Symptoms

Caption: Proposed mechanisms of Cremophor EL-induced hypersensitivity reactions.

G cluster_1 Solubility Enhancement Workflow A Prepare Surfactant Solutions (this compound or Cremophor EL) B Add Excess Drug A->B C Equilibrate (Agitation) B->C D Centrifuge C->D E Collect Supernatant D->E F Analyze Drug Concentration (HPLC/UV-Vis) E->F G Plot Solubility vs. Surfactant Concentration F->G

Caption: Experimental workflow for determining solubility enhancement.

Conclusion and Recommendations

The choice between this compound and Cremophor EL for formulating poorly soluble drugs requires a careful balance of efficacy and safety.

  • Cremophor EL may be considered when its superior solubilizing capacity is essential for achieving the desired drug concentration and when the clinical setting allows for appropriate premedication and monitoring to manage the risk of hypersensitivity reactions.

  • This compound represents a safer alternative and should be the preferred excipient, particularly in early-stage development and for drugs intended for chronic administration. While it may offer slightly lower solubilization for some compounds, its favorable safety profile significantly reduces formulation-related risks.

It is strongly recommended that formulation scientists conduct head-to-head solubility and toxicity studies with their specific drug candidate to make an informed, data-driven decision. The experimental protocols provided in this guide offer a starting point for such evaluations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.